2,3-Dihydrobenzofuran-7-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXXUGOCVBQNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383520 | |
| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196799-45-8 | |
| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS: 196799-45-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS number 196799-45-8), a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and its significant role as a precursor in the development of therapeutic agents, particularly Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms are provided to support researchers in their scientific endeavors.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to yellow crystalline powder. Its core structure, a dihydrobenzofuran ring system, is a prevalent scaffold in numerous biologically active compounds.
| Property | Value | Reference |
| CAS Number | 196799-45-8 | [1][2] |
| Molecular Formula | C₉H₈O₂ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 53-54 °C | [3] |
| Boiling Point | 277.6±29.0 °C (Predicted) | [3] |
| Density | 1.222±0.06 g/cm³ (Predicted) | [3] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Spectroscopic Data
Note: Specific experimental spectra for this compound are not widely available in public databases. The following data is based on closely related structures and predicted values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the two methylene groups of the dihydrofuran ring.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.9 | s | -CHO |
| ~7.6 | d | Ar-H |
| ~7.4 | d | Ar-H |
| ~7.0 | t | Ar-H |
| ~4.6 | t | -OCH₂- |
| ~3.2 | t | -CH₂- |
¹³C NMR (Predicted): The carbon NMR would display signals corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the dihydrofuran moiety.
| Chemical Shift (ppm) | Assignment |
| ~192 | C=O (Aldehyde) |
| ~160 | Ar-C-O |
| ~135 | Ar-C |
| ~129 | Ar-CH |
| ~125 | Ar-CH |
| ~121 | Ar-C-CHO |
| ~110 | Ar-CH |
| ~72 | -OCH₂- |
| ~30 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the strong carbonyl stretch of the aldehyde and vibrations associated with the aromatic and dihydrofuran rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-2800 | Medium | C-H stretch (aliphatic) |
| ~2750-2700 | Medium | C-H stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 148 | [M]⁺ (Molecular ion) |
| 147 | [M-H]⁺ |
| 119 | [M-CHO]⁺ |
Synthesis and Experimental Protocols
This compound is typically synthesized from 2,3-dihydrobenzofuran through a formylation reaction or via the reduction of a corresponding carboxylic acid derivative.
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid
This protocol is adapted from methodologies for the carboxylation of related aromatic compounds.[5][6]
-
Reaction Setup: A solution of 2,3-dihydrobenzofuran in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Lithiation: The solution is cooled to -78 °C, and n-butyllithium (n-BuLi) is added dropwise, followed by the addition of tetramethylethylenediamine (TMEDA) to facilitate ortho-lithiation. The reaction mixture is stirred at low temperature for a specified period.
-
Carboxylation: An excess of crushed dry ice (solid CO₂) is added to the reaction mixture. The mixture is allowed to warm to room temperature overnight.
-
Work-up and Isolation: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid (e.g., HCl). The precipitated product, 2,3-dihydrobenzofuran-7-carboxylic acid, is collected by filtration, washed with cold water, and dried.
Experimental Protocol: Reduction to this compound
This is a general procedure for the reduction of a carboxylic acid to an aldehyde.
-
Activation (optional but recommended): The carboxylic acid can be converted to a more reactive derivative, such as a Weinreb amide or an acid chloride, to prevent over-reduction to the alcohol.
-
Reduction: The activated carboxylic acid derivative is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. The reaction is carefully monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched at low temperature with a suitable reagent (e.g., methanol, followed by a Rochelle's salt solution). The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. A notable application is in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for cancer therapy.
Role in PARP-1 Inhibition
PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5] Derivatives of 2,3-dihydrobenzofuran-7-carboxamide, synthesized from the corresponding aldehyde, have shown potent PARP-1 inhibitory activity.[5][7]
Caption: Simplified PARP-1 signaling pathway and mechanism of inhibition.
Biological Activity of Derivatives
The aldehyde functional group at the 7-position of the 2,3-dihydrobenzofuran scaffold allows for diverse chemical modifications, leading to the synthesis of libraries of compounds with varying biological activities. For instance, conversion to a carboxamide is a key step in creating potent PARP-1 inhibitors.[5][7]
| Derivative | Target | IC₅₀ | Reference |
| 2,3-Dihydrobenzofuran-7-carboxamide | PARP-1 | 9.45 µM | [5][7] |
| Substituted benzylidene derivatives | PARP-1 | 0.079 - 0.718 µM | [5][7] |
| 3',4'-dihydroxybenzylidene derivative | PARP-1 | 0.531 µM | [5][7] |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a fume hood.[8][9] It is important to avoid contact with skin, eyes, and clothing.[8][9] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its utility in the development of PARP-1 inhibitors highlights its importance in modern drug discovery, particularly in the field of oncology. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their research and development activities. Further exploration of its reactivity and the biological activities of its derivatives is a promising area for future investigation.
References
- 1. rsc.org [rsc.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,3-Dihydrobenzofuran-7-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.
Chemical Identity and Properties
This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry. Its chemical structure consists of a dihydrobenzofuran core with a carbaldehyde group at the 7-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | [1][2] |
| Molecular Weight | 148.16 g/mol | [2] |
| CAS Number | 196799-45-8 | [1][2] |
| IUPAC Name | 2,3-dihydro-1-benzofuran-7-carbaldehyde | [2] |
| Synonyms | 2,3-dihydrobenzofuran-7-carboxaldehyde, 7-formyl-2,3-dihydrobenzofuran | [1] |
Experimental Protocols
The synthesis of derivatives of this compound is of significant interest in drug discovery. Below is a detailed experimental protocol for the synthesis of 2,3-dihydrobenzofuran-7-carboxamide, a key step in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[3]
2.1. Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid
This protocol describes the carboxylation of 2,3-dihydrobenzofuran at the 7-position.
-
Materials:
-
2,3-dihydrobenzofuran (1)
-
n-butyllithium (n-BuLi)
-
Tetramethylethylenediamine (TMEDA)
-
Hexane
-
Dry ice (solid CO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,3-dihydrobenzofuran (1) in hexane containing TMEDA at room temperature.
-
Add n-butyllithium (n-BuLi) dropwise to the solution and stir for 4 hours to facilitate lithiation.
-
Slowly add crushed dry ice to the reaction mixture and allow it to stir overnight.
-
Acidify the mixture with concentrated HCl.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 2,3-dihydrobenzofuran-7-carboxylic acid (2).
-
2.2. Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide
This protocol details the conversion of the carboxylic acid to the corresponding carboxamide.
-
Materials:
-
2,3-dihydrobenzofuran-7-carboxylic acid (2)
-
Isobutyl chloroformate (i-BuOCOCl)
-
N-methylmorpholine (NMM)
-
Tetrahydrofuran (THF)
-
30% Ammonium Hydroxide (NH₄OH)
-
-
Procedure:
-
Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (2) in THF and cool the solution to -20 °C.
-
Add N-methylmorpholine (NMM) followed by the dropwise addition of isobutyl chloroformate (i-BuOCOCl).
-
Stir the reaction mixture at -20 °C for 4 hours to form the mixed anhydride.
-
Add 30% ammonium hydroxide (NH₄OH) and allow the reaction to proceed at room temperature for 1 hour.
-
Extract the product, dry the organic phase, and purify to obtain 2,3-dihydrobenzofuran-7-carboxamide (3).
-
Visualization of Synthetic Pathway
The following diagram illustrates the workflow for the synthesis of 2,3-dihydrobenzofuran-7-carboxamide from 2,3-dihydrobenzofuran.
Caption: Synthetic pathway for 2,3-dihydrobenzofuran-7-carboxamide.
Analytical Methods
Accurate quantification of this compound and its derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed analytical techniques.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for the quantification of benzofuran derivatives. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.
4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and structural confirmation, making it suitable for trace analysis and impurity profiling. Derivatization may be necessary to improve the volatility of the analyte.
Further information on analytical methods can be found in resources detailing the analysis of structurally similar compounds.[4][5]
Applications in Drug Development
2,3-Dihydrobenzofuran derivatives are integral to the synthesis of various biologically active molecules. For instance, they form the core structure of compounds investigated as PARP-1 inhibitors, which are a class of targeted cancer therapies.[3] The aldehyde functional group at the 7-position allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of compound libraries for drug screening. The general benzofuran and dihydrobenzofuran structures are found in numerous natural products and have been explored for their potential anti-cancer, anti-inflammatory, and anti-microbial activities.[6][7]
References
- 1. 2,3-Dihydro-1-benzofuran-7-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. 2,3-Dihydro-1-benzofuran-7-carbaldehyde | C9H8O2 | CID 2795018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde
This guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis. It details its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols.
Chemical Structure and IUPAC Name
The core structure of this compound consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. A carbaldehyde (formyl) group is attached to position 7 of this core.
-
Synonyms: 7-Formyl-2,3-dihydrobenzofuran, 2,3-Dihydrobenzo[b]furan-7-carbaldehyde[2]
Below is a diagram representing the logical relationship of the constituent parts of the molecule.
Caption: Logical structure of this compound.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in experimental settings.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₂ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| CAS Number | 196799-45-8 | [1][2] |
| InChI Key | CLXXUGOCVBQNAI-UHFFFAOYSA-N | [1][2] |
| SMILES | C1COC2=C1C=CC=C2C=O | [1][2] |
| Appearance | Not specified; likely solid at room temp. | |
| Storage | Inert atmosphere, 2-8°C | [3] |
Table 2: Predicted Spectroscopic and Physicochemical Data
| Data Type | Predicted Value | Reference(s) |
| Monoisotopic Mass | 148.052429494 Da | [1] |
| XlogP | 1.4 | [4] |
| Collision Cross Section (Ų) | [4] | |
| [M+H]+ | 126.0 | [4] |
| [M+Na]+ | 135.2 | [4] |
| [M-H]- | 131.5 | [4] |
Experimental Protocols
This section details relevant experimental procedures involving this compound and its derivatives.
3.1. Synthesis Protocol: Carboxylation of 2,3-Dihydrobenzofuran
A common route to introduce a functional group at the 7-position of the 2,3-dihydrobenzofuran scaffold is through directed ortho-lithiation, followed by quenching with an appropriate electrophile. The synthesis of the corresponding carboxylic acid, a direct precursor to the carbaldehyde, is described.
Experimental Workflow: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid [5]
-
Lithiation: 2,3-Dihydrobenzofuran is treated with n-butyllithium (n-BuLi) in the presence of a directing agent like tetramethylethylenediamine (TMEDA) in an inert solvent (e.g., hexane) at room temperature under a nitrogen atmosphere.
-
Carboxylation: The resulting lithiated intermediate is quenched by the addition of solid carbon dioxide (dry ice).
-
Acidification: The reaction mixture is then acidified with a strong acid, such as concentrated HCl, to protonate the carboxylate and yield 2,3-dihydrobenzofuran-7-carboxylic acid.
-
Reduction (Hypothetical): The resulting carboxylic acid can then be reduced to the corresponding aldehyde using standard reducing agents suitable for this transformation (e.g., DIBAL-H or conversion to a Weinreb amide followed by reduction).
The following diagram illustrates this synthetic workflow.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Derivatives of 2,3-dihydrobenzofuran have been investigated as inhibitors of various enzymes. Notably, 2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1).[5]
PARP-1 Inhibition Signaling Pathway
PARP-1 is a key enzyme in the DNA damage repair process, particularly in the base excision repair (BER) pathway. In cancer cells with deficiencies in other repair pathways (like BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
The diagram below outlines the role of PARP-1 and the effect of its inhibition.
References
- 1. 2,3-Dihydro-1-benzofuran-7-carbaldehyde | C9H8O2 | CID 2795018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-1-benzofuran-7-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. PubChemLite - 2,3-dihydro-1-benzofuran-7-carbaldehyde (C9H8O2) [pubchemlite.lcsb.uni.lu]
- 5. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,3-Dihydrobenzofuran-7-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2,3-dihydrobenzofuran-7-carbaldehyde. Due to the limited availability of a complete, experimentally verified dataset in the public domain for this specific isomer, this document presents a combination of data from publicly accessible databases and predicted spectral information based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Compound Identification
| IUPAC Name | 2,3-dihydro-1-benzofuran-7-carbaldehyde[1] |
| Synonyms | 7-Formyl-2,3-dihydrobenzofuran, 2,3-Dihydrobenzo[b]furan-7-carboxaldehyde[1] |
| Molecular Formula | C₉H₈O₂[1] |
| Molecular Weight | 148.16 g/mol [1] |
| CAS Number | 196799-45-8[1] |
| Chemical Structure |
|
Spectral Data Summary
The following tables summarize the predicted and typical spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~9.9 - 10.1 | s | 1H | - | Aldehyde CHO |
| ~7.4 - 7.6 | d | 1H | ~7-8 | Ar-H |
| ~7.2 - 7.4 | d | 1H | ~7-8 | Ar-H |
| ~6.9 - 7.1 | t | 1H | ~7-8 | Ar-H |
| ~4.6 - 4.8 | t | 2H | ~8-9 | O-CH₂ |
| ~3.2 - 3.4 | t | 2H | ~8-9 | Ar-CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 192 | CHO |
| ~160 - 162 | C-O (Ar) |
| ~135 - 137 | C-CHO (Ar) |
| ~130 - 132 | CH (Ar) |
| ~125 - 127 | CH (Ar) |
| ~120 - 122 | C-C (Ar) |
| ~110 - 112 | CH (Ar) |
| ~71 - 73 | O-CH₂ |
| ~29 - 31 | Ar-CH₂ |
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Medium | C-H stretch (aliphatic) |
| ~2720 | Weak | C-H stretch (aldehyde) |
| ~1680 - 1700 | Strong | C=O stretch (aromatic aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation
| m/z | Relative Intensity | Assignment |
| 148 | High | [M]⁺ (Molecular Ion) |
| 147 | High | [M-H]⁺ |
| 120 | Medium | [M-CHO]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data.
NMR Spectroscopy
A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a KBr plate or by Attenuated Total Reflectance (ATR).
Mass Spectrometry
Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with an electron ionization (EI) source. The sample is dissolved in a volatile organic solvent and injected into the GC. The mass spectrometer is set to scan a mass range of m/z 50-500.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.
Caption: General workflow for synthesis and spectroscopic analysis.
This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to perform their own experimental analysis for definitive characterization.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dihydrobenzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2,3-Dihydrobenzofuran-7-carbaldehyde. These predictions are based on computational models and are valuable for initial identification and as a reference for spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 10.30 | s | - | 1H | H-8 (Aldehyde) |
| 7.65 | d | 7.6 | 1H | H-6 |
| 7.45 | d | 7.6 | 1H | H-4 |
| 7.00 | t | 7.6 | 1H | H-5 |
| 4.65 | t | 8.8 | 2H | H-2 |
| 3.25 | t | 8.8 | 2H | H-3 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 192.0 | C=O | C-8 (Aldehyde) |
| 162.5 | C | C-7a |
| 135.0 | CH | C-6 |
| 129.5 | C | C-7 |
| 128.5 | CH | C-4 |
| 122.0 | CH | C-5 |
| 121.0 | C | C-3a |
| 72.0 | CH₂ | C-2 |
| 29.0 | CH₂ | C-3 |
Analysis and Interpretation of Spectral Data
The predicted NMR data reveals key structural features of this compound.
¹H NMR Spectrum:
-
Aldehyde Proton: A characteristic singlet is predicted to appear far downfield around 10.30 ppm, which is typical for an aldehyde proton.
-
Aromatic Protons: Three aromatic protons are expected to be in the range of 7.00-7.65 ppm. The ortho- and para-coupling patterns (doublet, doublet, and triplet) are consistent with a trisubstituted benzene ring.
-
Dihydrofuran Protons: The two methylene groups of the dihydrofuran ring are expected to appear as triplets around 4.65 ppm (H-2, adjacent to the oxygen atom) and 3.25 ppm (H-3). The downfield shift of H-2 is due to the deshielding effect of the neighboring oxygen atom.
¹³C NMR Spectrum:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is predicted to have a chemical shift of approximately 192.0 ppm.
-
Aromatic Carbons: Six aromatic carbons are expected in the region of 121.0-162.5 ppm.
-
Aliphatic Carbons: The two methylene carbons of the dihydrofuran ring are predicted at approximately 72.0 ppm (C-2) and 29.0 ppm (C-3), consistent with their chemical environments.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.
-
Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for many organic compounds and is unlikely to react with the analyte.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can reference the residual solvent peak.
3.2. NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, d1 should be at least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualizations
Diagram 1: Logical Workflow for NMR-based Structure Elucidation
The Multifaceted Biological Activities of Dihydrobenzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of dihydrobenzofuran derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity
Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The anticancer efficacy of various dihydrobenzofuran derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented in Table 1.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Naturally Isolated Dihydrobenzofurans | ||||
| Compound 1 | Oral (CAL-27) | 48.52 ± 0.95 | 5-Fluorouracil | 97.76 ± 3.44 |
| Lung (NCI-H460) | 53.24 ± 1.49 | Cisplatin | - | |
| Compound 3 | Oral (CAL-27) | 86.95 ± 4.39 | 5-Fluorouracil | 97.76 ± 3.44 |
| Synthetic Dihydrobenzofuran Derivatives | ||||
| Fluorinated Dihydrobenzofuran 1 | Colorectal (HCT116) | 19.5 | - | - |
| Fluorinated Dihydrobenzofuran 2 | Colorectal (HCT116) | 24.8 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dihydrobenzofuran derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 × 10⁴ cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualization of Apoptosis Induction Workflow
The following diagram illustrates a typical workflow for assessing apoptosis induction by dihydrobenzofuran derivatives.
Anti-inflammatory Activity
Several dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of inflammatory markers like nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines.
| Compound/Derivative | Inflammatory Mediator | Cell Line | IC50 (µM) |
| Fluorinated Dihydrobenzofurans | |||
| Compound 2 | PGE₂ | Macrophages | 1.92 |
| IL-6 | Macrophages | >50 | |
| CCL2 | Macrophages | >50 | |
| NO | Macrophages | 4.9 | |
| Compound 3 | PGE₂ | Macrophages | 1.48 |
| IL-6 | Macrophages | 9.04 | |
| CCL2 | Macrophages | 19.3 | |
| NO | Macrophages | 5.2 | |
| Compound 5 | PGE₂ | Macrophages | 1.1 |
| IL-6 | Macrophages | 1.2 | |
| CCL2 | Macrophages | 1.5 | |
| NO | Macrophages | 2.4 | |
| Compound 6 | PGE₂ | Macrophages | 20.5 |
| IL-6 | Macrophages | 8.7 | |
| CCL2 | Macrophages | 10.2 | |
| NO | Macrophages | 3.5 | |
| Compound 8 | PGE₂ | Macrophages | >50 |
| IL-6 | Macrophages | 4.5 | |
| CCL2 | Macrophages | 6.8 | |
| NO | Macrophages | 4.8 | |
| Piperazine/benzofuran hybrid 5d | NO | RAW-264.7 | 52.23 ± 0.97 |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cell cultures.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Dihydrobenzofuran derivatives
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the dihydrobenzofuran derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
Visualization of NF-κB and MAPK Signaling Pathways
Dihydrobenzofuran derivatives can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
Antimicrobial Activity
Dihydrobenzofuran derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC).
Quantitative Antimicrobial Activity Data
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Benzofuran-triazine hybrid 8e | Escherichia coli | 32 |
| Bacillus subtilis | 125 | |
| Staphylococcus aureus | 32 | |
| Salmonella enteritidis | 32 | |
| Hydrophobic benzofuran analogs | Escherichia coli | 0.39-3.12 |
| Staphylococcus aureus | 0.39-3.12 | |
| Methicillin-resistant S. aureus | 0.39-3.12 | |
| Bacillus subtilis | 0.39-3.12 | |
| Candida albicans | 0.39-3.12 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4][5]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Dihydrobenzofuran derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the dihydrobenzofuran derivatives in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3]
Neuroprotective Activity
Dihydrobenzofuran derivatives have demonstrated potential in protecting neuronal cells from various insults, including excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's disease.
Quantitative Neuroprotective Activity Data
Quantitative data for neuroprotective activity is often presented as the concentration required to achieve a certain level of protection against a neurotoxic insult.
| Compound/Derivative | Neuroprotective Effect | Assay | EC50/Effective Conc. |
| Benzofuran-2-carboxamide 1f | Protection against NMDA-induced excitotoxicity | Primary rat cortical neurons | ~30 µM |
| Benzofuran-2-carboxamide 1j | Protection against NMDA-induced excitotoxicity | Primary rat cortical neurons | 100-300 µM |
| TFSeB | Reversion of STZ-induced MAO-B and AChE activity increase | Mouse model of AD | 1 and 5 mg/kg |
Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors.[6][7][8][9][10]
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., HT22)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Dihydrobenzofuran derivatives
-
Glutamate solution
-
Cell viability assay kit (e.g., MTT, LDH)
-
96-well plates
Procedure:
-
Cell Culture: Culture primary neurons or neuronal cells in 96-well plates until they form a network.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the dihydrobenzofuran derivatives for 1-24 hours.
-
Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM for HT22 cells) for a specified period (e.g., 24 hours).
-
Assessment of Cell Viability: After the glutamate exposure, assess cell viability using a suitable assay (e.g., MTT or LDH release assay).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of compound-treated, glutamate-exposed cells to that of cells exposed to glutamate alone.
Visualization of Neuroprotective Signaling Pathways
Dihydrobenzofuran derivatives may exert their neuroprotective effects through multiple mechanisms, including modulation of apoptosis, antioxidant pathways, and neurotrophic factor signaling.
Synthesis of 2,3-Dihydrobenzofurans
A general and efficient method for the synthesis of 2,3-dihydrobenzofuran derivatives involves the rhodium-catalyzed reaction of N-phenoxyacetamides with methylenecyclopropanes.[1]
General Experimental Protocol
Materials:
-
N-phenoxyacetamide derivative
-
Methylenecyclopropane derivative
-
[Cp*RhCl₂]₂ (catalyst)
-
Sodium acetate (NaOAc)
-
Trifluoroethanol (TFE)
-
Reaction vessel
-
Stirring apparatus
-
Rotary evaporator
-
Preparative Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a reaction vessel, combine the N-phenoxyacetamide (1.0 equiv), methylenecyclopropane (2.0 equiv), [Cp*RhCl₂]₂ (5 mol%), and NaOAc (1.0 equiv).
-
Solvent Addition: Add TFE (to achieve a 0.2 M concentration of the N-phenoxyacetamide) to the mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction can be performed without the exclusion of air or moisture.
-
Work-up: After 24 hours, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by preparative TLC to obtain the desired 2,3-dihydrobenzofuran derivative.
This technical guide provides a foundational understanding of the diverse biological activities of dihydrobenzofuran derivatives. The presented data, protocols, and pathway visualizations are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. innoprot.com [innoprot.com]
- 7. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. fujifilmcdi.com [fujifilmcdi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide on the Safety and Hazards of 2,3-Dihydrobenzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazard information for 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS No. 196799-45-8), a chemical intermediate used in laboratory settings. The information is compiled from publicly available safety data sheets and chemical databases to ensure research and development professionals can handle this substance with the necessary precautions.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| CAS Number | 196799-45-8 | Fisher Scientific[2], PubChem[1] |
| Appearance | Not specified (assumed solid based on handling advice) | - |
| Storage Temperature | 2-8°C under an inert atmosphere | UB[3] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.
Based on aggregated GHS information from multiple suppliers, the compound is associated with the following hazard statements[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The corresponding GHS pictogram is the "Irritant" symbol (exclamation mark)[1]. The signal word for this chemical is "Warning"[1].
A logical workflow for chemical hazard assessment is crucial in a laboratory setting. The following diagram illustrates a generalized process for identifying and mitigating risks associated with chemical compounds like this compound.
Section 3: Toxicological Information
The toxicological profile is derived from its GHS classifications. The primary routes of exposure are oral, dermal, and inhalation, all of which are considered harmful[1].
| Hazard Class | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[1]. |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin[1]. |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled[1]. |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation[1]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[1]. |
Section 4: Experimental Protocols & Safe Handling
While specific experimental protocols for safety testing of this compound are not publicly available, standardized OECD guidelines are typically followed for chemical hazard assessment. The handling and safety precautions described in Safety Data Sheets provide a protocol for safe laboratory use.
General Experimental Workflow for Safe Handling:
The following diagram outlines a standard workflow for handling hazardous chemicals in a research environment.
Key Handling and Storage Procedures:
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4][5].
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles that conform to EN166 standards[4].
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber, compliant with EN 374) and a lab coat to prevent skin contact[4].
-
Respiratory Protection : If ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator may be necessary[5].
-
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents[4].
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container[3][4]. The recommended storage temperature is between 2-8°C under an inert atmosphere[3].
Section 5: First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[4][5]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[4]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[4]. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately[4]. |
Section 6: Fire-Fighting and Stability
-
Flammability : While specific data for this compound is limited, related structures are combustible liquids[6]. It should be kept away from heat, sparks, and open flames.
-
Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam appropriate for the surrounding fire[6].
-
Chemical Stability : The compound is considered stable under recommended storage conditions[4].
-
Incompatible Materials : Avoid contact with strong oxidizing agents[4].
-
Hazardous Decomposition Products : Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂)[4].
Section 7: Conclusion
This compound is a hazardous chemical that poses risks of acute toxicity if inhaled, ingested, or in contact with skin. It is also a skin and eye irritant. All handling should be performed by qualified personnel in a controlled laboratory environment, adhering strictly to the safety protocols outlined in this guide and the substance's Safety Data Sheet. The use of appropriate engineering controls and personal protective equipment is mandatory to ensure the safety of researchers and prevent accidental exposure.
References
- 1. 2,3-Dihydro-1-benzofuran-7-carbaldehyde | C9H8O2 | CID 2795018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-1-benzofuran-7-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
The Rise of 2,3-Dihydrobenzofuran-7-carboxamides: A New Frontier in Targeted Drug Discovery
For Immediate Release
In the relentless pursuit of novel therapeutic agents, a promising class of compounds, the 2,3-dihydrobenzofuran-7-carboxamide derivatives, has emerged as a focal point for researchers in oncology and beyond. This technical guide delves into the discovery, synthesis, and biological evaluation of these versatile scaffolds, with a particular emphasis on their potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this burgeoning area of medicinal chemistry.
Abstract
Novel substituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and its analogue, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, have been synthesized and identified as potent inhibitors of PARP-1.[1][2] Structure-based drug design has led to the development of a lead compound, DHBF-7-carboxamide, with an IC50 value of 9.45 μM.[1] Further optimization, particularly through substitutions on the benzylidene moiety at the 2-position of the dihydrobenzofuran-3(2H)-one core, has yielded derivatives with significantly improved potency, with some compounds exhibiting IC50 values in the nanomolar range.[3][4] This guide provides a detailed overview of the synthetic methodologies, structure-activity relationships (SAR), and key biological data for this promising class of inhibitors.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in the cellular response to DNA damage.[1] By synthesizing poly(ADP-ribose) chains at the sites of DNA breaks, PARP-1 recruits other DNA repair proteins, facilitating the restoration of genomic integrity. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 can lead to synthetic lethality, making it a highly attractive target for cancer therapy.[5] The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been identified as a novel pharmacophore that effectively targets the NAD+ binding site of PARP-1.[1]
Data Presentation: Structure-Activity Relationship of Novel Derivatives
The inhibitory activity of various 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives against PARP-1 has been systematically evaluated. The following tables summarize the key quantitative data, highlighting the impact of different substitutions on inhibitory potency.
Table 1: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives
| Compound ID | R1 | R2 | R3 | R4 | PARP-1 IC50 (μM) |
| 3 | H | H | H | H | 9.45[1] |
| 20 | 5-Fluoro | H | H | H | 2.12[1] |
| rac-13a | H | 2-Methyl | H | H | 10.44[1] |
| rac-13c | 5-Fluoro | 2-Methyl | H | H | 2.45[1] |
| (-)-13c | 5-Fluoro | (S)-2-Methyl | H | H | 1.53[1] |
| (+)-13c | 5-Fluoro | (R)-2-Methyl | H | H | 3.62[1] |
Table 2: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives
| Compound ID | R-group at 2-position | PARP-1 IC50 (μM) |
| 36 | H | 16.2[1] |
| 58 | 3',4'-dihydroxybenzylidene | 0.531[4] |
| 59 | 2',4'-dihydroxybenzylidene | 0.753[6] |
| 66 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |
| 67 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |
| 68 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |
| 70 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |
| 72 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |
| 73 | (heterocycle attached at 4'-hydroxyl of benzylidene) | 0.079 - 0.718 (range for various heterocycles)[4] |
Experimental Protocols
Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide (Lead Compound 3)
The synthesis of the lead compound, 2,3-dihydrobenzofuran-7-carboxamide, is achieved through a multi-step process.[1]
Caption: Synthetic workflow for the lead compound.
Detailed Methodology:
-
Carboxylation: 2,3-Dihydrobenzofuran is subjected to lithiation at the 7-position using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) in hexane at room temperature under a nitrogen atmosphere.[1] The resulting lithiated intermediate is then quenched with dry ice (solid CO2), followed by acidification with concentrated hydrochloric acid to yield 2,3-dihydrobenzofuran-7-carboxylic acid.[1]
-
Amidation: The carboxylic acid derivative is converted to the corresponding carboxamide via a mixed-anhydride method to afford the lead compound, 2,3-dihydrobenzofuran-7-carboxamide.[1]
PARP-1 Enzyme Inhibition Assay (Fluorometric)
The in vitro inhibitory activity of the synthesized compounds against PARP-1 is determined using a fluorometric assay that measures the consumption of NAD+.
Caption: Workflow for the PARP-1 inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Serial dilutions of the test compounds are prepared in an appropriate assay buffer. A working solution of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) is also prepared.
-
Assay Setup: The test compound dilutions are added to the wells of a microplate. The PARP1 enzyme and activated DNA mixture is then added to each well, and the plate is incubated at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of β-Nicotinamide adenine dinucleotide (NAD+).
-
Incubation: The plate is incubated at room temperature, protected from light, to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and a developing reagent is added to generate a fluorescent signal that is inversely proportional to the amount of NAD+ consumed.
-
Data Analysis: The fluorescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.
Cell Viability (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: The culture medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.
Signaling Pathway
PARP-1 in DNA Single-Strand Break Repair
The primary mechanism of action for the 2,3-dihydrobenzofuran-7-carboxamide derivatives is the inhibition of PARP-1, which disrupts the DNA damage repair pathway.
Caption: Role of PARP-1 in DNA repair and its inhibition.
Conclusion and Future Directions
The 2,3-dihydrobenzofuran-7-carboxamide scaffold represents a highly promising platform for the development of novel PARP-1 inhibitors. The structure-activity relationship studies have demonstrated that strategic modifications to the core structure can lead to a significant enhancement in inhibitory potency. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new derivatives.
Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to identify candidates for clinical development. Additionally, exploring the potential of these derivatives against other therapeutic targets, such as c-Met and NF-κB, could broaden their clinical applicability.[7][8] The continued investigation of 2,3-dihydrobenzofuran-7-carboxamides holds great promise for the future of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atcc.org [atcc.org]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pervasive Presence of Benzofuran and Dihydrobenzofuran Scaffolds in Nature: A Technical Guide for Researchers
An in-depth exploration of the natural origins, biosynthesis, and isolation of benzofuran and dihydrobenzofuran compounds for professionals in research, science, and drug development.
Benzofuran and dihydrobenzofuran moieties are privileged heterocyclic structures found in a vast array of natural products. These compounds, biosynthesized by a diverse range of organisms including higher plants, fungi, and marine life, exhibit a remarkable spectrum of biological activities. Their potent anti-tumor, antibacterial, anti-oxidative, and anti-viral properties have positioned them as significant lead compounds in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the natural sources of these valuable compounds, details their biosynthetic pathways, and outlines key experimental protocols for their isolation and characterization.
Natural Sources: A Rich Tapestry of Bioactive Molecules
Benzofuran and dihydrobenzofuran derivatives are widely distributed throughout the natural world. Higher plants, in particular, are a prolific source, with families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae being prominent producers.[1] Fungi, especially those from marine environments, and various marine invertebrates also contribute to the rich diversity of these natural products.[2][3][4][5][6]
Higher Plants
The plant kingdom is a treasure trove of benzofuran and dihydrobenzofuran compounds. The Asteraceae family, for instance, is known to produce a high number of these derivatives.[7] Notable examples include compounds isolated from Eupatorium aschenbornianum.[8][9] The Moraceae family, particularly the genus Morus (mulberry), is a well-documented source of benzofuran derivatives like moracins.[10][11][12][13] The genus Styrax is recognized for producing egonol and related dihydrobenzofuran lignans.[7][8][14][15][16][17][18][19] Furthermore, the Apiaceae family is a known source of furanocoumarins, a class of benzofuran derivatives.[2][20][21][22][23]
Fungi
Fungi, particularly those thriving in marine ecosystems, have emerged as a significant source of novel benzofuran and dihydrobenzofuran compounds.[3] Species of the genus Aspergillus, such as Aspergillus terreus and Aspergillus ustus, isolated from marine organisms, have been shown to produce a variety of these derivatives, some exhibiting antibacterial and cytotoxic activities.[3][4][5][6]
Marine Organisms
Beyond fungi, the broader marine environment is a rich reservoir of unique benzofuran and dihydrobenzofuran structures.[2] These compounds have been isolated from various marine sources and often exhibit potent biological activities, highlighting the untapped potential of marine natural products in drug discovery.
Quantitative Analysis of Benzofuran and Dihydrobenzofuran Compounds
The concentration of benzofuran and dihydrobenzofuran derivatives can vary significantly depending on the natural source, the specific plant part, and environmental conditions. The following tables summarize some of the available quantitative data for key compounds.
| Compound | Plant Source | Plant Part | Concentration (mg/g) | Reference |
| Mulberroside A | Morus alba | Root Bark | 100.19 ± 63.62 | [24] |
| Kuwanon G | Morus alba | Root Bark | 24.05 ± 23.17 | [24] |
| Morusin | Morus alba | Root Bark | 10.98 ± 10.49 | [24] |
| Mulberroside A | Morus alba | Twigs | 44.55 ± 34.61 | [24] |
| Kuwanon G | Morus alba | Twigs | 3.86 ± 2.54 | [24] |
| Morusin | Morus alba | Twigs | 2.63 ± 1.97 | [24] |
| Morusin | Morus alba | Fruits | 0.11 ± 0.10 | [24] |
| Cathafuran B | Morus alba | Methanol Extract | - | [11] |
| Moracin M | Morus alba | Petroleum Ether Extract | - | [11] |
| Compound | Plant Source | Concentration (µg/g Fresh Weight) | Reference |
| Psoralen | Parsnip | 145 | [2][23] |
| Psoralen | Parsley | 112 | [2][23] |
| Bergapten | Parsnip | 4.5 | [21] |
| Xanthotoxin | Parsnip | 7.1 | [21] |
| Isopimpinellin | Parsnip | 1.5 | [21] |
| Angelicin | Parsnip | 1.8 | [21] |
| Compound | Fungal/Plant Source | Activity | MIC/IC50 | Reference | | --- | --- | --- | --- | | Terreprenphenol A | Aspergillus terreus EN-539 | Antibacterial (A. hydrophila) | 9 µM |[3] | | Terreprenphenol A | Aspergillus terreus EN-539 | Antibacterial (P. aeruginosa) | 9 µM |[3] | | Terreprenphenol A | Aspergillus terreus EN-539 | Antibacterial (V. harveyi) | 18 µM |[3] | | 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofurane | Eupatorium aschenbornianum | Antifungal (T. mentagrophytes) | 200 µg/mL |[8][9] | | 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofurane | Eupatorium aschenbornianum | Antifungal (T. rubrum) | 100 µg/mL |[8][9] | | 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-6-methoxy-2,3-dihydrobenzofurane | Eupatorium aschenbornianum | Antifungal (T. mentagrophytes & T. rubrum) | 50 µg/mL |[8][9] | | Eupatodibenzofuran A | Eupatorium fortunei | Cytotoxic (A549 cells) | 5.95 ± 0.89 µM |[25] | | Eupatodibenzofuran A | Eupatorium fortunei | Cytotoxic (MCF-7 cells) | 5.55 ± 0.23 µM |[25] |
Biosynthetic Pathways
The biosynthesis of benzofuran and dihydrobenzofuran natural products involves complex enzymatic cascades, often originating from the phenylpropanoid pathway. Understanding these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.
Pterocarpan Biosynthesis
Pterocarpans are a major class of isoflavonoids with a characteristic dihydrobenzofuran moiety fused to a chromane ring system. Their biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of an isoflavone intermediate, which then undergoes a series of reductions and cyclizations to form the pterocarpan skeleton.[1][10][26][27]
Rocaglamide Biosynthesis
Rocaglamides, a unique class of cyclopenta[b]benzofurans from Aglaia species, are proposed to be biosynthesized through a cycloaddition of a 3-hydroxyflavone derivative and a cinnamic acid amide derivative.[7][14][24][28][29] This is followed by a series of rearrangements and reductions to form the final complex rocaglamide structure.
Experimental Protocols
The isolation and characterization of benzofuran and dihydrobenzofuran compounds from natural sources require a combination of extraction, chromatographic, and spectroscopic techniques.
General Workflow for Isolation and Purification
A typical workflow for the isolation of these compounds from a plant or fungal source is outlined below.
Detailed Methodologies
1. Extraction of Moracins from Morus alba Leaves [11][13][30]
-
Sample Preparation: Shade-dried and powdered leaves of Morus alba.
-
Extraction: Subject the powdered material (200 g) to sequential hot solvent extraction using a Soxhlet apparatus with 500 mL each of petroleum ether, chloroform, and methanol.
-
Solvent Removal: Concentrate the extracts using a rotary vacuum evaporator.
-
Fractionation: The resulting crude extracts can be further fractionated using column chromatography on silica gel with a gradient of petroleum ether and ethyl acetate.
2. Isolation of Egonol from Styrax Species [14][17][18][19]
-
Extraction: A hydroalcoholic extract of the stems is typically prepared.
-
Fractionation: The extract (e.g., 3.5 g) is subjected to column chromatography on silica gel (70-230 mesh).
-
Elution: A gradient of increasing polarity is used, starting with n-hexane and gradually increasing the proportion of ethyl acetate. Egonol is typically eluted in fractions with a higher proportion of ethyl acetate.
3. Fungal Isolation Protocol [18][31]
-
Sample Preparation: Surface sterilize the host tissue (e.g., plant material) by sequential immersion in 75% ethanol, 5% sodium hypochlorite, and 70% ethanol.
-
Inoculation: Place small pieces of the sterilized tissue onto a suitable culture medium such as Potato Dextrose Agar (PDA).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) until fungal growth is observed.
-
Purification: Subculture individual fungal colonies onto fresh PDA plates to obtain pure cultures.
-
Fermentation and Extraction: For the production of secondary metabolites, the pure fungal strain is cultured in a liquid medium (e.g., Potato Dextrose Broth). The culture broth is then extracted with an organic solvent like ethyl acetate to obtain the crude extract containing the desired compounds.
4. High-Performance Liquid Chromatography (HPLC) for Separation and Analysis [2][17][20][31][32][33][34][35][36][37]
-
Column: A reversed-phase C18 column is commonly used (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid like formic acid) and an organic solvent such as acetonitrile or methanol.
-
Gradient Example: A linear gradient starting from a lower concentration of the organic solvent (e.g., 10% acetonitrile) and increasing to a higher concentration (e.g., 95-100% acetonitrile) over a period of 20-30 minutes is a good starting point for method development.
-
Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the elution of compounds. Coupling the HPLC system to a Mass Spectrometer (MS) allows for the identification of compounds based on their mass-to-charge ratio.
5. Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Benzofurans [3][6][25][32][35][38][39][40]
-
Column: A non-polar or medium-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is frequently used.
-
Carrier Gas: Helium is the most common carrier gas with a typical flow rate of 1 mL/min.
-
Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 60-70 °C) to a high final temperature (e.g., 280-300 °C) to elute compounds with a wide range of boiling points.
-
Injection: A split or splitless injection mode is used depending on the concentration of the analytes.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard for generating mass spectra, which can be compared to spectral libraries for compound identification.
6. Spectroscopic Analysis for Structure Elucidation [5][11][23][39]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
Conclusion
The natural world offers a rich and diverse source of benzofuran and dihydrobenzofuran compounds with significant potential for drug discovery and development. This technical guide has provided an overview of their natural occurrences, delved into their biosynthetic origins, and outlined key experimental protocols for their isolation and characterization. By leveraging this knowledge, researchers can more effectively tap into this valuable class of natural products to uncover novel therapeutic agents and advance the frontiers of medicine.
References
- 1. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids and Furanocoumarins Involved in Drug Interactions [mdpi.com]
- 3. Prenylated Phenol and Benzofuran Derivatives from Aspergillus terreus EN-539, an Endophytic Fungus Derived from Marine Red Alga Laurencia okamurai - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylated Phenol and Benzofuran Derivatives from Aspergillus terreus EN-539, an Endophytic Fungus Derived from Marine Red Alga Laurencia okamurai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New dihydrobenzofuranoid from the marine-derived fungus Aspergillus ustus KMM 4664 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor aspochalasin and antiviral benzofuran derivatives from a marine-derived fungus Aspergillus sp. SCSIO41032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Two new benzofuranes from Eupatorium aschenbornianum and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Total synthesis of a demethoxy-egonol from Styrax obassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. web.vscht.cz [web.vscht.cz]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. plantsjournal.com [plantsjournal.com]
- 33. phx.phenomenex.com [phx.phenomenex.com]
- 34. immun.lth.se [immun.lth.se]
- 35. mdpi.com [mdpi.com]
- 36. lcms.cz [lcms.cz]
- 37. documents.thermofisher.com [documents.thermofisher.com]
- 38. Frontiers | LC–TOF-MS/MS and GC-MS based phytochemical profiling and evaluation of wound healing activity of Oroxylum Indicum (L.) Kurz (Beka) [frontiersin.org]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2,3-Dihydrobenzofuran-7-carbaldehyde
This technical guide provides a comprehensive overview of the key physical properties of 2,3-Dihydrobenzofuran-7-carbaldehyde, with a focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and data presentation.
Physical Properties Data
The quantitative physical properties of this compound are summarized in the table below. It is important to note that the available data for the boiling point and density are predicted values.
| Physical Property | Value | Notes |
| Boiling Point | 277.6 ± 29.0 °C | Predicted |
| Density | 1.222 ± 0.06 g/cm³ | Predicted |
| Melting Point | 53-54 °C | |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1][2] |
Experimental Protocols
The following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.
Boiling Point Determination: Capillary Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] A common and effective method for determining the boiling point of a small quantity of a liquid is the capillary method, often utilizing a Thiele tube or an aluminum block for uniform heating.[3][5]
Apparatus and Materials:
-
Thiele tube or aluminum block heating apparatus
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin or silicone oil (for Thiele tube)
-
Stand and clamps
-
Sample of this compound
Procedure:
-
A small amount of the organic liquid is placed into the fusion tube.[5]
-
A capillary tube, which has been sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[4][5]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[5]
-
This assembly is then placed in a Thiele tube containing liquid paraffin or inserted into a hole in an aluminum block.[4][6]
-
The apparatus is heated slowly and uniformly.[5]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature is the boiling point of the liquid.[5]
-
To confirm, the heat source can be removed, and the temperature at which the liquid re-enters the capillary tube is recorded. This should be close to the boiling point.
Precautions:
-
Ensure the capillary tube is properly sealed at one end.[6]
-
The heating should be gradual to ensure a uniform temperature distribution.[5]
-
Always wear appropriate personal protective equipment, including safety goggles.[5]
Density Determination
Density is defined as the mass of a substance per unit volume.[7] For a liquid, this can be determined by accurately measuring the mass of a known volume.
Apparatus and Materials:
-
Pycnometer or a volumetric flask with a stopper
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
-
Sample of this compound
Procedure:
-
An empty, clean, and dry pycnometer or volumetric flask is weighed accurately on an analytical balance (W1).
-
The vessel is then filled with distilled water of a known temperature and weighed again (W2).
-
The water is removed, and the vessel is thoroughly dried.
-
The vessel is then filled with the sample liquid (this compound) at the same temperature and weighed (W3).
-
The density of the liquid can be calculated using the following formula:
-
Density of liquid = [(W3 - W1) / (W2 - W1)] × Density of water at the experimental temperature.
-
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.
Caption: Workflow for experimental determination of physical properties.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. 2,3-Dihydro-1-benzofuran-7-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-7-carbaldehyde, including its nomenclature, synthesis, and the significant biological activities of its derivatives, particularly as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Nomenclature and Synonyms
This compound is a heterocyclic aromatic aldehyde. A comprehensive list of its synonyms and identifiers is provided in Table 1 to facilitate literature searches and chemical sourcing.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 2,3-dihydro-1-benzofuran-7-carbaldehyde |
| CAS Number | 196799-45-8 |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Synonyms | 2,3-Dihydrobenzofuran-7-carboxaldehyde |
| 7-Formyl-2,3-dihydrobenzofuran | |
| 2,3-Dihydro-7-formyl-1-benzofuran | |
| 7-Benzofurancarboxaldehyde, 2,3-dihydro- | |
| 2,3-Dihydrobenzo[b]furan-7-carbaldehyde | |
| 2,3-Dihydrobenzo[b]furan-7-carboxaldehyde |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through the formylation of 2,3-dihydrobenzofuran or by the reduction of its corresponding carboxylic acid derivative. A key intermediate in this synthesis is 2,3-dihydrobenzofuran-7-carboxylic acid.
Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid
A common method for the preparation of 2,3-dihydrobenzofuran-7-carboxylic acid involves the directed ortho-lithiation of 2,3-dihydrobenzofuran, followed by carboxylation with dry ice (solid carbon dioxide)[1].
Experimental Protocol:
-
To a solution of n-butyllithium (2.5 M in hexane, 2.0 mL, 5.0 mmol) in 5 mL of hexane at room temperature, add N,N,N',N'-tetramethylethylenediamine (TEMED) (0.58 g, 5.0 mmol).
-
To this mixture, add a solution of 2,3-dihydrobenzofuran (0.3 g, 2.5 mmol) in 5 mL of hexane.
-
Stir the resulting mixture under a nitrogen atmosphere at room temperature for 4 hours.
-
Pour the reaction mixture onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature overnight.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-dihydrobenzofuran-7-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Table 2: Quantitative Data for the Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid
| Reactant | Molar Equivalent | Quantity |
| 2,3-Dihydrobenzofuran | 1.0 | 0.3 g (2.5 mmol) |
| n-Butyllithium | 2.0 | 2.0 mL (5.0 mmol) |
| TEMED | 2.0 | 0.58 g (5.0 mmol) |
| Dry Ice | Excess | - |
Conversion to this compound
The conversion of the carboxylic acid to the aldehyde is a standard transformation in organic synthesis. A common method involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by oxidation to the aldehyde. Alternatively, the carboxylic acid can be converted to an activated derivative (e.g., an acid chloride or an ester) which is then reduced to the aldehyde.
General Protocol for Reduction of a Carboxylic Acid to an Aldehyde:
A two-step approach is generally employed to avoid over-reduction to the alcohol[2][3]:
-
Conversion to a Primary Alcohol: The carboxylic acid is first reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF)[2][3].
-
Oxidation to the Aldehyde: The resulting primary alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent like dichloromethane (DCM).
Alternatively, direct reduction of the carboxylic acid to the aldehyde can be achieved under specific conditions, for example, by using certain modified hydride reagents or through catalytic hydrogenation of an activated form of the carboxylic acid[4][5].
Caption: Logical workflow for the synthesis of this compound.
Biological Activity: Inhibition of PARP-1
While this compound itself has not been extensively studied for its biological activity, its derivatives, particularly the 7-carboxamides, have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1)[1][6]. PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[5].
Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated for their PARP-1 inhibitory activity, with some compounds showing significant potency[1][6].
Table 3: PARP-1 Inhibitory Activity of Selected 2,3-Dihydrobenzofuran-7-carboxamide Derivatives
| Compound | Structure | IC₅₀ (µM) [1][6] |
| 3 | 2,3-Dihydrobenzofuran-7-carboxamide | 9.45 |
| 20 | 5-Fluoro-2,3-dihydrobenzofuran-7-carboxamide | 2.12 |
| rac-13a | 2-Methyl-2,3-dihydrobenzofuran-7-carboxamide | 10.44 |
| rac-13c | 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide | 2.45 |
| 58 | 2-(3',4'-dihydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | 0.531 |
PARP-1 Signaling Pathway and Inhibition
PARP-1 plays a crucial role in the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruits other DNA repair proteins to the site. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). In normal cells, DSBs can be repaired by homologous recombination. However, in cancer cells with deficient homologous recombination (e.g., due to BRCA mutations), these DSBs are lethal, leading to cell death. This concept is known as synthetic lethality[5].
Caption: PARP-1 signaling in DNA repair and the mechanism of action of PARP inhibitors.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry. While direct biological data on the aldehyde is limited, its derivatives, particularly the 7-carboxamides, have demonstrated significant potential as inhibitors of PARP-1, a key target in oncology. The synthetic routes to this compound and its precursors are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. This guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this chemical series.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reduction of carboxylic acids to aldehydes , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the formation of the 2,3-dihydrobenzofuran scaffold, followed by a regioselective formylation at the C-7 position.
Introduction
2,3-Dihydrobenzofuran derivatives are prevalent structural motifs in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of a carbaldehyde group at the 7-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol outlines a reliable and reproducible synthetic route to obtain the target molecule.
Synthetic Strategy
The synthesis of this compound is approached in two key stages:
-
Synthesis of 2,3-Dihydrobenzofuran: This initial step involves the formation of the core heterocyclic scaffold. A common and effective method is the intramolecular cyclization of a suitable precursor.
-
Formylation of 2,3-Dihydrobenzofuran: The subsequent introduction of the aldehyde group at the 7-position is achieved through an electrophilic aromatic substitution. The oxygen atom of the dihydrofuran ring acts as an ortho-para director. Due to steric hindrance at the 5-position, formylation is favored at the 7-position. The Vilsmeier-Haack reaction is a high-yielding and widely used method for the formylation of electron-rich aromatic compounds and is proposed in this protocol.[1][2][3][4][5]
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthetic route. Please note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclization | 2-(2-Bromoethoxy)benzaldehyde | 2,3-Dihydrobenzofuran | NaBH₄, then H₂SO₄ | Ethanol, Water | RT, then Reflux | 2, then 3 | ~75 |
| 2 | Formylation | 2,3-Dihydrobenzofuran | This compound | POCl₃, DMF | Dichloromethane | 0 to 40 | 4 | ~80 |
Experimental Protocols
Step 1: Synthesis of 2,3-Dihydrobenzofuran
This protocol is adapted from established methods for the synthesis of the 2,3-dihydrobenzofuran scaffold.
Materials and Reagents:
-
2-(2-Bromoethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 2-(2-bromoethoxy)benzaldehyde (1 equivalent) in ethanol, add sodium borohydride (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Slowly add water to quench the excess sodium borohydride.
-
Acidify the mixture with concentrated sulfuric acid and heat to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2,3-dihydrobenzofuran.
Step 2: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran
This protocol details the regioselective formylation of the 2,3-dihydrobenzofuran intermediate.
Materials and Reagents:
-
2,3-Dihydrobenzofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium acetate (NaOAc)
-
Ice
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents) to anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,3-dihydrobenzofuran (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and then heat to 40 °C for 4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Add a saturated solution of sodium acetate to neutralize the mixture.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Synthetic Pathway for this compound
Caption: A two-step synthesis of this compound.
Experimental Workflow for Vilsmeier-Haack Formylation
Caption: General workflow for the Vilsmeier-Haack formylation step.
References
Preparation of 2,3-Dihydrobenzofuran Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique structural features make it a valuable building block in medicinal chemistry and drug discovery, with derivatives exhibiting anti-tumor, anti-inflammatory, anti-HIV, and anti-malarial activities.[2] Consequently, the development of efficient and versatile synthetic methods for accessing these compounds is of significant interest to the scientific community. This document provides an overview of key synthetic strategies, detailed experimental protocols for selected methods, and comparative data to guide researchers in the preparation of 2,3-dihydrobenzofuran derivatives.
Synthetic Strategies
The synthesis of 2,3-dihydrobenzofurans can be broadly categorized into several key approaches, including intramolecular cyclization of substituted phenols, transition-metal-catalyzed reactions, and cycloaddition strategies. Recent advancements have also focused on the development of enantioselective and transition-metal-free methodologies.
Transition-Metal-Catalyzed Intramolecular Cyclization
Transition metal catalysis offers a powerful and versatile platform for the synthesis of 2,3-dihydrobenzofurans, often proceeding with high efficiency and selectivity.[3] Palladium, rhodium, and copper are among the most commonly employed metals for these transformations.
Palladium-catalyzed reactions, particularly Heck-type couplings, are widely used for the construction of the 2,3-dihydrobenzofuran ring system from readily available starting materials like ortho-allylphenols or related derivatives.
Quantitative Data Summary: Palladium-Catalyzed Cyclizations
| Entry | Starting Material | Catalyst/Ligand | Base/Solvent | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 1 | Aryl iodide-joined alkene | Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | Not specified | 84-97 | Not applicable | [3][4] |
| 2 | Olefin-tethered aryl iodide | [Pd(cinnamyl)Cl]₂ | MeSO₃H (additive) | 51-91 | Not applicable | [4] |
| 3 | o-Bromophenol and 1,3-diene | Pd/TY-Phos | Not specified | High | Excellent | [5] |
| 4 | Alkene-tethered aryl iodide and nitro compound | Pd catalyst | Mo(CO)₆ | Moderate-Good | Not applicable | [6] |
Experimental Protocol: Palladium-Catalyzed Heck/Cacchi Reaction [3][4]
This protocol describes the synthesis of 2,3-dihydrobenzofuran derivatives via a palladium-catalyzed Heck/Cacchi reaction of aryl iodide-joined alkenes with o-alkynylanilines.
Materials:
-
Aryl iodide-joined alkene (1.0 equiv)
-
o-Alkynylaniline (1.2 equiv)
-
Pd₂(dba)₃·CHCl₃ (2.5 mol%)
-
N-Me-Xu₃ (5.5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide-joined alkene, o-alkynylaniline, Pd₂(dba)₃·CHCl₃, and N-Me-Xu₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.
Reaction Workflow: Palladium-Catalyzed Heck/Cacchi Reaction
Caption: Workflow for Palladium-Catalyzed Synthesis.
Rhodium catalysis enables the construction of 2,3-dihydrobenzofurans through C-H activation and subsequent annulation reactions, providing a highly atom-economical approach.[5]
Quantitative Data Summary: Rhodium-Catalyzed Reactions
| Entry | Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| 1 | N-Phenoxyacetamide | 1,3-Diene | Rh(III) catalyst | Not specified | Up to 79 | Not applicable | Up to 98% | [7] |
| 2 | Diazo-containing phenol | Isatin | Rh catalyst | Not specified | 58-98 | 81:19 - 95:5 | Not applicable | [3] |
| 3 | N-Phenoxyacetamide | Alkylidenecyclopropane | Rh catalyst | HFIP | 52-82 | Not applicable | Not applicable | [3] |
| 4 | Fluoroalkyl diazo cmpd. | Phenol | Rh catalyst | Not specified | 53-99 | >20:1 | 68:32 - 98:2 | [3] |
Experimental Protocol: Rhodium-Catalyzed [3+2] Annulation [5]
This protocol outlines the rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent [3+2] annulation with 1,3-dienes.
Materials:
-
N-Phenoxyacetamide (1.0 equiv)
-
1,3-Diene (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
DCE (1,2-dichloroethane) as solvent
Procedure:
-
In a sealed tube, combine N-phenoxyacetamide, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Evacuate and backfill the tube with an inert gas.
-
Add the 1,3-diene and DCE via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 h).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 2,3-dihydrobenzofuran product.
Reaction Pathway: Rhodium-Catalyzed Annulation
Caption: Rhodium-Catalyzed C-H Activation Pathway.
Transition-Metal-Free Synthetic Methods
The development of transition-metal-free synthetic routes is highly desirable due to the reduced cost, lower toxicity, and simplified purification procedures. These methods often employ organocatalysts, photocatalysis, or base/acid-mediated reactions.
Brønsted acids can effectively catalyze the intramolecular cyclization of suitable precursors, such as ortho-allylphenols, to afford 2,3-dihydrobenzofurans.[1]
Quantitative Data Summary: Brønsted Acid-Catalyzed Reactions
| Entry | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 1 | ortho-Allyl/prenyl phenol | - | Polyphosphoric acid (PPA) | DMF | Efficient | [1] |
| 2 | p-Quinone methide | α-Aryl diazoacetate | TfOH | Not specified | Good | [1][8] |
| 3 | Chalcone | - | p-Toluene sulfonic acid | Acetonitrile | Efficient | [1][8] |
Experimental Protocol: PPA-Mediated Cyclization of ortho-Allylphenols [1]
Materials:
-
ortho-Allylphenol (1.0 equiv)
-
Polyphosphoric acid (PPA)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the ortho-allylphenol in DMF.
-
Add polyphosphoric acid to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2,3-dihydrobenzofuran.
Logical Relationship: Acid-Catalyzed Cyclization
References
- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dihydrobenzofurans utilizing rhodium catalysis. Dihydrobenzofurans are significant structural motifs present in numerous biologically active compounds and natural products, making their efficient synthesis a key focus in medicinal chemistry and drug development. Rhodium catalysis has emerged as a powerful tool for the construction of these heterocyclic systems, offering high efficiency, selectivity, and functional group tolerance.
This document outlines three prominent rhodium-catalyzed methods for dihydrobenzofuran synthesis:
-
C-H Functionalization and Cascade Cyclization of N-Phenoxyacetamides with Alkynes
-
Chemodivergent [3+2] Annulation of N-Phenoxyacetamides with Alkylidenecyclopropanes
-
Intramolecular Hydroarylation of Allyloxy Arenes
Each section includes detailed experimental protocols, tabulated quantitative data for substrate scope, and mechanistic diagrams to illustrate the reaction pathways.
Rhodium(III)-Catalyzed C-H Functionalization and Cascade Cyclization
This method provides an efficient route to 3-alkylidene dihydrobenzofurans through a redox-neutral coupling of N-phenoxyacetamides with propargyl carbonates. The reaction proceeds via a C-H functionalization followed by a cascade cyclization, forming three new bonds in a single operation under mild conditions.[1][2][3]
Experimental Protocol: General Procedure for the Synthesis of 3-Alkylidene Dihydrobenzofurans[1][2]
To a screw-capped vial equipped with a magnetic stir bar are added N-phenoxyacetamide (0.2 mmol, 1.0 equiv), propargyl carbonate (0.4 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF₆ (3.4 mg, 0.01 mmol, 5 mol %). The vial is then charged with 1,2-dichloroethane (DCE) (1.0 mL). The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-alkylidene dihydrobenzofuran product.
Data Presentation: Substrate Scope
Table 1: Scope of Substituted N-Phenoxyacetamides [2]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | H | 3aa | 92 |
| 2 | Me | H | 3ba | 85 |
| 3 | OMe | H | 3ca | 78 |
| 4 | F | H | 3da | 88 |
| 5 | Cl | H | 3ea | 82 |
| 6 | Br | H | 3fa | 79 |
| 7 | H | Me | 3ga | 81 |
| 8 | H | OMe | 3ha | 75 |
Table 2: Scope of Propargyl Carbonates [2]
| Entry | R³ | Product | Yield (%) |
| 1 | Ph | 3ab | 86 |
| 2 | 4-MeC₆H₄ | 3ac | 89 |
| 3 | 4-FC₆H₄ | 3ad | 81 |
| 4 | 4-ClC₆H₄ | 3ae | 77 |
| 5 | 2-thienyl | 3af | 72 |
| 6 | Cyclohexyl | 3ag | 65 |
Mechanistic Visualization
The proposed reaction mechanism involves the initial C-H activation of the N-phenoxyacetamide by the Rh(III) catalyst to form a rhodacycle intermediate. This is followed by coordination and insertion of the propargyl carbonate. Subsequent intramolecular cyclization and protonolysis yield the 3-alkylidene dihydrobenzofuran product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 3-alkylidene dihydrobenzofurans.
Rhodium(III)-Catalyzed Chemodivergent [3+2] Annulation
This protocol describes a chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes (ACPs) to afford functionalized dihydrobenzofurans.[4][5] The selectivity of the reaction, leading to either 3-ethylidenedihydrobenzofurans or dienes, is controlled by the choice of solvent.[4] For the synthesis of dihydrobenzofurans, a polar solvent like hexafluoroisopropanol (HFIP) is employed.[5]
Experimental Protocol: General Procedure for the Synthesis of 3-Ethylidenedihydrobenzofurans[5][6]
In a sealed tube, N-phenoxyacetamide (0.2 mmol, 1.0 equiv), alkylidenecyclopropane (0.4 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol %), and NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv) are combined. Hexafluoroisopropanol (HFIP) (2.0 mL) is added, and the tube is sealed. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is then purified by preparative thin-layer chromatography (PTLC) to give the desired 3-ethylidenedihydrobenzofuran.
Data Presentation: Substrate Scope
Table 3: Scope of N-Phenoxyacetamides and Alkylidenecyclopropanes [4][5]
| Entry | R¹ (on Phenoxyacetamide) | R² (on ACP) | Product | Yield (%) |
| 1 | H | H | 92a | 82 |
| 2 | 4-Me | H | 92b | 75 |
| 3 | 4-OMe | H | 92c | 68 |
| 4 | 4-F | H | 92d | 78 |
| 5 | 4-Cl | H | 92e | 71 |
| 6 | H | 4-MeC₆H₄ | 92f | 76 |
| 7 | H | 4-FC₆H₄ | 92g | 65 |
| 8 | H | 4-ClC₆H₄ | 92h | 52 |
Workflow Visualization
The experimental workflow for the synthesis of 3-ethylidenedihydrobenzofurans is outlined below.
Caption: Experimental workflow for the Rh(III)-catalyzed [3+2] annulation.
Rhodium(III)-Catalyzed Intramolecular Hydroarylation
This method enables the synthesis of dihydrobenzofurans through an intramolecular hydroarylation of tethered alkenes.[6] The use of a directing group on the aromatic ring facilitates regioselective C-H activation and subsequent cyclization. A variety of substituted dihydrobenzofurans, including those with all-carbon quaternary centers, can be accessed through this strategy.[6]
Experimental Protocol: General Procedure for Intramolecular Hydroarylation[7]
A vial is charged with the N-substituted benzamide substrate (0.1 mmol, 1.0 equiv), --INVALID-LINK--₂ (0.7 mg, 0.001 mmol, 1 mol %), and pivalic acid (10.2 mg, 0.1 mmol, 1.0 equiv). 1,2-Dichloroethane (0.5 mL) is added, and the vial is sealed and heated to 80 °C for 16-23 hours. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is purified by flash chromatography on silica gel to yield the dihydrobenzofuran derivative.
Data Presentation: Substrate Scope
Table 4: Scope of Intramolecular Hydroarylation [6]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(3-(allyl)phenyl)pivalamide | 4a | 95 |
| 2 | N-(3-(but-3-en-1-yl)phenyl)pivalamide | 4b | 88 |
| 3 | N-(3-(pent-4-en-1-yl)phenyl)pivalamide | 4c | 75 |
| 4 | N-(4-methyl-3-(allyl)phenyl)pivalamide | 4d | 92 |
| 5 | N-(4-fluoro-3-(allyl)phenyl)pivalamide | 4e | 85 |
| 6 | N-(3-(2-methylallyl)phenyl)pivalamide | 4f | 91 |
| 7 | N-(3-(cyclohex-2-en-1-yl)phenyl)pivalamide | 4g | 78 (dr 4:1) |
Logical Relationship Diagram
The outcome of the Rh(III)-catalyzed reaction of benzamides with tethered alkenes is highly dependent on the nature of the amide directing group, leading to distinct reaction pathways.
Caption: Influence of the directing group on the reaction pathway.
References
- 1. Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C-H Functionalization/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 6. Rh(III)-Catalyzed Intramolecular Hydroarylation, Amidoarylation, and Heck-type Reaction: Three Distinct Pathways Determined by Amide Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dihydrobenzofuran-7-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3-Dihydrobenzofuran-7-carbaldehyde, a key building block in the development of biologically active molecules. The protocols detailed below are foundational for the synthesis of a variety of derivatives, including those with potential therapeutic applications.
Introduction
2,3-Dihydrobenzofuran is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. The 7-carbaldehyde derivative serves as a versatile starting material, allowing for a wide range of chemical transformations to access novel chemical entities for drug discovery and development. Its utility is highlighted in the synthesis of potent enzyme inhibitors and receptor modulators.
Key Synthetic Transformations and Protocols
The aldehyde functional group of this compound is amenable to a variety of standard organic transformations, providing access to a diverse array of derivatives. Below are detailed protocols for several key reactions.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental step for the synthesis of amides, esters, and other carboxylic acid derivatives. This transformation is a gateway to the synthesis of potent Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.
Experimental Protocol: Oxidation to 2,3-Dihydrobenzofuran-7-carboxylic Acid
-
Materials: this compound, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water, Ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
To this solution, add a solution of potassium permanganate (1.5 eq) in water dropwise at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2.
-
The resulting precipitate, 2,3-Dihydrobenzofuran-7-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Expected Yield: 85-95%
Synthesis of Carboxamide Derivatives (e.g., PARP-1 Inhibitors)
The resulting carboxylic acid can be readily converted to a variety of amides. The following protocol describes a general method for amide bond formation.
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide
-
Materials: 2,3-Dihydrobenzofuran-7-carboxylic acid, Isobutyl chloroformate, N-methylmorpholine (NMM), Tetrahydrofuran (THF), 30% Ammonium hydroxide (NH₄OH).
-
Procedure:
-
To a solution of 2,3-Dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous THF at -20 °C, add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq).
-
Stir the reaction mixture at -20 °C for 4 hours to form the mixed anhydride.
-
Add 30% aqueous ammonium hydroxide (5.0 eq) and allow the reaction to warm to room temperature.
-
Stir for an additional 1 hour.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
This amide can be further functionalized to synthesize potent PARP-1 inhibitors.[1][2][3]
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method to convert the aldehyde into an alkene, providing a scaffold for further diversification.
Representative Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Materials: this compound, Benzyltriphenylphosphonium chloride, Sodium hydride (NaH) or other strong base, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF, add sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the product by column chromatography to yield the corresponding stilbene derivative.
-
The stereochemical outcome (E/Z) of the alkene is dependent on the nature of the ylide. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[4][5][6]
Reductive Amination for Amine Synthesis
Reductive amination is a versatile method for the synthesis of secondary and tertiary amines, which are common functionalities in bioactive molecules.[7][8]
Representative Protocol: Reductive Amination with Aniline
-
Materials: this compound, Aniline, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Acetic acid.
-
Procedure:
-
To a solution of this compound (1.0 eq) and aniline (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting secondary amine by column chromatography.
-
Aldol Condensation for α,β-Unsaturated Ketone Synthesis
The Aldol condensation with a ketone provides access to chalcone-like structures, which are known to exhibit a wide range of biological activities.[9]
Representative Protocol: Aldol Condensation with Acetophenone
-
Materials: this compound, Acetophenone, Sodium hydroxide (NaOH), Ethanol, Water.
-
Procedure:
-
To a solution of this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. A precipitate may form during this time.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative 2,3-Dihydrobenzofuran-7-carboxamide derivatives against the PARP-1 enzyme, demonstrating the potential of this scaffold in cancer therapy.[1][2][3]
| Compound ID | R¹ | R² | R³ | PARP-1 IC₅₀ (μM)[1][2][3] |
| 3 | H | H | H | 9.45 |
| 20 | F | H | H | 2.12 |
| rac-13c | F | CH₃ | H | 2.45 |
| (-)-13c | F | CH₃ | H | 1.53 |
| (+)-13c | F | CH₃ | H | 3.62 |
Visualizations
Synthetic Workflow from this compound
Caption: Key synthetic transformations of this compound.
Signaling Pathway: PARP-1 Inhibition in Cancer Therapy
Caption: Mechanism of PARP-1 inhibition leading to synthetic lethality in cancer cells.
Biological Significance: PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cells are unable to repair these DSBs, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.[1] Therefore, derivatives of this compound that inhibit PARP-1 are promising candidates for targeted cancer therapy.[2][3]
References
- 1. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
Applications in the Synthesis of PARP-1 Inhibitors: A Guide for Drug Development
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It detects single-strand breaks in DNA and initiates their repair through the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. The inhibition of PARP-1 in these cancer cells leads to the accumulation of double-strand breaks that cannot be repaired, resulting in a synthetic lethal effect and selective tumor cell death. This has made PARP-1 a highly attractive target for cancer therapy, leading to the development and approval of several inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib.
This document provides an overview of the applications of PARP-1 inhibitor synthesis, detailing the underlying signaling pathways, synthetic workflows, and key experimental protocols for researchers and professionals in drug development.
PARP-1 Signaling in DNA Damage Response
Upon DNA damage, PARP-1 is one of the first proteins to be recruited to the site of a single-strand break. Its binding to damaged DNA triggers a conformational change that activates its catalytic activity. PARP-1 then utilizes NAD+ as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the subsequent steps of the BER pathway.
Synthetic Strategies and Protocols
The chemical synthesis of PARP-1 inhibitors often revolves around core scaffolds that mimic the nicotinamide moiety of NAD+, the natural substrate of PARP-1. Phthalazinone is a common core structure found in many potent PARP-1 inhibitors, including the FDA-approved drug Olaparib. The synthesis typically involves a multi-step process to construct the heterocyclic core and append various substituents that enhance potency, selectivity, and pharmacokinetic properties.
General Synthetic Workflow
A generalized workflow for the synthesis and evaluation of novel PARP-1 inhibitors starts with the design of target molecules, often aided by computational modeling. This is followed by the chemical synthesis of the designed compounds, purification, and structural confirmation. The synthesized compounds are then subjected to in vitro biological evaluation to determine their inhibitory activity against PARP-1 and their anti-proliferative effects on cancer cell lines.
Quantitative Data Summary
The efficacy of PARP-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the PARP-1 enzyme and various cancer cell lines. The following tables summarize the IC50 values for several prominent and novel PARP-1 inhibitors.
Table 1: In Vitro PARP-1 Enzyme Inhibitory Activity
| Compound | PARP-1 IC50 (nM) | Selectivity (PARP-2/PARP-1) | Reference |
|---|---|---|---|
| Olaparib | ~5 | - | |
| Rucaparib | ~7 | - | |
| Niraparib | 2 - 4 | - | |
| Talazoparib | ~1 | - | |
| Veliparib | 4 - 5 | - | |
| Compound Y49 | 0.96 | 64.5 | |
| Compound 20e | 2.99 | - | |
| Compound 25a | 5.91 | - | |
| Compound 11c | 97 | - | |
| Compound 12c | 30.38 | - |
| Compound T26 | 0.2 | 610 | |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | BRCA Status | IC50 (µM) | Reference |
|---|---|---|---|---|
| Olaparib | MDA-MB-436 | BRCA1 mutant | 4.7 | |
| Olaparib | PEO1 | BRCA2 mutant | 0.004 | |
| Compound 20e | UWB1.289 | BRCA1-deficient | 0.27 | |
| Compound 25a | UWB1.289 | BRCA1-deficient | 0.41 | |
| DLC-1 | MDA-MB-436 | BRCA-deficient | 0.08 |
| DLC-50 | MDA-MB-436 | BRCA-deficient | 0.30 | |
Key Experimental Protocols
Protocol 1: Synthesis of a Phthalazinone-based PARP-1 Inhibitor Intermediate
This protocol outlines a general procedure for the synthesis of a 4-substituted phthalazin-1(2H)-one core, a common intermediate in the synthesis of many PARP-1 inhibitors.
Materials:
-
2-carboxybenzoyl chloride
-
Substituted phenylhydrazine hydrochloride
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the substituted phenylhydrazine hydrochloride in a mixture of pyridine and ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-carboxybenzoyl chloride in a suitable solvent (e.g., dichloromethane) to the cooled mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4-substituted phthalazin-1(2H)-one.
-
Confirm the structure of the product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro PARP-1 Enzyme Inhibition Assay
This protocol describes a general method to determine the IC50 value of a test compound against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., HRP-conjugated anti-PAR antibody or streptavidin-HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
Add the PARP-1 enzyme to each well, followed by the test compound dilutions.
-
Initiate the PARylation reaction by adding biotinylated NAD+ to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate to remove unreacted components.
-
Add a detection reagent (e.g., streptavidin-HRP) and incubate.
-
Wash the plate again and add the HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Application Notes and Protocols for 2,3-Dihydrobenzofuran-7-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrobenzofuran-7-carbaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. This heterocyclic motif serves as a crucial starting material for the synthesis of a wide range of molecules with therapeutic potential. The structural rigidity of the dihydrobenzofuran core, combined with the reactive aldehyde functionality at the 7-position, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a primary focus on its role in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy. Additionally, other potential therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective activities, will be discussed. Detailed experimental protocols for the synthesis of key intermediates and derivatives are provided, along with quantitative data and visualizations of relevant biological pathways and drug discovery workflows.
Application Notes
Orally Bioavailable PARP-1 Inhibitors for Cancer Therapy
The 2,3-dihydrobenzofuran-7-carboxamide scaffold, directly derived from this compound, has been extensively investigated for the development of potent and selective PARP-1 inhibitors.[1][2][3][4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of single-strand DNA breaks.[4][5] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in cancer cell death through a concept known as synthetic lethality.[4][5]
A structure-based drug design approach has led to the identification of 2,3-dihydrobenzofuran-7-carboxamide as a lead compound with moderate PARP-1 inhibitory activity (IC50 = 9.45 μM).[1][2][3] Extensive SAR studies have been conducted by modifying the 2, 3, and 5-positions of the dihydrobenzofuran ring, leading to the discovery of highly potent inhibitors with IC50 values in the nanomolar range.[1][2][3]
Key Findings from SAR Studies:
-
Substitution at the 2-position: Introduction of substituted benzylidene groups at the 2-position of the related 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold significantly enhances potency.[1][2][3]
-
Substitution at the 5-position: Halogenation, particularly with fluorine, at the 5-position can improve inhibitory activity.[1][4]
-
Chirality: The stereochemistry at the 2-position influences potency, with one enantiomer often being more active than the other.[1][4]
Potential as Anti-Inflammatory Agents
The benzofuran and dihydrobenzofuran scaffolds have been explored for their anti-inflammatory properties.[6] These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX-1 and COX-2), which are responsible for the production of prostaglandins.[6] The aldehyde group at the 7-position of this compound can be utilized to synthesize derivatives that may interact with targets in inflammatory signaling cascades.
Exploration as Antimicrobial Agents
Derivatives of benzofuran have shown promising activity against a range of bacterial and fungal pathogens.[7][8][9] The mechanism of action can vary, but these compounds have the potential to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes. The this compound core can be functionalized to generate libraries of compounds for screening against various microbial strains.
Neuroprotective Potential in Neurodegenerative Diseases
The neuroprotective effects of benzofuran derivatives are an emerging area of research.[10][11][12] These compounds have been investigated for their ability to protect neurons from excitotoxicity and oxidative stress, which are implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[10][13] The development of novel this compound analogs could lead to new therapeutic agents for these debilitating conditions.
Quantitative Data
The following tables summarize the PARP-1 inhibitory activity of various 2,3-dihydrobenzofuran-7-carboxamide and related derivatives.
Table 1: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives [1][2][3][4]
| Compound ID | Modifications | PARP-1 IC50 (μM) |
| 3 | Unsubstituted 2,3-dihydrobenzofuran-7-carboxamide | 9.45 |
| 4 | 5-Bromo | > 25 |
| 5 | 5-Nitro | > 25 |
| 6 | 5-Amino | > 25 |
| rac-13a | 2-Methyl | 10.44 |
| rac-13c | 2-Methyl, 5-Fluoro | 2.45 |
| (+)-13c | (R/S)-2-Methyl, 5-Fluoro | 3.62 |
| (-)-13c | (S/R)-2-Methyl, 5-Fluoro | 1.53 |
Table 2: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives [1][2][3]
| Compound ID | Modifications | PARP-1 IC50 (μM) |
| 36 | Unsubstituted 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide | 16.2 |
| 57 | 2-(4'-Hydroxybenzylidene) | 0.813 |
| 58 | 2-(3',4'-Dihydroxybenzylidene) | 0.531 |
| 66 | 2-(4'-(Piperidin-1-yl)ethoxy)benzylidene) | 0.114 |
| 72 | 2-(4'-(Morpholino)benzylidene) | 0.079 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid (2)
This protocol describes the ortho-lithiation of 2,3-dihydrobenzofuran followed by carboxylation.
Materials:
-
2,3-Dihydrobenzofuran (1)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous hexanes
-
Dry ice (solid CO2)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen gas atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous hexanes to the flask.
-
Add TMEDA (1.0 equivalent) to the hexanes with stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.0 equivalent) to the solution via the dropping funnel.
-
Add a solution of 2,3-dihydrobenzofuran (1) (1.0 equivalent) in anhydrous hexanes to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature remains below -60 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2,3-dihydrobenzofuran-7-carboxylic acid (2) as a solid.
Protocol 2: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide (3)
This protocol describes the conversion of the carboxylic acid to the primary amide via a mixed-anhydride method.
Materials:
-
2,3-Dihydrobenzofuran-7-carboxylic acid (2)
-
Isobutyl chloroformate (i-BuOCOCl)
-
N-Methylmorpholine (NMM)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonia (30% NH4OH)
-
Nitrogen gas atmosphere
Procedure:
-
Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (2) (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -20 °C.
-
Add N-Methylmorpholine (NMM) (1.1 equivalents) to the solution.
-
Slowly add isobutyl chloroformate (1.1 equivalents) and stir the reaction mixture at -20 °C for 4 hours to form the mixed anhydride.
-
Slowly add aqueous ammonia (excess) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-dihydrobenzofuran-7-carboxamide (3).
Protocol 3: PARP-1 Inhibition Assay
This is a general protocol for determining the in vitro inhibitory activity of compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Wash buffer (e.g., PBS with Tween-20)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with biotinylated NAD+.
-
Wash the plate to remove unbound NAD+.
-
In a separate plate, prepare the reaction mixture containing assay buffer, histone H1, and PARP-1 enzyme.
-
Add various concentrations of the test compounds (or vehicle control) to the reaction mixture and pre-incubate.
-
Transfer the reaction mixture to the NAD+-coated plate to initiate the PARP-1 reaction.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unreacted components.
-
Add streptavidin-HRP conjugate to detect the biotinylated PAR chains formed on the histone substrate.
-
Incubate and wash the plate.
-
Add HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: PARP-1 signaling pathway in DNA damage repair and the mechanism of PARP inhibitors.
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease [ouci.dntb.gov.ua]
- 13. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dihydrobenzofuran Neolignans via Oxidative Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobenzofuran neolignans are a significant class of natural products exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties.[1][2] The core structure, a 2,3-dihydrobenzofuran ring, is biosynthesized in plants through the oxidative coupling of two phenylpropanoid units.[1] This biomimetic transformation has inspired the development of various synthetic methodologies, providing access to these valuable compounds for further investigation and drug development.
This document provides detailed application notes and experimental protocols for the synthesis of dihydrobenzofuran neolignans via oxidative coupling, focusing on commonly employed and emerging techniques. The information is intended to guide researchers in the selection of appropriate synthetic strategies and to provide practical, step-by-step procedures for laboratory implementation.
Reaction Mechanism and Key Considerations
The synthesis of dihydrobenzofuran neolignans through oxidative coupling generally proceeds via a radical mechanism. The reaction is initiated by a one-electron oxidation of a phenolic substrate, typically a phenylpropanoid like ferulic acid or p-coumaric acid, to generate a phenoxy radical. This radical species then undergoes coupling to form the dihydrobenzofuran skeleton. The diastereoselectivity of the reaction often favors the formation of the more stable trans-isomer.
Key factors influencing the success of the synthesis include the choice of oxidant, solvent, reaction time, and temperature. These parameters can significantly impact the reaction yield, selectivity, and the formation of side products.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different oxidative coupling methods for the synthesis of dihydrobenzofuran neolignans, allowing for a direct comparison of their efficiencies.
| Method | Substrate | Oxidant/Catalyst | Solvent | Time (h) | Yield (%) | Diastereoselectivity (trans:cis) | Reference |
| Silver(I) Oxide | Methyl p-coumarate | Ag₂O (0.5 equiv.) | Acetonitrile | 4 | ~31 (conversion) | Not Specified | [3][4] |
| Methyl ferulate | Ag₂O (0.5 equiv.) | Acetonitrile | 4 | ~58 (conversion) | Not Specified | [3][4] | |
| Methyl ferulate | Ag₂O (0.5 equiv.) | Benzene/Acetone (5:3) | 20 | 31 | Predominantly trans | [3] | |
| Enzymatic | Cinnamoyl amides | Laccase (Trametes versicolor) | Acetate Buffer (pH 5.0) | Not Specified | Moderate | Predominantly trans | [5] |
| Ferulic Acid | Horseradish Peroxidase/H₂O₂ | Not Specified | Not Specified | Not Specified | Not Specified | [6] | |
| Photocatalytic | Phenols and Alkenes | Ru(bpz)₃²⁺ / (NH₄)₂S₂O₈ | Not Specified | 24 | Up to 81 | Not Specified | [7] |
| Alkenyl Phenols | TiO₂ / Visible Light | Not Specified | Not Specified | Good to Excellent | Excellent | [8][9] | |
| Iron(III) Chloride | Hydroquinones and Styrenes | FeCl₃ / DDQ | Dichloromethane | 24 | High | Not Specified | [10] |
Experimental Protocols
Protocol 1: Silver(I) Oxide-Mediated Oxidative Coupling of Methyl Ferulate
This protocol describes the synthesis of (±)-trans-dehydrodiferulate dimethyl ester using silver(I) oxide as the oxidant in acetonitrile, which has been shown to be an efficient and "greener" solvent for this reaction.[3][4]
Materials:
-
Methyl ferulate
-
Silver(I) oxide (Ag₂O)
-
Acetonitrile (anhydrous)
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add methyl ferulate (1.0 equiv.).
-
Dissolve the methyl ferulate in anhydrous acetonitrile.
-
Add silver(I) oxide (0.5 equiv.) to the solution.
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired dihydrobenzofuran neolignan.
Protocol 2: Laccase-Mediated Biomimetic Oxidative Coupling
This protocol outlines a general procedure for the enzymatic synthesis of dihydrobenzofuran neolignanamides using laccase from Trametes versicolor.[5] This method represents an environmentally friendly approach to the synthesis.
Materials:
-
Cinnamoyl amide substrate
-
Laccase from Trametes versicolor (TvL)
-
Acetate buffer (0.1 M, pH 5.0)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the cinnamoyl amide substrate in a minimal amount of a suitable organic co-solvent (e.g., acetone) if necessary.
-
Add the substrate solution to the acetate buffer in a reaction vessel.
-
Add the laccase enzyme to the reaction mixture.
-
Stir the mixture at room temperature, open to the air.
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Photocatalytic [3+2] Cycloaddition of Phenols and Alkenes
This protocol provides a general method for the synthesis of dihydrobenzofurans via a visible-light-mediated photocatalytic oxidative cycloaddition.[7]
Materials:
-
Phenol substrate
-
Alkene substrate
-
Ruthenium photocatalyst (e.g., Ru(bpz)₃(PF₆)₂)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Acetonitrile
-
Visible light source (e.g., blue LEDs)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube, combine the phenol substrate (1.0 equiv.), alkene substrate (1.3 equiv.), ruthenium photocatalyst (e.g., 0.05 mol%), and ammonium persulfate (2.0 equiv.).
-
Add acetonitrile as the solvent.
-
Degas the reaction mixture by freeze-pump-thaw cycles.
-
Irradiate the mixture with a visible light source at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Generalized mechanism of oxidative coupling for dihydrobenzofuran synthesis.
Caption: Typical experimental workflow for synthesis and purification.
References
- 1. Photocatalytic synthesis of dihydrobenzofurans by oxidative [3+2] cycloaddition of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of a dihydrobenzofuran neolignan by oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans [jstage.jst.go.jp]
Application Notes and Protocols for Amide Coupling with 2,3-Dihydrobenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of amide derivatives of 2,3-dihydrobenzofuran. The amide bond formation is a critical transformation in medicinal chemistry and drug discovery, and the 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds. These protocols offer guidance on common coupling methodologies, reagent selection, and reaction optimization.
Introduction
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component to proceed efficiently under mild conditions. The choice of coupling reagent is crucial and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions. This document focuses on two widely used and effective coupling methods: the use of uronium salts, specifically TBTU, and the mixed-anhydride method.
Data Presentation: Comparison of Amide Coupling Methods
The following table summarizes quantitative data for different amide coupling protocols with 2,3-dihydrobenzofuran carboxylic acid derivatives, providing a comparative overview of their efficiency.
| Entry | 2,3-Dihydrobenzofuran Derivative | Amine | Coupling Reagent/Method | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 2,3-Dihydrobenzofuran-7-carboxylic acid | Ammonia (30% aq. solution) | Mixed-anhydride (i-BuOCOCl, NMM) | THF | NMM | 4 (activation), 1 (coupling) | -20 (activation), rt (coupling) | N/A | [1] |
| 2 | 2-Arylbenzofuran-3-carboxylic acid | Various free amines | TBTU | DMF | Triethylamine | Overnight | rt | 14-88 | [2] |
| 3 | 2,3-Dihydrobenzofuran-7-carboxylic acid | General amines | Mixed-anhydride | N/A | N/A | N/A | N/A | Good | [1][3] |
Experimental Protocols
Protocol 1: Amide Coupling using TBTU
This protocol is adapted from a general procedure for the synthesis of 2-arylbenzofuran-3-carboxamide derivatives.[2]
Materials:
-
2,3-Dihydrobenzofuran carboxylic acid derivative (1.0 equiv)
-
Amine (1.5 equiv)
-
TBTU (N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction tube, add the 2,3-dihydrobenzofuran carboxylic acid (1.0 equiv), the corresponding amine (1.5 equiv), TBTU (1.1 equiv), and triethylamine (2.0 equiv).
-
Add anhydrous DMF to the reaction tube.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, remove the DMF under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired amide.
Protocol 2: Amide Coupling via the Mixed-Anhydride Method
This protocol is based on the synthesis of 2,3-dihydrobenzofuran-7-carboxamide.[1]
Materials:
-
2,3-Dihydrobenzofuran-7-carboxylic acid (1.0 equiv)
-
Isobutyl chloroformate (i-BuOCOCl)
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Amine (e.g., 30% aqueous ammonia solution)
Procedure:
-
Dissolve the 2,3-dihydrobenzofuran-7-carboxylic acid in anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Add N-methylmorpholine (NMM) to the solution.
-
Slowly add isobutyl chloroformate (i-BuOCOCl) to the reaction mixture and stir for 4 hours at -20 °C to form the mixed anhydride.
-
To the resulting mixed-anhydride solution, add the amine (e.g., 30% aqueous ammonia solution).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Upon completion, proceed with an appropriate aqueous workup and extraction.
-
Purify the crude product by a suitable method to yield the final amide.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a general signaling pathway for amide bond formation.
Caption: A generalized workflow for a typical amide coupling reaction.
Caption: A simplified diagram illustrating the activation and coupling steps in amide synthesis.
References
Application Notes and Protocols: Derivatization of 2,3-Dihydrobenzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2,3-dihydrobenzofuran-7-carbaldehyde, a versatile scaffold in medicinal chemistry. The protocols cover key reactions for modifying the aldehyde functionality, yielding derivatives with potential applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Introduction
2,3-Dihydrobenzofuran is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Functionalization at the 7-position, particularly with a carbaldehyde group, provides a reactive handle for a variety of chemical transformations. This document outlines protocols for Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination, which are fundamental reactions for generating diverse libraries of this compound derivatives. The resulting compounds are valuable for structure-activity relationship (SAR) studies and the identification of novel therapeutic leads. Benzofuran derivatives have shown promise as antimicrobial and anticancer agents.[1][2]
Derivatization Reactions
The aldehyde group of this compound is a versatile functional group that can undergo a wide array of chemical transformations. Below are detailed protocols for some of the most common and useful derivatization reactions.
Schiff Base Formation
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of combinatorial chemistry and is widely used to generate diverse compound libraries for biological screening. Schiff bases of heterocyclic aldehydes have shown significant antimicrobial activity.[3]
Experimental Protocol:
A solution of this compound (1.0 mmol) in ethanol (10 mL) is treated with a solution of the desired primary amine (1.1 mmol) in ethanol (5 mL). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base derivative.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-(2,3-dihydrobenzofuran-7-ylmethylene)aniline | 4 | 85 |
| 2 | p-Toluidine | N-(2,3-dihydrobenzofuran-7-ylmethylene)-4-methylaniline | 5 | 88 |
| 3 | 4-Fluoroaniline | N-(2,3-dihydrobenzofuran-7-ylmethylene)-4-fluoroaniline | 4.5 | 92 |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] This reaction is highly effective for forming carbon-carbon double bonds and is instrumental in the synthesis of various pharmacologically active molecules, including potential anticancer agents.[5]
Experimental Protocol:
To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol) in ethanol (15 mL), a catalytic amount of a weak base such as piperidine or triethylamine (0.1 mmol) is added.[4] The mixture is refluxed for 2-4 hours, with reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the Knoevenagel condensation product.
| Entry | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | 2-(2,3-dihydrobenzofuran-7-ylmethylene)malononitrile | 2 | 95 |
| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,3-dihydrobenzofuran-7-yl)acrylate | 3 | 90 |
| 3 | Diethyl malonate | Diethyl 2-(2,3-dihydrobenzofuran-7-ylmethylene)malonate | 4 | 85 |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[6][7] This reaction is highly versatile and allows for the introduction of a wide range of substituted vinyl groups.
Experimental Protocol:
To a suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a strong base such as n-butyllithium (1.2 mmol, 1.6 M in hexanes) is added dropwise. The resulting colored solution of the ylide is stirred at 0 °C for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired alkene.
| Entry | Phosphonium Salt | Product | Reaction Time (h) | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | 7-vinyl-2,3-dihydrobenzofuran | 12 | 75 |
| 2 | Ethyltriphenylphosphonium bromide | 7-(prop-1-en-1-yl)-2,3-dihydrobenzofuran | 18 | 70 (E/Z mixture) |
| 3 | (Carbethoxymethyl)triphenylphosphonium bromide | Ethyl 3-(2,3-dihydrobenzofuran-7-yl)acrylate | 24 | 80 (predominantly E) |
Reductive Amination
Reductive amination is a two-step process that converts an aldehyde into an amine.[8] It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This method is a highly effective way to synthesize secondary and tertiary amines.[9]
Experimental Protocol:
To a solution of this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in 1,2-dichloroethane (DCE) or methanol (10 mL), sodium triacetoxyborohydride (1.5 mmol) is added in portions at room temperature.[8] If the amine is used as its hydrochloride salt, one equivalent of a non-nucleophilic base like triethylamine should be added. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-(2,3-dihydrobenzofuran-7-ylmethyl)aniline | 16 | 82 |
| 2 | Morpholine | 4-((2,3-dihydrobenzofuran-7-yl)methyl)morpholine | 12 | 88 |
| 3 | Piperidine | 1-((2,3-dihydrobenzofuran-7-yl)methyl)piperidine | 14 | 85 |
Biological Significance and Potential Applications
Derivatives of 2,3-dihydrobenzofuran have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.
Antimicrobial Activity
Schiff base derivatives of various heterocyclic aldehydes are well-known for their antibacterial and antifungal properties. The imine linkage is believed to be crucial for their mechanism of action, which may involve the inhibition of essential enzymes or disruption of the microbial cell membrane. The antibacterial mechanism of some benzofuran derivatives has been linked to the inhibition of bacterial growth and the induction of defense enzymes.[10][11]
Caption: Proposed antimicrobial mechanism of action for benzofuran derivatives.
Anticancer Activity
Numerous benzofuran derivatives have been investigated for their anticancer properties.[12][13] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. For instance, some benzofuran derivatives have been shown to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[13]
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Schiff bases of benzofuran with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Application Notes and Protocols for the Enantioselective Synthesis of Functionalized 2,3-Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various modern enantioselective methods to synthesize functionalized 2,3-dihydrobenzofurans. This structural motif is a key component in numerous natural products and pharmaceuticals. The following sections detail cutting-edge catalytic systems, including organocatalysis, transition metal catalysis, and biocatalysis, offering a range of strategies to access these valuable chiral molecules.
Organocatalytic Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 2,3-dihydrobenzofurans, avoiding the use of metal catalysts. These methods often employ chiral amines, thioureas, or phosphoric acids to achieve high levels of stereocontrol.
[4+1] Annulation of ortho-Quinone Methides with Ammonium Ylides
A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides provides access to a variety of chiral 2,3-dihydrobenzofurans. The use of a Cinchona alkaloid-derived chiral leaving group is key to the success of this method.[1]
Data Presentation: [4+1] Annulation of o-Quinone Methides
| Entry | Substrate (o-QM precursor) | Ammonium Salt | Yield (%) | ee (%) | Diastereomeric Ratio (trans:cis) |
| 1 | 2-(1-Phenylethenyl)phenol | Trimethylammonium salt | 85 | >99 | >95:5 |
| 2 | 2-(1-(4-Chlorophenyl)ethenyl)phenol | Trimethylammonium salt | 82 | 98 | >95:5 |
| 3 | 2-(1-(4-Nitrophenyl)ethenyl)phenol | Trimethylammonium salt | 75 | 99 | >95:5 |
| 4 | 2-(1-(p-Tolyl)ethenyl)phenol | Trimethylammonium salt | 88 | 97 | >95:5 |
Experimental Protocol: General Procedure for Asymmetric [4+1] Annulation [1]
-
To a solution of the o-quinone methide precursor (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the chiral ammonium salt (1.2 equiv) and cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Stir the reaction mixture at room temperature for 72 hours.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/heptane gradient) to afford the desired 2,3-dihydrobenzofuran.
Workflow for Asymmetric [4+1] Annulation
Caption: General workflow for the organocatalytic [4+1] annulation.
Transition Metal-Catalyzed Enantioselective Synthesis
Transition metal catalysis offers highly efficient and selective routes to functionalized 2,3-dihydrobenzofurans. Catalysts based on copper, rhodium, and ruthenium have been successfully employed in various asymmetric transformations.
Copper-Catalyzed [3+2] Cycloaddition of Quinone Esters and Styrenes
A novel and efficient method for the preparation of 2-aryl-2,3-dihydrobenzofuran scaffolds involves a Cu/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene derivatives.[2][3] This reaction proceeds with excellent enantioselectivities and high yields, tolerating a broad range of substrates.[2]
Data Presentation: Cu/SPDO-Catalyzed [3+2] Cycloaddition [3]
| Entry | Quinone Ester | Styrene Derivative | Yield (%) | ee (%) |
| 1 | Methyl 2,5-dioxocyclohex-3-ene-1-carboxylate | Styrene | 96 | 99 |
| 2 | Methyl 2,5-dioxocyclohex-3-ene-1-carboxylate | 4-Chlorostyrene | 94 | 98 |
| 3 | Methyl 2,5-dioxocyclohex-3-ene-1-carboxylate | 4-Methylstyrene | 95 | 99 |
| 4 | Methyl 2,5-dioxocyclohex-3-ene-1-carboxylate | 2-Vinylnaphthalene | 92 | 97 |
Experimental Protocol: General Procedure for Cu/SPDO-Catalyzed [3+2] Cycloaddition [2][3]
-
To a flame-dried Schlenk tube, add Cu(OTf)₂ (10 mol%) and the SPDO ligand (11 mol%).
-
Add anhydrous solvent (e.g., dichloromethane or toluene) and stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Add the quinone ester (1.0 equiv) and the styrene derivative (1.2 equiv) to the catalyst solution.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the indicated time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-aryl-2,3-dihydrobenzofuran.
Catalytic Cycle for Cu/SPDO-Catalyzed [3+2] Cycloaddition
Caption: Proposed catalytic cycle for the Cu/SPDO-catalyzed reaction.
Rhodium-Catalyzed Asymmetric C-H Activation/[3+2] Annulation
Rhodium(III) catalysis enables the enantioselective synthesis of 2,3-dihydrobenzofurans through a C-H activation/[3+2] annulation of N-phenoxy amides with alkynes. This method allows for the construction of dihydrobenzofurans bearing an α-quaternary carbon center with high yields and enantioselectivities.[4]
Data Presentation: Rh-Catalyzed Asymmetric C-H Activation/[3+2] Annulation [4]
| Entry | N-Phenoxy Amide | Alkyne | Yield (%) | ee (%) |
| 1 | N-(p-tolyl)phenoxyacetamide | 1-Phenyl-2-(trimethylsilyl)acetylene | 78 | 95 |
| 2 | N-(4-methoxyphenyl)phenoxyacetamide | 1-Phenyl-2-(trimethylsilyl)acetylene | 75 | 96 |
| 3 | N-(4-chlorophenyl)phenoxyacetamide | 1-(p-tolyl)-2-(trimethylsilyl)acetylene | 72 | 94 |
| 4 | N-phenylphenoxyacetamide | 1-(4-fluorophenyl)-2-(trimethylsilyl)acetylene | 70 | 97 |
Experimental Protocol: General Procedure for Rh-Catalyzed Annulation [4]
-
In a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and the chiral ligand (5.5 mol%).
-
Add the solvent (e.g., 1,2-dichloroethane) and stir the mixture for 10 minutes.
-
Add the N-phenoxy amide (1.0 equiv), the alkyne (1.5 equiv), and a base such as NaOAc (1.0 equiv).
-
Seal the vial and stir the reaction mixture at the indicated temperature (e.g., 80 °C) for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to afford the product.
Logical Relationship in Rh-Catalyzed C-H Activation
Caption: Key steps in the Rh-catalyzed C-H activation/[3+2] annulation.
Biocatalytic Enantioselective Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Engineered enzymes can catalyze reactions with exceptional levels of stereocontrol.
Myoglobin-Catalyzed Asymmetric Cyclopropanation of Benzofurans
Engineered myoglobins have been successfully employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans with diazo reagents.[5] This biocatalytic strategy provides access to stereochemically dense 2,3-dihydrobenzofuran-based tricyclic scaffolds in excellent enantiopurity.[5]
Data Presentation: Myoglobin-Catalyzed Cyclopropanation [5]
| Entry | Benzofuran Derivative | Diazo Reagent | Yield (%) | ee (%) | Diastereomeric Ratio | |---|---|---|---|---| | 1 | Benzofuran | Ethyl diazoacetate | 95 | >99.9 | >99:1 | | 2 | 5-Methoxybenzofuran | Ethyl diazoacetate | 92 | >99.9 | >99:1 | | 3 | 7-Methylbenzofuran | Ethyl diazoacetate | 88 | >99.9 | >99:1 | | 4 | Benzofuran | tert-Butyl diazoacetate | 90 | >99.9 | >99:1 |
Experimental Protocol: General Procedure for Biocatalytic Cyclopropanation [5]
-
In a typical whole-cell biotransformation, cultivate E. coli cells expressing the engineered myoglobin variant in a suitable medium.
-
Induce protein expression and harvest the cells by centrifugation.
-
Resuspend the cell pellet in a buffer solution (e.g., phosphate buffer, pH 8.0).
-
To the cell suspension, add the benzofuran substrate (typically dissolved in a minimal amount of a co-solvent like DMSO).
-
Add the diazo reagent dropwise to the reaction mixture over a period of several hours.
-
Shake the reaction mixture at a controlled temperature (e.g., 25 °C) for 24-48 hours.
-
Extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify by flash chromatography to obtain the enantiopure cyclopropanated product.
Experimental Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of dihydrobenzofurans.
References
- 1. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of key classes of anti-inflammatory agents. The information is intended to guide researchers in the development of novel anti-inflammatory therapeutics by providing established protocols and insights into their mechanisms of action.
Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins[1]. There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation[1]. Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs[2].
Signaling Pathway: Prostaglandin Synthesis via COX Enzymes
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes, the target of NSAIDs and selective COX-2 inhibitors.
COX Signaling Pathway
Quantitative Data: COX-1 and COX-2 Inhibition
The following table summarizes the inhibitory concentrations (IC50) for various anti-inflammatory drugs against COX-1 and COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 7.6 | 0.04 | 190 |
| Diclofenac | 0.611 | 0.63 | 0.97 |
| Ibuprofen | 13 | 35 | 0.37 |
| Indomethacin | 0.063 | 0.48 | 0.13 |
| Meloxicam | 36.6 | 4.7 | 7.8 |
| Aspirin | 3.57 | 29.3 | 0.12 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.
Experimental Protocols
This protocol describes a common laboratory-scale synthesis of Celecoxib.
JAK-STAT Signaling Pathway
Quantitative Data: Efficacy of JAK Inhibitors
The following table presents data on the efficacy of Tofacitinib in clinical trials for rheumatoid arthritis.
| Outcome Measure | Tofacitinib (5 mg twice daily) | Placebo |
| ACR20 Response Rate at Month 3 | 59.8% | 26.7% |
| HAQ-DI Score Change from Baseline at Month 3 | -0.50 | -0.24 |
ACR20 represents a 20% improvement in the American College of Rheumatology criteria. HAQ-DI is the Health Assessment Questionnaire-Disability Index.
Experimental Protocols
This protocol outlines a synthetic route to Tofacitinib.
Workflow for Tofacitinib Synthesis
Tofacitinib Synthesis Workflow
Materials:
-
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Hydrogen donor (e.g., formic acid, ammonium formate, or hydrazine hydrate)
-
Catalyst (e.g., Palladium on carbon)
-
Solvent (e.g., Methanol)
-
Cyanoacetic acid
-
Coupling agent (e.g., DCC, HOBt)
-
Solvent (e.g., THF)
Procedure:
-
Step 1: Debenzylation.
-
The starting benzyl-protected amine is subjected to hydrogenation to remove the benzyl group.[3] This is typically achieved using a hydrogen donor in the presence of a palladium catalyst.[3]
-
The reaction is monitored until completion, after which the catalyst is filtered off, and the solvent is removed to yield the debenzylated intermediate.[3]
-
-
Step 2: Acylation.
-
The resulting piperidine intermediate is then reacted with cyanoacetic acid in the presence of a coupling agent to form the final product, Tofacitinib.[3]
-
The reaction is typically carried out in an appropriate solvent like THF.[3]
-
After the reaction is complete, the product is isolated and purified, often by column chromatography.[3]
-
This protocol describes how to assess the inhibition of JAK-STAT signaling by measuring the phosphorylation of STAT proteins.
Materials:
-
Cell line expressing relevant cytokine receptors (e.g., TF-1 cells)
-
Cytokine to stimulate the pathway (e.g., IL-6)
-
Test compound (JAK inhibitor)
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Pre-treat cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phosphorylated STAT.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities. To normalize, strip the membrane and re-probe with an antibody against total STAT.
-
Calculate the ratio of phosphorylated STAT to total STAT to determine the extent of inhibition.
-
Lipoxygenase (LOX) Inhibitors
Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent inflammatory mediators.[4] Inhibiting LOX, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory conditions such as asthma.[4][5]
Signaling Pathway: Leukotriene Synthesis via 5-LOX
The following diagram shows the pathway for leukotriene synthesis, the target of 5-LOX inhibitors.
5-LOX Signaling Pathway
Quantitative Data: 5-LOX Inhibition
The following table shows the IC50 values of some 5-LOX inhibitors.
| Compound | 5-LOX IC50 (µM) |
| Zileuton | 0.5 |
| Compound 4 (a triazinone analog) | 5-21 |
| Quercetin | 1.1 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions. [5][6]
Experimental Protocols
This protocol describes the synthesis of a class of 5-LOX inhibitors.
Workflow for Triazinone Synthesis
Triazinone Synthesis Workflow
Procedure:
-
Synthetic routes to these compounds generally involve the reaction of an appropriate arylhydrazine with a suitable three-carbon synthon, followed by cyclization to form the triazinone ring.[6] The specific reagents and conditions will vary depending on the desired substitutions on the aryl ring.
This protocol describes a method to assess the inhibitory activity of compounds against 5-LOX.
Materials:
-
Recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compounds
-
Buffer (e.g., PBS with EDTA and CaCl2)
-
HPLC system for analysis
Procedure:
-
Enzyme Incubation: Pre-incubate the recombinant 5-LOX enzyme with the test compound or vehicle control in a suitable buffer.[4]
-
Reaction Initiation: Start the reaction by adding arachidonic acid.[4]
-
Reaction Termination: Stop the reaction after a defined time by adding a suitable solvent like methanol.[4]
-
Product Analysis: Analyze the formation of 5-LOX products (e.g., LTB4 and 5-HETE) by HPLC.[4]
-
Data Analysis: Quantify the product peaks and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
General In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[7][8]
Workflow for Carrageenan-Induced Paw Edema Assay
Paw Edema Assay Workflow
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (typically 1% in saline)
-
Test compound and vehicle
-
Pletysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally) at a set time before carrageenan injection.[8]
-
Induction of Edema: Inject a small volume (e.g., 100 µl) of carrageenan solution into the subplantar tissue of one hind paw of each animal.[8] The contralateral paw can be injected with saline as a control.
-
Measurement of Edema: Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle control group.[9]
Cellular Signaling Pathway Analysis
NF-κB Activation Assay (Luciferase Reporter Assay)
The NF-κB signaling pathway is a central regulator of inflammation.[10] This assay measures the activation of this pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T cells)
-
Stimulating agent (e.g., TNF-α or LPS)
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Treatment: Treat the reporter cells with the test compound, followed by stimulation with an agent that activates the NF-κB pathway.[11]
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.[11]
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence with a luminometer.[11]
-
Data Analysis: The intensity of the light signal is proportional to the level of NF-κB activation. Calculate the percentage of inhibition of NF-κB activation by the test compound.
MAPK Pathway Activation Assay (Western Blot for Phosphorylated MAPK)
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade in inflammation. This assay assesses its activation.
Materials:
-
Relevant cell line
-
Stimulating agent (e.g., LPS)
-
Test compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-MAPK, e.g., p-p38, p-ERK; and anti-total-MAPK)
-
HRP-conjugated secondary antibody
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with the test compound and then stimulate with an appropriate agent to activate the MAPK pathway.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting: Perform western blotting as described for the JAK-STAT assay, using antibodies specific for phosphorylated and total forms of the MAPK of interest (e.g., p38, ERK).[12]
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated MAPK to total MAPK to determine the inhibitory effect of the compound.
References
- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]
- 4. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. zenodo.org [zenodo.org]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Harnessing 2,3-Dihydrobenzofuran-7-carbaldehyde for the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of a key derivative, 2,3-dihydrobenzofuran-7-carbaldehyde, in the synthesis of potential anticancer agents. The primary focus is on the preparation of 2,3-dihydrobenzofuran-7-carboxamides, which have demonstrated significant potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.
Synthetic Pathways
A primary strategy for converting this compound into potent anticancer agents involves its transformation into a carboxamide scaffold. This can be achieved through a straightforward two-step oxidation-amidation sequence. The resulting 2,3-dihydrobenzofuran-7-carboxamides can be further modified to optimize their biological activity.
Caption: Synthetic workflow for the preparation of 2,3-dihydrobenzofuran-7-carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid
This protocol describes the oxidation of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO2)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
tert-Butanol (t-BuOH)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and DCM.
-
Add 2-methyl-2-butene (5.0 eq).
-
In a separate flask, prepare a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.
-
Add the aqueous solution of NaClO2 and NaH2PO4 dropwise to the aldehyde solution at room temperature over 30 minutes.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na2SO3 solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,3-dihydrobenzofuran-7-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives
This protocol outlines the amide coupling of the synthesized carboxylic acid with a desired amine.
Materials:
-
2,3-Dihydrobenzofuran-7-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with saturated aqueous LiCl solution (3 x 20 mL) and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydrobenzofuran-7-carboxamide derivative.
Biological Evaluation Protocols
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., BRCA2-deficient DT40 cells)
-
Complete cell culture medium
-
Synthesized 2,3-dihydrobenzofuran-7-carboxamide derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
Replace the existing medium with medium containing various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Protocol 4: PARP-1 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of the synthesized compounds against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer
-
Wash buffer
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution
-
Synthesized compounds
-
Microplate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with histones.
-
Add the synthesized compounds at various concentrations to the wells.
-
Initiate the reaction by adding recombinant PARP-1 enzyme and biotinylated NAD+.
-
Incubate the plate to allow for the PARP-1 catalyzed biotinylation of histones.
-
Wash the plate to remove unbound reagents.
-
Add HRP-conjugated anti-biotin antibody and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 values for PARP-1 inhibition.
Data Presentation
The following table summarizes the PARP-1 inhibitory activity of representative 2,3-dihydrobenzofuran-7-carboxamide and related derivatives.[1][2]
| Compound ID | Core Scaffold | R Group | PARP-1 IC50 (µM) |
| 3 | DHBF-7-carboxamide | H | 9.45 |
| 36 | DHBF-3-one-7-carboxamide | H | 16.2 |
| 58 | DHBF-3-one-7-carboxamide | 3',4'-dihydroxybenzylidene | 0.531 |
| 66 | DHBF-3-one-7-carboxamide | Heterocycle-substituted benzylidene | 0.079 - 0.718 |
| 68 | DHBF-3-one-7-carboxamide | Heterocycle-substituted benzylidene | 0.079 - 0.718 |
| 70 | DHBF-3-one-7-carboxamide | Heterocycle-substituted benzylidene | 0.079 - 0.718 |
| 72 | DHBF-3-one-7-carboxamide | Heterocycle-substituted benzylidene | 0.079 - 0.718 |
| 73 | DHBF-3-one-7-carboxamide | Heterocycle-substituted benzylidene | 0.079 - 0.718 |
DHBF = Dihydrobenzofuran
Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), are highly dependent on PARP-1 for survival. Inhibition of PARP-1 in these cells leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death through apoptosis.[3][4]
Caption: PARP-1 inhibition by 2,3-dihydrobenzofuran-7-carboxamide derivatives leads to apoptosis in cancer cells.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anticancer agents. The protocols outlined in this document provide a clear pathway for the preparation of 2,3-dihydrobenzofuran-7-carboxamide derivatives and their subsequent biological evaluation as PARP-1 inhibitors. The promising activity of this class of compounds warrants further investigation and optimization to develop clinically viable anticancer therapeutics.
References
- 1. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Discovery of PARP7 Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for dihydrobenzofuran synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrobenzofurans.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dihydrobenzofuran derivatives. For optimal results, please consult the detailed experimental protocols and data tables provided in the subsequent sections.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is fresh or has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- For palladium-catalyzed reactions, consider a pre-activation step if applicable.- Verify the correct catalyst loading; too low a concentration can result in incomplete conversion. |
| Poor Quality Reagents | - Use freshly distilled or purified solvents, as impurities can quench catalysts or participate in side reactions.- Ensure starting materials are pure and dry. Water can be detrimental in many catalytic cycles. |
| Suboptimal Reaction Temperature | - The optimal temperature can be highly substrate-dependent. If no product is observed, consider incrementally increasing the temperature.[1] Conversely, if decomposition is observed, lowering the temperature is advised. |
| Incorrect Oxidant/Base | - For oxidative coupling reactions, the choice and stoichiometry of the oxidant are critical. Silver(I) oxide is commonly used, but other silver salts like AgOAc, Ag2CO3, and AgNO3 may offer better yields for specific substrates.[1]- The choice of base is crucial in reactions involving C-H activation or cyclization. Ensure the pKa is appropriate for the desired proton abstraction without promoting side reactions. |
| Radical Inhibition | - In radical-mediated reactions, such as some silver-promoted oxidative couplings, trace impurities can act as radical inhibitors. Ensure glassware is scrupulously clean. |
Issue 2: Poor Diastereoselectivity or Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Achiral Catalyst or Ligand | - For asymmetric synthesis, employ a chiral ligand or catalyst. The choice of ligand is critical and often substrate-specific. |
| Incorrect Solvent | - Solvent polarity can influence the transition state geometry. Screen a range of solvents with varying polarities. For instance, in certain Rh-catalyzed C-H activations, polar solvents like hexafluoroisopropanol (HFIP) can promote the desired annulation.[2] |
| Temperature Effects | - Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. |
| Substrate Control Issues | - The inherent stereochemistry of the substrate may not be sufficient to induce the desired selectivity. A strongly directing chiral auxiliary or a more sterically demanding catalyst may be necessary. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | - In oxidative coupling reactions, the desired dihydrobenzofuran can sometimes be oxidized to the corresponding benzofuran. Reduce the stoichiometry of the oxidant or shorten the reaction time. |
| Isomerization | - Acid-mediated isomerization of double bonds can occur. The addition of a non-nucleophilic base, such as triethylamine, can suppress this side reaction.[3] |
| Homocoupling | - In cross-coupling reactions, homocoupling of one of the starting materials can be a competitive process. Adjusting the ligand-to-metal ratio or the rate of addition of one of the coupling partners can minimize this. |
| Ring-Opening | - Highly strained dihydrobenzofurans can be susceptible to ring-opening. Ensure workup and purification conditions are mild. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dihydrobenzofurans?
A1: One of the most frequently used methods is the oxidative coupling of phenylpropanoids, often promoted by silver(I) salts.[1][4] This method mimics the biosynthetic pathway in plants.[1] Other prevalent modern methods include transition metal-catalyzed reactions, such as palladium-catalyzed C-H activation and annulation reactions, and rhodium-catalyzed cycloadditions.[2][5][6]
Q2: How do I choose the right catalyst for my dihydrobenzofuran synthesis?
A2: The choice of catalyst depends on the desired transformation:
-
Silver (e.g., Ag2O): Commonly used for oxidative coupling of phenols.[1]
-
Palladium (e.g., Pd(OAc)2, Pd2(dba)3): Versatile for C-H activation, Heck/Tsuji-Trost reactions, and annulations.[2][6]
-
Rhodium (e.g., [RhCp*Cl2]2): Effective for C-H activation and [3+2] annulations.[2][6]
-
Copper (e.g., CuBr, Cu(OTf)2): Used in biomimetic synthesis and for intramolecular C-O bond formation.[2][3]
-
Iron (e.g., FeCl3): An economical and less toxic alternative for some cycloaddition reactions.[7]
Q3: What role does the solvent play in optimizing the reaction?
A3: The solvent can significantly impact both the yield and selectivity of the reaction. For example, in the silver(I)-promoted oxidative coupling of methyl p-coumarate, acetonitrile was found to provide the best balance between conversion and selectivity and is considered a "greener" alternative to commonly used solvents like dichloromethane and benzene.[1][4]
Q4: Can reaction time and temperature be optimized?
A4: Yes, both parameters are crucial. For instance, in certain silver(I) oxide-promoted oxidative couplings, the reaction time was successfully reduced from 20 hours to 4 hours without a significant drop in conversion or selectivity.[1][4] While many of these reactions are run at room temperature, investigating temperatures from 0°C to reflux can lead to significant improvements in yield.[1]
Quantitative Data Summary
Table 1: Optimization of Oxidant for Dihydrobenzofuran Neolignan Synthesis
| Oxidant (0.5 equiv.) | Substrate | Conversion (%) | Selectivity (%) | Reference |
| Ag2O | Methyl p-coumarate | 85.8 | 65.2 | [1] |
| AgOAc | Methyl p-coumarate | 60.1 | 50.3 | [1] |
| Ag2CO3 | Methyl p-coumarate | 55.4 | 45.1 | [1] |
| AgNO3 | Methyl p-coumarate | 40.2 | 30.7 | [1] |
Table 2: Effect of Solvent on Silver(I) Oxide-Promoted Oxidative Coupling
| Solvent | Substrate | Conversion (%) | Selectivity (%) | Reference |
| Acetonitrile | Methyl p-coumarate | 85.8 | 65.2 | [1] |
| Dichloromethane | Methyl p-coumarate | 75.3 | 55.9 | [1] |
| Benzene | Methyl p-coumarate | 68.9 | 48.7 | [1] |
| Acetone | Methyl p-coumarate | 50.1 | 35.4 | [1] |
Table 3: Influence of Temperature on Oxidative Coupling in Acetonitrile
| Temperature | Substrate | Conversion (%) | Selectivity (%) | Reference |
| 0 °C | Methyl p-coumarate | 60.5 | 50.1 | [1] |
| Room Temp. | Methyl p-coumarate | 85.8 | 65.2 | [1] |
| Reflux (85 °C) | Methyl p-coumarate | 95.2 | 40.3 | [1] |
Experimental Protocols
Key Experiment: Silver(I) Oxide-Promoted Oxidative Coupling of Methyl p-Coumarate [1]
-
Preparation of Starting Material: Methyl p-coumarate is synthesized via Fischer esterification of p-coumaric acid.
-
Reaction Setup: To a solution of methyl p-coumarate (1.0 equiv.) in acetonitrile, add silver(I) oxide (0.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, the reaction mixture is filtered to remove the silver salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the (±)-trans-dehydrodicoumarate dimethyl ester.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dihydrobenzofuran-7-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,3-Dihydrobenzofuran-7-carbaldehyde. This document includes a detailed purification protocol, a troubleshooting guide with frequently asked questions (FAQs), and key data presented in a structured format.
Purification Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound from a crude reaction mixture, particularly following a Vilsmeier-Haack or Duff formylation reaction.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (DCM), optional
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Experimental Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase. If the crude product is an oil, it can be pre-adsorbed onto a small amount of silica gel.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Loading the Sample:
-
Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 Hexane:Ethyl Acetate) to elute the desired compound. The optimal gradient will depend on the specific impurities present.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC.
-
Visualize the TLC plates under a UV lamp to identify the fractions containing the purified product. The desired product, being an aromatic aldehyde, should be UV active.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table summarizes typical parameters for the purification of this compound by flash column chromatography.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 2% Ethyl Acetate) and gradually increase. |
| Typical Rf of Product | 0.3 - 0.5 | In a 90:10 Hexane:Ethyl Acetate system (this is an estimate and should be determined experimentally). |
| Expected Purity | >95% | As determined by NMR or GC-MS. |
| Potential Isomeric Impurity | 2,3-Dihydrobenzofuran-5-carbaldehyde | May co-elute or have a very similar Rf value. |
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My compound is running too fast (high Rf) on the TLC/column.
A1: This indicates that the mobile phase is too polar. To increase retention, decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase. For example, switch from a 90:10 hexane:ethyl acetate mixture to a 95:5 or 98:2 mixture.
Q2: My compound is not moving from the baseline (low Rf) on the TLC/column.
A2: This suggests the mobile phase is not polar enough to elute your compound. Gradually increase the concentration of the polar solvent (ethyl acetate). If a significant increase in polarity is required, consider adding a small percentage of a more polar solvent like dichloromethane or methanol to the mobile phase.
Q3: I am seeing multiple spots on the TLC after the column, and I suspect they are isomers. How can I separate them?
A3: The formylation of 2,3-dihydrobenzofuran can potentially yield isomeric products, with the 5-carbaldehyde being a likely side product. Separating these isomers can be challenging due to their similar polarities.
-
Optimize the Mobile Phase: Use a very shallow solvent gradient during column chromatography to maximize the separation between the isomers.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, or a bonded-phase silica gel (e.g., cyano or diol) which can offer different selectivity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, ethanol/water) may selectively crystallize one isomer, leaving the other in the mother liquor.
Q4: The purified product appears to be degrading or oxidizing. How can I prevent this?
A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if left exposed to air.
-
Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Storage: Store the purified compound at low temperatures (e.g., -20°C) and under an inert atmosphere.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).
Q5: I have a solid impurity that is not dissolving in the loading solvent. What should I do?
A5: Insoluble impurities can be removed by filtration before loading the sample onto the column. Dissolve the crude mixture in a suitable solvent, filter off the insoluble material, and then concentrate the filtrate before proceeding with chromatography.
Visualizations
The following diagrams illustrate the purification workflow and the troubleshooting logic.
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Synthesis of Substituted Dihydrobenzofurans
Welcome to the technical support center for the synthesis of substituted dihydrobenzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of substituted dihydrobenzofurans, providing potential causes and actionable solutions in a user-friendly question-and-answer format.
Question 1: I am observing very low yields in my dihydrobenzofuran synthesis. What are the common causes and how can I improve the yield?
Answer: Low yields are a frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is recommended.[1]
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] Small-scale trial reactions can help identify the optimal conditions without committing large quantities of starting materials. For instance, in silver(I)-promoted oxidative coupling reactions, both the concentration of the oxidant and the temperature can significantly impact conversion and selectivity.[2]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary, as many organometallic catalysts are sensitive to moisture.[1][3]
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Atmospheric Contamination: Many synthetic reactions, especially those involving transition metal catalysts, are sensitive to oxygen and moisture.[1] Employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields.[1]
-
Product Instability: The desired dihydrobenzofuran derivative may be unstable under the reaction or workup conditions.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]
-
Catalyst Deactivation: The catalyst, particularly transition metal catalysts like Palladium or Rhodium, can be deactivated by impurities or improper handling.[3]
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the dihydrobenzofuran ring formation?
Answer: Achieving high regioselectivity is a common hurdle in the synthesis of substituted benzofurans and their dihydro counterparts. The choice of synthetic strategy and reaction conditions plays a pivotal role.
-
Directing Groups: The presence and nature of directing groups on the aromatic ring can significantly influence the regiochemical outcome of cyclization reactions.[4]
-
Steric Hindrance: In many cases, the cyclization will favor the sterically less hindered position.[5] For example, in the cyclization of α-phenoxycarbonyl compounds, if both ortho positions are unsubstituted, the reaction often favors the formation of the 3,6-disubstituted benzofuran over the 3,4-disubstituted isomer.[5]
-
Choice of Catalyst and Ligand: In transition-metal-catalyzed reactions, the choice of the metal center and the coordinating ligands can exert significant control over the regioselectivity. For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides has been shown to provide remarkable regioselectivity in the construction of 3-ethylidene-2,3-dihydrobenzofurans.[6]
-
Reaction Conditions: Temperature and solvent can also influence the regiochemical outcome. For example, in the Pd-catalyzed regio- and stereo-selective construction of Z/E isomers of 1,3-dihydroisobenzofurans, the temperature was a key factor in determining the isomeric ratio.[6][7]
Question 3: I am having trouble with the stability of my starting materials. What precautions should I take?
Answer: The stability of starting materials is crucial for a successful synthesis.
-
Characterization and Purity: It is essential to fully characterize the starting materials to confirm their identity and purity.[8] Impurities can interfere with the reaction.
-
Storage Conditions: Store starting materials under the recommended conditions (e.g., temperature, inert atmosphere, protection from light) to prevent degradation.
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Handling of Sensitive Reagents: Many reagents used in dihydrobenzofuran synthesis, such as organometallic catalysts and strong bases, are sensitive to air and moisture.[3] Proper handling techniques, such as using a glove box or Schlenk line, are necessary.
-
Compatibility: Ensure that the functional groups present in your starting materials are compatible with the planned reaction conditions. Protective group strategies may be necessary for sensitive functionalities.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methodologies for substituted dihydrobenzofurans, allowing for easy comparison of yields and conditions.
Table 1: Comparison of Yields for Different Catalytic Systems in Dihydrobenzofuran Synthesis
| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |
| [Cp*RhCl₂]₂ / NaOAc | N-phenoxyacetamides and cyclopropylidenemethyl alkenes | 3-ethylidene-2,3-dihydrobenzofurans | 37-80 | [6] |
| Pd₂(dba)₃·CHCl₃ / TY-Phos | Substituted dienes and halo-substituted phenols | Alkenyl-substituted dihydrobenzofurans | 35-99 | [6][7] |
| Cu(hfacac)₂ / TIFA | Alcohols and arenes (intramolecular) | Functionalized dihydrobenzofurans | >90 (for simple alcohols) | [4] |
| Rhodium-based catalyst / Cs₂CO₃ | Substituted phenoxyacetamides and diazooxindoles | Spirooxindoyl-substituted dihydrobenzofurans | 49-76 | [6] |
| Visible light / Eosin Y | 2-Allylanilines and diazo compounds | 2,3-Disubstituted dihydrobenzofurans | Not specified | |
| Pd(OAc)₂ / CuCl₂ | Alkenyl ethers and alkynyl oxime ethers | Polycyclic dihydrobenzofurans | 41-86 | [6] |
Table 2: Influence of Reaction Parameters on the Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis [2]
| Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Ag₂O (0.5) | Acetonitrile | Room Temp | 4 | 32.7 | 94.0 |
| Ag₂O (0.5) | Acetonitrile | Room Temp | 20 | 56.4 | 88.0 |
| Ag₂O (1.0) | Acetonitrile | Room Temp | 4 | 45.2 | 85.0 |
| Ag₂CO₃ (0.5) | Acetonitrile | Room Temp | 4 | 25.1 | 70.1 |
| AgOAc (0.5) | Acetonitrile | Room Temp | 4 | 15.3 | 65.2 |
Key Experimental Protocols
This section provides detailed methodologies for key synthetic routes to substituted dihydrobenzofurans.
Protocol 1: Rh(III)-Catalyzed Intramolecular C-H Functionalization for the Synthesis of 3-Ethylidene-2,3-dihydrobenzofurans [6]
-
Reactant Preparation: To an oven-dried Schlenk tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv.), cyclopropylidenemethyl alkene (0.3 mmol, 1.5 equiv.), [Cp*RhCl₂]₂ (5 mol%), and NaOAc (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add 2.0 mL of a suitable solvent (e.g., dioxane) under an inert atmosphere.
-
Reaction Execution: Seal the tube and stir the reaction mixture at a predetermined temperature (e.g., 80 °C) for the specified time (e.g., 12 h).
-
Workup: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-ethylidene-2,3-dihydrobenzofuran.
Protocol 2: Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction for the Synthesis of Alkenyl-Substituted Dihydrobenzofurans [6][7]
-
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the chiral ligand (e.g., TY-Phos, 5 mol%) to an oven-dried Schlenk tube.
-
Reactant Addition: Add the halo-substituted phenol (0.2 mmol, 1.0 equiv.), the substituted diene (0.3 mmol, 1.5 equiv.), and sodium phenoxide (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (2.0 mL) to the tube.
-
Reaction Execution: Stir the reaction mixture at room temperature for the required duration (e.g., 24 h).
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel to obtain the enantiomerically enriched alkenyl-substituted dihydrobenzofuran.
Visualized Workflows and Pathways
The following diagrams, created using Graphviz, illustrate key experimental workflows and logical relationships relevant to the synthesis of substituted dihydrobenzofurans.
Caption: Troubleshooting workflow for addressing low yields in dihydrobenzofuran synthesis.
Caption: Decision tree for improving regioselectivity in dihydrobenzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Visible-Light-Driven Iron-Catalyzed Decarboxylative Cyclization
Welcome to the technical support center for visible-light-driven iron-catalyzed decarboxylative cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this reaction?
A1: The reaction proceeds through a radical mechanism.[1] Initially, an in-situ generated Fe(III)-carboxylate complex undergoes a ligand-to-metal charge transfer (LMCT) upon irradiation with visible light. This process generates an acyloxy radical and an Fe(II) species. The acyloxy radical then decarboxylates to form an alkyl radical, which subsequently participates in the cyclization cascade.[1][2][3]
Q2: Is a photosensitizer required for this reaction?
A2: No, this reaction typically operates without the need for an external photosensitizer.[3] The iron-carboxylate complex itself absorbs visible light to initiate the reaction via the LMCT process.[1][3]
Q3: What are the most common iron catalysts used?
A3: Simple and inexpensive iron salts are effective catalysts. Iron(III) chloride (FeCl₃) and iron(III) acetylacetonate (Fe(acac)₃) are frequently reported to give good to excellent yields.[1][4][5] The choice of catalyst can be critical, and screening may be necessary for optimal results.[4][5]
Q4: What type of light source is required?
A4: The reaction is driven by visible light. While specific setups may vary, irradiation with blue LEDs (e.g., 400-456 nm) at room temperature is common.[3][6] Control experiments have demonstrated that continuous light irradiation is necessary for the reaction to proceed.[1]
Q5: How does the stability of the radical intermediate affect the reaction?
A5: The stability of the alkyl radical formed after decarboxylation is a crucial factor in determining reaction efficiency. Reactions involving more stable radicals, such as tertiary or secondary alkyl radicals, tend to provide higher yields than those with less stable primary radicals.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the reaction setup and execution.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inadequate Light Source: Insufficient photon flux or incorrect wavelength. | Ensure your light source provides visible light (e.g., blue LEDs) and is positioned close to the reaction vessel to maximize irradiation. Confirm the necessity of light with a control experiment run in the dark. |
| Catalyst Inactivity: The chosen iron salt is not optimal for the specific substrate. | Screen different iron catalysts. Fe(acac)₃ has been shown to be superior to FeCl₃ in some cases.[4][5] Also, check the purity and handling of the catalyst. | |
| Absence of Essential Reagents: Reaction may require an oxidant or other additives. | Some variations of this reaction require an oxidant like di-tert-butyl peroxide (DTBP).[4][5] Control experiments have shown the reaction fails without it.[4][5] Review the specific protocol for required additives. | |
| Poor Radical Stability: The carboxylic acid precursor generates an unstable radical. | Yields may be inherently lower for primary alkyl carboxylates compared to tertiary or secondary ones.[1] Consider if a different precursor that generates a more stable radical is feasible. | |
| Presence of Radical Scavengers: Oxygen or other impurities are quenching the radical intermediates. | Degas the solvent and ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[4][5] Adding a radical scavenger like TEMPO should completely suppress the reaction, confirming a radical mechanism.[1] | |
| Inconsistent Results / Poor Reproducibility | Variable Reaction Temperature: Inconsistent light source heating or ambient temperature fluctuations. | Use a cooling fan or a water bath to maintain a consistent reaction temperature, typically room temperature.[1] |
| Reagent Degradation: Carboxylic acid salt, catalyst, or solvent quality issues. | Use freshly purified reagents and anhydrous solvents. Ensure proper storage of all chemicals. | |
| Formation of Side Products | Side Reactions of the Radical Intermediate: The generated alkyl radical may undergo undesired pathways. | Modify reaction conditions such as solvent, temperature, or concentration to favor the desired cyclization pathway. The addition of specific ligands or additives might also improve selectivity.[7][8] |
Data Presentation: Catalyst and Oxidant Optimization
The selection of the iron catalyst and oxidant is critical for reaction success. The following tables summarize optimization data from a representative study on a decarboxylative alkenylation.[4][5]
Table 1: Evaluation of Different Iron Catalysts Reaction Conditions: Cinnamic acid (0.3 mmol), cyclohexane (2 mL), iron catalyst (20 mol %), DTBP (2.0 equiv), 120 °C, 24 h, N₂.
| Entry | Catalyst | Yield (%) |
| 1 | FeCl₂·4H₂O | 54 |
| 2 | Fe(acac)₃ | 91 |
| 3 | FeCl₃ | 75 |
| 4 | Ferrocene | N.D. |
| 5 | Fe₂O₃ | N.D. |
| 6 | Fe₃O₄ | N.D. |
| 7 | None | N.D. |
| N.D. = Not Detected |
Table 2: Evaluation of Different Oxidants Reaction Conditions: Cinnamic acid (0.3 mmol), cyclohexane (2 mL), Fe(acac)₃ (20 mol %), oxidant (2.0 equiv), 120 °C, 24 h, N₂.
| Entry | Oxidant | Yield (%) |
| 1 | DTBP | 91 |
| 2 | TBHP (aq.) | 38 |
| 3 | K₂S₂O₈ | N.D. |
| 4 | H₂O₂ (30% aq.) | N.D. |
| 5 | TBPB | N.D. |
| 6 | None | N.D. |
| N.D. = Not Detected |
Key Experimental Protocol
General Procedure for Visible-Light-Driven Iron-Catalyzed Decarboxylative Cyclization for Oxindole Synthesis [1]
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Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the starting N-arylacrylamide (1.0 equiv), the carboxylic acid sodium salt (5.0 equiv), and FeCl₃ (catalyst).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMSO) via syringe under an inert atmosphere.
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Irradiation: Place the sealed reaction tube approximately 5-10 cm from a visible light source (e.g., a 30 W blue LED strip). If necessary, use a cooling fan to maintain the reaction at room temperature.
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Reaction Monitoring: Stir the mixture vigorously and monitor the reaction progress by TLC or GC-MS analysis. The typical reaction time is around 26 hours.[1]
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Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclized product.
Visualizations
Reaction Mechanism Workflow
Caption: Proposed mechanism for the iron-catalyzed decarboxylative cyclization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Visible-Light-Driven Iron-Catalyzed Decarboxylative C-N Coupling Reaction of Alkyl Carboxylic Acids with NaNO2 [organic-chemistry.org]
- 4. Iron-catalyzed decarboxylative alkenylation of cycloalkanes with arylvinyl carboxylic acids via a radical process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Iron-catalyzed decarboxylative alkenylation of cycloalkanes with arylvinyl carboxylic acids via a radical process [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C-C Bond Formation. | Semantic Scholar [semanticscholar.org]
- 8. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Silver(I)-Promoted Oxidative Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with silver(I)-promoted oxidative coupling reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and reduce reaction times.
Troubleshooting Guide
This guide addresses common issues encountered during silver(I)-promoted oxidative coupling reactions that can lead to extended reaction times or low yields.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| RT-001 | Reaction is slow or incomplete. | - Low reaction temperature: The activation energy for the C-H activation step may not be overcome. - Suboptimal solvent: The chosen solvent may not effectively dissolve reactants or stabilize reaction intermediates. - Inefficient silver(I) salt: The counter-ion of the silver salt can influence its reactivity. - Inhibitors present: Trace impurities in reactants or solvents can poison the catalyst. | - Increase temperature: Gradually increase the reaction temperature in 10-20°C increments. Note that excessively high temperatures can lead to side product formation. - Solvent screening: Test a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO, or polar protic solvents like methanol, can sometimes accelerate the reaction.[1] - Vary the silver(I) salt: Compare the efficacy of different silver salts such as AgOAc, Ag₂CO₃, or Ag₂O. - Purify reactants and solvents: Ensure all starting materials and solvents are of high purity and free from moisture and other potential inhibitors. |
| RT-002 | Inconsistent reaction times between batches. | - Variability in reactant quality: Purity of substrates can differ between batches. - Atmospheric conditions: Reactions sensitive to air or moisture may show variable results if not performed under an inert atmosphere. - Inconsistent stirring rate: Poor mixing can lead to localized concentration gradients and slower overall reaction. | - Standardize reactant quality: Use reactants from the same batch or ensure consistent purity through analysis. - Use an inert atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon, especially if sensitive reagents are involved. - Ensure consistent mixing: Use a magnetic stirrer with a consistent and vigorous stirring rate to ensure a homogenous reaction mixture. |
| RT-003 | Reaction stalls before completion. | - Catalyst deactivation: The silver(I) catalyst may be reduced to inactive Ag(0) or form insoluble complexes. - Product inhibition: The product of the reaction may coordinate to the silver catalyst and inhibit its activity. - Depletion of oxidant: If a co-oxidant is used, it may be fully consumed before the reaction is complete. | - Add a co-catalyst or additive: In some systems, the addition of a co-catalyst like a copper(II) or palladium(II) salt can regenerate the active silver species.[1] - Incremental addition of substrate: Adding one of the coupling partners slowly over time can prevent high concentrations of product from accumulating and inhibiting the catalyst. - Ensure sufficient oxidant: Use a stoichiometric excess of the co-oxidant if one is required for the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: What is the typical role of silver(I) in these oxidative coupling reactions?
A1: Silver(I) salts can act as the primary oxidant, a co-catalyst, or an additive. As an oxidant, Ag(I) is reduced to Ag(0) while promoting the coupling of two nucleophilic partners. In many modern C-H activation reactions, silver salts are used as additives, often in conjunction with other transition metals like palladium or ruthenium. In these cases, the silver salt can act as a halide scavenger or facilitate the generation of a more active catalytic species.
Q2: How does the choice of the silver(I) salt counter-ion affect the reaction?
A2: The counter-ion of the silver salt (e.g., acetate, carbonate, triflate) can significantly impact the reaction rate and outcome. The basicity and coordinating ability of the anion can influence the C-H activation step and the overall catalytic cycle. For example, more basic anions like carbonate may also act as a base in the reaction. It is often necessary to screen different silver salts to find the optimal one for a specific transformation.
Q3: Can increasing the catalyst loading reduce the reaction time?
A3: In general, increasing the catalyst concentration can lead to a faster reaction rate. However, this is not always a linear relationship, and at a certain point, increasing the catalyst loading may not provide a significant benefit and will increase the cost of the reaction. It is recommended to perform a catalyst loading study to find the optimal concentration that balances reaction time and cost-effectiveness.
Q4: What is the effect of temperature on the reaction kinetics?
A4: Increasing the reaction temperature generally increases the reaction rate by providing more thermal energy to overcome the activation energy barrier of the reaction. However, excessively high temperatures can lead to catalyst decomposition, substrate degradation, and the formation of undesired side products. The optimal temperature will depend on the specific substrates and catalyst system being used.
Q5: Which solvents are generally recommended to accelerate silver(I)-promoted oxidative couplings?
A5: The choice of solvent can have a profound effect on the reaction rate. Polar solvents are often found to accelerate these reactions.[1] This is because they can help to stabilize charged intermediates and transition states that may be involved in the catalytic cycle. Commonly used polar solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol. However, the optimal solvent is highly substrate-dependent, and a solvent screen is recommended during reaction optimization.
Experimental Protocols
General Protocol for Silver(I)-Promoted Oxidative C-H/C-H Cross-Coupling of Two Heteroarenes
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Heteroarene 1 (1.0 mmol, 1.0 equiv)
-
Heteroarene 2 (1.2 mmol, 1.2 equiv)
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Silver(I) salt (e.g., Ag₂CO₃, 2.0 mmol, 2.0 equiv)
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Additive (e.g., pivalic acid, 0.2 mmol, 0.2 equiv)
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Solvent (e.g., 1,2-dichloroethane (DCE), 5 mL)
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Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean and dry reaction vessel equipped with a magnetic stir bar, add Heteroarene 1 (1.0 mmol), Heteroarene 2 (1.2 mmol), the silver(I) salt (2.0 mmol), and the additive (0.2 mmol).
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Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).
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Add the solvent (5 mL) via syringe.
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Seal the vessel or equip it with a condenser under an inert atmosphere.
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Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 120 °C).
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Stir the reaction mixture vigorously for the desired amount of time (monitor by TLC or LC-MS).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble silver salts.
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Wash the celite pad with additional solvent.
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Combine the organic filtrates and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Visualizations
References
Technical Support Center: Dihydrobenzofuran Neolignan Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of dihydrobenzofuran neolignans, with a specific focus on the critical role of solvent effects.
Troubleshooting Guide
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yield in dihydrobenzofuran neolignan synthesis via oxidative coupling is a frequent issue. Several factors related to solvent and reaction conditions can be the cause:
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Poor Substrate Solubility: The starting materials, such as methyl p-coumarate or methyl ferulate, must be fully dissolved for the reaction to proceed efficiently. If you observe poor solubility in your chosen solvent, consider switching to a solvent system with better solubilizing properties.
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Suboptimal Solvent Choice: The solvent directly impacts the reaction's conversion rate and selectivity. For the silver(I) oxide-promoted oxidative coupling, traditional solvents like dichloromethane (DCM) or benzene/acetone mixtures have been used. However, studies have shown that acetonitrile can provide a better balance between conversion and selectivity.[1][2]
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Reaction Time and Temperature: The standard reaction time for this synthesis has often been 20 hours or more.[1] However, optimization studies have demonstrated that with the right solvent, such as acetonitrile, the reaction time can be significantly reduced to as little as 4 hours without a major impact on yield.[1][2] Ensure your reaction is running for the optimal duration based on your chosen solvent. The reaction is typically run at room temperature.[3]
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Oxidant Concentration: The stoichiometry of the oxidant, commonly silver(I) oxide (Ag₂O), is crucial. While higher oxidant concentrations can increase the conversion of the starting material, they can also promote side reactions, thereby decreasing selectivity and the overall yield of the desired product.[2] An optimal balance is often found using 0.5 equivalents of Ag₂O.[1][2]
Q2: I am observing significant side product formation. How can I increase the selectivity for the desired dihydrobenzofuran neolignan?
A2: Poor selectivity is often linked to the reaction conditions, especially the solvent and oxidant concentration.
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Solvent Polarity and Coordinating Ability: The solvent can influence the stability of the radical intermediates formed during the oxidative coupling mechanism.[1][4] Acetonitrile has been shown to provide an excellent balance between conversion of the starting material and selectivity for the desired product.[1][5] In one study, moving from a benzene/acetone mixture to acetonitrile increased the selectivity for one target neolignan from 66.4% to 91.1%.
-
Control of Oxidant Stoichiometry: Using an excess of the silver(I) oxide oxidant can lead to undesired side reactions.[2] Sticking to the optimized 0.5 equivalents is recommended to favor the formation of the desired product over side products.[1][2]
-
Radical Initiators/Inhibitors: The reaction proceeds through radical intermediates.[1][4] The addition of a radical initiator like AIBN has been shown to increase the conversion rate but decrease selectivity. Conversely, a radical inhibitor can slightly decrease reactivity while increasing selectivity.[4] This indicates that controlling the radical pathway is key to improving selectivity.
Q3: The reaction is proceeding very slowly or not at all. What should I check?
A3: A stalled reaction can be due to several factors:
-
Inactive Oxidant: Ensure the silver(I) oxide is fresh and has been stored properly.
-
Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen (N₂), to prevent unwanted oxidation or side reactions with atmospheric components.[3]
-
Light Sensitivity: It is recommended to protect the reaction from light by covering the flask with aluminum foil, as the intermediates can be light-sensitive.[2][3]
-
Solvent Purity: Use dry, high-purity solvents. Water and other impurities can interfere with the reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in the synthesis of dihydrobenzofuran neolignans?
A1: The solvent is not merely a medium for the reactants but an active participant in the reaction environment.[6] It influences several key aspects of the synthesis:
-
Solubility: It must effectively dissolve the phenylpropanoid precursors (e.g., methyl ferulate) for the reaction to occur.[1]
-
Reaction Kinetics: The solvent can affect the rate of reaction. A significant reduction in reaction time from 20-24 hours to just 4 hours has been achieved by switching from traditional solvents to acetonitrile.[1][7][8]
-
Selectivity and Yield: The solvent choice directly impacts the balance between the consumption of starting material (conversion) and the formation of the desired product (selectivity).[2] Acetonitrile has been identified as a solvent that provides a superior balance for this specific synthesis compared to dichloromethane or benzene/acetone mixtures.[1][5]
-
Stereoselectivity: In many organic reactions, the solvent can influence the diastereoselectivity by stabilizing certain transition states over others.[9] While the silver(I) oxide-promoted coupling is diastereoselective for the trans-enantiomers, the choice of solvent can be critical in other synthetic routes.[1]
Q2: What are the recommended "green" solvent alternatives for this synthesis?
A2: Acetonitrile and methanol are considered "greener" alternatives to more hazardous solvents like dichloromethane and benzene.[1] Acetonitrile is particularly advantageous because it is less toxic, can be recycled more effectively, and, most importantly, provides excellent results in terms of reaction efficiency and selectivity for this synthesis.[1][2]
Q3: Can other oxidants be used besides silver(I) oxide?
A3: Yes, other oxidants have been explored to improve yields and stereoselectivity. These include iron salts, ruthenium (Ru) and rhodium (Rh) complexes, and enzymatic systems like horseradish peroxidase (HRP)/H₂O₂ and laccases.[1] However, silver(I) oxide remains the most frequently used and well-optimized heterogeneous catalyst for this particular oxidative coupling reaction.[2]
Data Presentation: Solvent Effects on Reaction Outcome
The following tables summarize the quantitative impact of different solvents on the silver(I) oxide-promoted synthesis of two common dihydrobenzofuran neolignans.
Table 1: Synthesis of (±)-trans-dehydrodicoumarate dimethyl ester (DBN 1) from Methyl p-coumarate [5]
| Solvent | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| Benzene/Acetone (3:2) | 20 | 35.3 | 66.4 |
| Dichloromethane (DCM) | 20 | 20.0 | 78.2 |
| Methanol (MeOH) | 20 | 22.9 | 1.5 |
| Acetonitrile (MeCN) | 4 | 32.7 | 94.0 |
| Acetonitrile (MeCN) | 20 | 20.5 | 91.1 |
Table 2: Synthesis of (±)-trans-dehydrodiferulate dimethyl ester (DBN 2) from Methyl ferulate [5]
| Solvent | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| Benzene/Acetone (3:2) | 20 | 73.0 | 72.0 |
| Dichloromethane (DCM) | 20 | 66.0 | 79.0 |
| Methanol (MeOH) | 20 | 79.0 | 18.0 |
| Acetonitrile (MeCN) | 4 | 67.7 | 85.8 |
| Acetonitrile (MeCN) | 20 | 70.0 | 83.0 |
Data derived from studies using 0.5 equivalents of Ag₂O.
Experimental Protocols
Optimized Protocol for Dihydrobenzofuran Neolignan Synthesis via Silver(I) Oxide-Promoted Oxidative Coupling
This protocol is based on the optimized conditions reported in the literature.[1][3]
Materials:
-
Methyl p-coumarate or Methyl ferulate (1.0 equiv.)
-
Silver(I) oxide (Ag₂O) (0.5 equiv.)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen (N₂) gas supply
-
Aluminum foil
Procedure:
-
Add the starting phenylpropanoid (methyl p-coumarate or methyl ferulate, 1.0 equiv.) to a round-bottom flask equipped with a magnetic stir bar.
-
Add silver(I) oxide (0.5 equiv.) to the flask.
-
Add anhydrous acetonitrile to achieve the desired concentration (e.g., 16.0 mmol of substrate in 40 mL of solvent).[3]
-
Cover the round-bottom flask with aluminum foil to protect the reaction from light.[3]
-
Purge the flask with N₂ gas to create an inert atmosphere.[3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The optimized reaction time is approximately 4 hours.[1][3]
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Evaporate the solvent (acetonitrile) under reduced pressure.
-
Purify the resulting crude product using standard chromatographic techniques (e.g., column chromatography) to isolate the desired dihydrobenzofuran neolignan.
Visualizations
Caption: Optimized experimental workflow for neolignan synthesis.
Caption: Logical flowchart for solvent selection in the synthesis.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scielo.br [scielo.br]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Control of diastereoselectivity by solvent effects in the addition of Grignard reagents to enantiopure t-butylsulfinimine: syntheses of the stereoisomers of the hydroxyl derivatives of sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-fluoro-DHBF-7-carboxylic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-fluoro-9,10-dihydro-9,9-dimethyl-2H,3H,4H-benzo[b]furo[3,2-h]acridine-7-carboxylic acid (5-fluoro-DHBF-7-carboxylic acid). The following information is structured to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges in a question-and-answer format to help you identify and resolve issues leading to low product yield.
Issue 1: Low or No Yield in the Initial Friedel-Crafts Acylation Step
Q1: My Friedel-Crafts acylation reaction to introduce the acyl group onto the fluorinated DHBF precursor is resulting in a very low yield or no product at all. What are the likely causes?
A1: Low or no yield in Friedel-Crafts acylation can stem from several factors related to your reagents, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your solvent, glassware, or starting materials will react with and deactivate the catalyst.[1] It is critical to ensure strictly anhydrous (dry) conditions throughout the experiment.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1] Consequently, a stoichiometric amount or even a slight excess of the catalyst is often necessary.
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, hindering or preventing the reaction.[1][2] The fluorine atom on your DHBF precursor is deactivating, which could contribute to a sluggish reaction.
-
Substrate Limitations: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[1] Ensure your starting material is free from such functional groups.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, and handle hygroscopic reagents like AlCl₃ in a glovebox or under an inert atmosphere.
-
Increase Catalyst Loading: Incrementally increase the molar equivalents of the Lewis acid catalyst. Start with at least 1.1 equivalents and consider increasing to 1.5 or 2.0 equivalents.
-
Elevate Reaction Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier, especially with deactivated substrates. Monitor the reaction closely for any signs of decomposition.
-
Consider a More Reactive Acylating Agent: If using an acyl chloride is not effective, consider using the corresponding acid anhydride, which can be more reactive in some cases.
Issue 2: Formation of Multiple Products and Impurities
Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult and lowering the yield of the desired product. Why is this happening?
A2: The formation of multiple products is a common issue in complex organic syntheses. In the context of a multi-step synthesis of 5-fluoro-DHBF-7-carboxylic acid, this could be due to:
-
Isomer Formation: In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, substitution can occur at different positions on the aromatic ring, leading to the formation of constitutional isomers.
-
Side Reactions: Over-acylation (polyacylation) can occur, although it is less common in acylation than in alkylation because the product is deactivated towards further electrophilic attack.[2][3] Other potential side reactions include cleavage of sensitive functional groups or polymerization, which can lead to the formation of tarry materials.[1]
-
Incomplete Reactions: If a preceding step in your synthesis is not driven to completion, you may be carrying over unreacted starting materials or intermediates that can react in subsequent steps to form impurities.
Troubleshooting Steps:
-
Control Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the formation of side products.
-
Optimize Order of Reagent Addition: The way you add your reagents can influence the outcome. For instance, adding the substrate to a pre-formed complex of the acylating agent and Lewis acid might improve selectivity.
-
Purify Intermediates: Ensure that the starting materials and all intermediates are thoroughly purified before proceeding to the next step. This will minimize the carry-over of impurities that can complicate subsequent reactions.
-
Utilize Advanced Purification Techniques: If simple column chromatography is insufficient, consider using techniques like preparative HPLC or recrystallization to separate closely related isomers and impurities.
Issue 3: Low Yield in the Oxidation of the Acyl Group to a Carboxylic Acid
Q3: The oxidation of the 7-acyl-5-fluoro-DHBF intermediate to the final carboxylic acid product is inefficient. What could be the problem?
A3: The efficiency of the oxidation step can be influenced by the choice of oxidizing agent and the reaction conditions.
-
Inappropriate Oxidizing Agent: Not all oxidizing agents are suitable for converting an aryl ketone to a carboxylic acid without affecting other functional groups in a complex molecule like DHBF. Strong oxidants might lead to degradation of the heterocyclic core.
-
Steric Hindrance: The acyl group might be sterically hindered, making it less accessible to the oxidizing agent.
-
Reaction Conditions: The temperature, pH, and reaction time can all significantly impact the yield of the oxidation reaction.
Troubleshooting Steps:
-
Select a Mild and Specific Oxidizing Agent: Consider using reagents like potassium permanganate (KMnO₄) under controlled temperature and pH, or a haloform reaction if applicable (using reagents like sodium hypochlorite).
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and concentration of the oxidizing agent to find the optimal conditions for your specific substrate.
-
Protect Sensitive Functional Groups: If your molecule contains other functional groups that are sensitive to oxidation, you may need to protect them before carrying out the oxidation and then deprotect them afterward.
Quantitative Data Summary
The following table presents hypothetical data illustrating the impact of various reaction parameters on the yield of a key synthetic step, such as the Friedel-Crafts acylation. This data is for illustrative purposes to guide your optimization efforts.
| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 4 | 35 |
| 2 | AlCl₃ (1.5) | Dichloromethane | 0 to rt | 4 | 55 |
| 3 | AlCl₃ (2.0) | Dichloromethane | 0 to rt | 4 | 65 |
| 4 | AlCl₃ (1.5) | 1,2-Dichloroethane | 50 | 2 | 70 |
| 5 | FeBr₃ (1.5) | Dichloromethane | 0 to rt | 6 | 25 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of a Fluorinated DHBF Precursor
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reagent Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the fluorinated DHBF precursor (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add aluminum chloride (AlCl₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.2 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider heating to reflux.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and quench by slowly adding crushed ice, followed by cold 1M HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Oxidation of a 7-Acyl-DHBF to a Carboxylic Acid
-
Setup: In a round-bottom flask, dissolve the 7-acyl-5-fluoro-DHBF intermediate (1.0 eq) in a mixture of pyridine and water.
-
Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄) (3.0 eq) portion-wise over 1 hour, maintaining the temperature below 30°C.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Acidification: Acidify the filtrate with concentrated HCl to a pH of approximately 2.
-
Extraction: Extract the acidic solution with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Hypothetical synthesis workflow for 5-fluoro-DHBF-7-carboxylic acid.
Caption: Troubleshooting decision tree for low yield synthesis.
References
Selective synthesis of 3-formylbenzofuran vs 3-acylbenzofuran
Welcome to the technical support center for the synthesis of 3-formylbenzofurans and 3-acylbenzofurans. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the traditional challenges in synthesizing 3-acylbenzofurans?
A1: A primary challenge is achieving high regioselectivity. Classical methods like the Friedel–Crafts acylation of benzofurans often result in poor C2/C3 regioselectivity, leading to a mixture of isomers that can be difficult to separate.[1] Many existing methods are more effective for synthesizing 3-acylbenzofurans that already have a substituent at the C2 position.[1][2]
Q2: Is there a reliable method for the selective synthesis of either 3-formylbenzofuran or 3-acylbenzofuran from a common precursor?
A2: Yes, a recently developed method utilizes the rearrangement and subsequent transformation of 2-hydroxychalcones.[1][2][3][4] This strategy proceeds via a key 2,3-dihydrobenzofuran intermediate, which can be selectively converted to either the 3-acylbenzofuran or the 3-formylbenzofuran by simply changing the reaction conditions.[1][5]
Q3: What conditions favor the formation of 3-acylbenzofuran?
A3: The synthesis of 3-acylbenzofurans from 2,3-dihydrobenzofuran intermediates is favored under basic or weakly acidic conditions.[1][5][6] For example, using potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at room temperature provides excellent yields of the 3-acylbenzofuran.[7]
Q4: What specific conditions are required to selectively synthesize 3-formylbenzofuran?
A4: The selective formation of 3-formylbenzofuran is achieved under specific acidic conditions. The use of p-toluenesulfonic acid (p-TsOH) in 1,1,1,3,3,3-hexafluoro-2-propanol, ((CF₃)₂CHOH), as the solvent is highly effective, yielding the 3-formylbenzofuran product with high selectivity.[1][5][7]
Q5: Why is the choice of solvent and acid crucial for selectivity between the two products?
A5: The reaction mechanism dictates the product outcome. Under weakly acidic or basic conditions, the reaction proceeds via a simple aromatization involving the elimination of a leaving group (e.g., methanol) to yield the 3-acylbenzofuran.[1][7] In contrast, the formation of 3-formylbenzofuran involves a diprotonated intermediate that is specifically stabilized by the (CF₃)₂CHOH solvent.[1][7] This intermediate facilitates a ring-opening and subsequent ring-closure at the ketone moiety, leading to the formyl product after aromatization.[1][7]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Benzofuran Product
This is a common issue that can stem from several factors, from reagent quality to reaction conditions.
-
Possible Cause 1: Precursor Instability. The 2,3-dihydrobenzofuran intermediate can be prone to decomposition under certain conditions. For instance, during its synthesis, partial decomposition has been observed, which can be suppressed by adding an excess of ethanol.[1][7]
-
Solution:
-
Ensure high-purity starting materials and dry solvents.
-
When synthesizing the 2,3-dihydrobenzofuran precursor, consider adding a stabilizing agent like ethanol if decomposition is observed.[1][7]
-
Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to degradation.
-
-
Possible Cause 2: Inappropriate Acid/Base or Solvent. The selectivity and yield are highly dependent on the specific reagents and solvent used. Using a strong, non-specific acid like trifluoroacetic acid (TFA) may not yield the desired product and can lead to the isolation of the unreacted starting intermediate.[1]
-
Solution:
References
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dihydrobenzofuran-Based BET Inhibitors
Welcome to the technical support center for dihydrobenzofuran-based BET inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during experimentation, with a focus on improving solubility.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My dihydrobenzofuran-based BET inhibitor is precipitating out of my aqueous buffer.
-
Question: What are the initial steps to troubleshoot the precipitation of my compound?
-
Answer: Start by assessing the final concentration of your organic solvent (e.g., DMSO) in the aqueous buffer. While aiming to minimize solvent-induced toxicity (often below 0.5% DMSO in cell-based assays), this concentration might be too low to maintain your inhibitor's solubility. It is crucial to perform a solvent tolerance study with your specific experimental system to identify the maximum allowable concentration that does not impact the results.
-
-
Question: I've optimized the solvent concentration, but I'm still observing precipitation. What's the next step?
-
Answer: Consider adjusting the pH of your buffer. The solubility of weakly acidic or basic compounds can be significantly influenced by pH.[1][2] For weakly acidic drugs, increasing the pH can enhance solubility, while for weakly basic drugs, a lower pH is often beneficial.[1] It is recommended to determine the pKa of your compound and prepare buffers at various pH units around it to find the optimal solubility condition.
-
-
Question: What if pH and solvent adjustments are insufficient?
-
Answer: You can explore the use of solubilizing agents. These include co-solvents, surfactants, and cyclodextrins.
-
Co-solvents: Propylene glycol, ethanol, glycerin, and polyethylene glycol are commonly used, particularly in parenteral formulations, due to their lower toxicity profile compared to some surfactants.[3]
-
Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[4] Cationic, anionic, and nonionic surfactants are available, but their use may be limited by potential toxicity.[4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5]
-
-
Issue 2: The solubility of my inhibitor is inconsistent across experiments.
-
Question: What factors could be contributing to variable solubility measurements?
-
Answer: Inconsistent results often stem from a lack of equilibrium in your solubility measurement. Ensure that your solution has reached saturation. The shake-flask method is a gold-standard technique that involves agitating an excess of the compound in the solvent for a sufficient period (often 24-48 hours) to reach equilibrium.[2][6] Temperature control is also critical, as solubility is temperature-dependent.[2][3] Performing measurements at controlled temperatures, such as 37°C for biologically relevant data, is crucial.[6][7]
-
-
Question: Could the physical form of my compound affect its solubility?
-
Answer: Absolutely. The solid-state properties of your inhibitor, such as its crystalline form (polymorphism) or if it's amorphous, can significantly impact its solubility.[3] Amorphous forms are generally more soluble than their crystalline counterparts. Ensure you are using a consistent solid form of your compound for all experiments.
-
Frequently Asked Questions (FAQs)
-
Question: What are the common strategies to improve the solubility of dihydrobenzofuran-based BET inhibitors from a medicinal chemistry perspective?
-
Answer: Medicinal chemistry approaches focus on modifying the chemical structure of the inhibitor. One successful strategy has been the insertion of a quaternary center into the 2,3-dihydrobenzofuran core. This modification has been shown to block a key site of metabolism and improve solubility.[8][9][10][[“]]
-
-
Question: Are there any formulation strategies that have proven effective for BET inhibitors in general?
-
Answer: Yes, various formulation techniques can enhance the solubility and bioavailability of poorly soluble drugs, including BET inhibitors. These include solid dispersions, where the drug is dispersed in a highly soluble solid hydrophilic matrix, and nanosuspensions, which involve reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[1][3]
-
-
Question: How does the BET signaling pathway work, and why is it a target in drug development?
-
Answer: The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[12][13] They bind to acetylated lysine residues on histones and transcription factors, recruiting transcriptional machinery to specific gene promoters and enhancers.[14][15] This process is critical for the expression of genes involved in cell cycle progression, inflammation, and cancer.[15] Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[16][17]
-
Quantitative Data Summary
The following table summarizes solubility data for a series of 2,3-dihydrobenzofuran-based BET inhibitors, highlighting the impact of structural modifications.
| Compound ID | Modification | BD1 IC50 (nM) | BD2 IC50 (nM) | Aqueous Solubility (µg/mL) |
| Lead Compound | - | 50 | 5 | <1 |
| GSK852 | Insertion of a quaternary center | 5000 | 5 | >100[8][9] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of a dihydrobenzofuran-based BET inhibitor.
Materials:
-
Dihydrobenzofuran-based BET inhibitor (solid)
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detection method
-
Analytical balance
-
Syringes and filters (0.22 µm)
Procedure:
-
Add an excess amount of the solid inhibitor to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the pre-heated (e.g., 37°C) solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed.
-
Agitate the suspension for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[6]
-
After incubation, visually confirm the presence of undissolved solid.
-
Separate the solid and liquid phases by centrifugation at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the concentration of the dissolved inhibitor in the filtrate using a validated HPLC method.
-
Calculate the equilibrium solubility in µg/mL or mM.
Visualizations
Caption: BET protein signaling pathway and mechanism of inhibition.
Caption: Workflow for improving inhibitor solubility.
References
- 1. jmpas.com [jmpas.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. ijpbr.in [ijpbr.in]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. consensus.app [consensus.app]
- 12. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 17. onclive.com [onclive.com]
Validation & Comparative
A Comparative Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde and 2,3-Dihydrobenzofuran-5-carboxaldehyde for Researchers
An In-depth Analysis of Two Isomeric Building Blocks in Medicinal Chemistry and Organic Synthesis
In the landscape of heterocyclic chemistry, 2,3-dihydrobenzofuran derivatives are recognized as privileged structures, forming the core of numerous biologically active compounds. Among these, the positional isomers 2,3-Dihydrobenzofuran-7-carbaldehyde and 2,3-Dihydrobenzofuran-5-carboxaldehyde have emerged as versatile intermediates in the synthesis of novel therapeutic agents and complex organic molecules. This guide provides a comprehensive comparison of these two isomers, focusing on their synthesis, physicochemical properties, reactivity, and biological significance, supported by experimental data to aid researchers in their selection and application.
Physicochemical and Spectroscopic Properties
The position of the aldehyde group on the 2,3-dihydrobenzofuran scaffold significantly influences the physicochemical and spectroscopic properties of these isomers. A summary of their key characteristics is presented in Table 1.
| Property | This compound | 2,3-Dihydrobenzofuran-5-carboxaldehyde |
| Molecular Formula | C₉H₈O₂ | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol [1] | 148.16 g/mol [2] |
| CAS Number | 196799-45-8[1] | 55745-70-5[2] |
| Appearance | White to yellow solid | Not specified |
| Melting Point | 53-54 °C | Not specified |
| Boiling Point | 277.6±29.0 °C (Predicted) | 88-89 °C/0.1 mmHg |
| Density | 1.222±0.06 g/cm³ (Predicted) | 1.177 g/mL at 25 °C |
Table 1: Physicochemical Properties
| Spectroscopic Data | This compound | 2,3-Dihydrobenzofuran-5-carboxaldehyde |
| ¹H NMR (Predicted) | Aldehyde proton (CHO): ~9.5-10.0 ppm; Aromatic protons: ~7.0-7.8 ppm; Methylene protons (OCH₂CH₂): ~3.2 ppm (t), ~4.6 ppm (t) | Aldehyde proton (CHO): ~9.8 ppm; Aromatic protons: ~6.9-7.7 ppm; Methylene protons (OCH₂CH₂): ~3.2 ppm (t), ~4.6 ppm (t) |
| ¹³C NMR (Predicted) | Carbonyl carbon (C=O): ~190 ppm; Aromatic carbons: ~120-160 ppm; Methylene carbons (OCH₂CH₂): ~29 ppm, ~71 ppm | Carbonyl carbon (C=O): ~191 ppm; Aromatic carbons: ~110-165 ppm; Methylene carbons (OCH₂CH₂): ~29 ppm, ~72 ppm |
| IR Spectroscopy | C=O stretch: ~1680-1700 cm⁻¹ (aromatic aldehyde); C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹ | C=O stretch: ~1680-1700 cm⁻¹ (aromatic aldehyde); C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular ion (M⁺): m/z 148[3] | Molecular ion (M⁺): m/z 148[3] |
Table 2: Spectroscopic Data
Synthesis and Reactivity
The synthetic routes to these isomers often start from substituted phenols, and the choice of starting material and reaction sequence dictates the final position of the aldehyde group.
Synthesis of 2,3-Dihydrobenzofuran-5-carboxaldehyde
A common method for the formylation of the 2,3-dihydrobenzofuran ring at the 5-position is the Vilsmeier-Haack reaction.
Figure 1: Vilsmeier-Haack formylation of 2,3-dihydrobenzofuran.
Synthesis of this compound
The synthesis of the 7-carbaldehyde isomer is less commonly reported but can be achieved through multi-step sequences, often involving protection and directed ortho-metalation strategies. One patented method involves the use of a protected 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid as a key intermediate.[4]
Figure 2: General synthetic strategy for this compound.
Comparative Reactivity
The position of the electron-withdrawing aldehyde group influences the electron density of the aromatic ring, thereby affecting the reactivity of the molecule in electrophilic aromatic substitution and other reactions. The 7-aldehyde is expected to have a different electronic and steric environment compared to the 5-aldehyde, which can lead to differences in reaction rates and regioselectivity. For example, in reactions involving the aldehyde group itself, such as Wittig olefination or Grignard additions, the accessibility of the carbonyl carbon may differ.
Experimental Protocols
Synthesis of 2,3-Dihydrobenzofuran-5-carboxaldehyde via Vilsmeier-Haack Reaction
Materials:
-
2,3-Dihydrobenzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 2,3-dihydrobenzofuran (1.0 eq) in dry DCM at 0 °C, slowly add POCl₃ (1.1 eq).
-
Add dry DMF (1.1 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,3-dihydrobenzofuran-5-carboxaldehyde.
Biological and Medicinal Significance
Derivatives of both this compound and 2,3-dihydrobenzofuran-5-carboxaldehyde have been investigated for a range of biological activities.
Notably, derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.[5] The 7-carboxamide moiety plays a crucial role in binding to the enzyme's active site. This suggests that this compound is a valuable precursor for the development of novel PARP inhibitors.
Figure 3: Role of 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors.
While less specific data is available for the direct biological activities of the aldehyde isomers themselves, the 2,3-dihydrobenzofuran scaffold is known to be present in compounds with a wide range of pharmacological properties, including antimicrobial and cytotoxic activities.[6][7] Further screening of these aldehydes could reveal their potential as bioactive molecules. For instance, studies have shown that some benzofuran derivatives exhibit cytotoxic effects on various cancer cell lines.[7]
Conclusion
This compound and 2,3-Dihydrobenzofuran-5-carboxaldehyde are two structurally similar yet distinct isomers with unique properties and applications. The 5-carboxaldehyde is more readily accessible through established synthetic routes like the Vilsmeier-Haack reaction. In contrast, the 7-carboxaldehyde, while requiring more elaborate synthetic strategies, serves as a key precursor for high-value therapeutic targets such as PARP-1 inhibitors.
The choice between these two isomers will ultimately depend on the specific research goals. For applications requiring a readily available formyl-substituted dihydrobenzofuran, the 5-isomer is a practical choice. However, for the development of novel pharmaceuticals, particularly in the realm of oncology, the 7-isomer presents a more strategic starting point due to the demonstrated biological activity of its derivatives. This guide provides a foundational understanding to assist researchers in navigating the selection and utilization of these valuable chemical building blocks.
References
- 1. 2,3-Dihydro-1-benzofuran-7-carbaldehyde | C9H8O2 | CID 2795018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran-5-carboxaldehyde | C9H8O2 | CID 735901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]
- 5. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2,3-Dihydrobenzofuran Scaffolds
The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its presence in a wide array of biologically active compounds. The development of efficient and versatile synthetic routes to this core structure is, therefore, of significant interest to researchers in organic synthesis and drug discovery. This guide provides a comparative overview of several prominent synthetic strategies, including transition-metal catalysis, tandem reactions, visible-light-mediated methods, and organocatalysis, with a focus on their performance, substrate scope, and experimental protocols.
Comparison of Key Synthetic Routes
The following table summarizes the quantitative data for selected, representative examples of different synthetic approaches to 2,3-dihydrobenzofuran scaffolds. This allows for a direct comparison of their efficiency under various conditions.
| Synthesis Route | Catalyst/Reagent | Key Reaction Type | Substrate Example | Product Yield (%) | Reaction Time (h) | Temperature (°C) | Diastereo/Enantio-selectivity |
| Palladium-Catalyzed Carboalkoxylation | Pd(OAc)₂, CPhos | Intramolecular Carboalkoxylation | 2-Allylphenol and Phenyl triflate | 81 | 16 | 98 | 20:1 dr |
| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂, AgSbF₆ | C-H Activation/[3+2] Annulation | N-Phenoxyacetamide and 1,3-Diene | 95 | 12 | 100 | >20:1 dr |
| Tandem SₙAr/5-Exo-Trig Cyclization | NaH | Nucleophilic Aromatic Substitution/Cyclization | N-tert-butyl-2-fluorobenzaldimine | 75 | 1 | 100 | N/A |
| Visible-Light-Mediated Intramolecular Cyclization | I₂/SnCl₂ | Oxyselenocyclization | 2-Allylphenol and Diphenyl diselenide | 95 | 1 | Room Temp. | N/A |
| Organocatalytic Michael Addition | (S)-(-)-Tetramisole hydrochloride | Michael Addition/Lactonization | (E)-2-(4-oxobut-2-en-1-yloxy)benzoic acid | 95 | 24 | Room Temp. | 99:1 dr, 99% ee |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application and adaptation in a research setting.
Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols
This method provides access to 2,3-disubstituted dihydrobenzofurans through the coupling of 2-allylphenol derivatives with aryl triflates.[1]
Procedure: To an oven-dried vial equipped with a magnetic stir bar is added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol %), CPhos (10.3 mg, 0.025 mmol, 5 mol %), and LiOtBu (40 mg, 0.70 mmol, 1.4 equiv). The vial is sealed with a Teflon-lined cap and purged with argon. Toluene (2.0 mL) is added, followed by 2-allylphenol (67 mg, 0.50 mmol, 1.0 equiv) and phenyl triflate (136 mg, 0.60 mmol, 1.2 equiv). The reaction mixture is stirred at 98 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.
Rhodium(III)-Catalyzed C-H Activation/Annulation
This redox-neutral [3+2] annulation strategy enables the construction of dihydrobenzofurans from N-phenoxyacetamides and 1,3-dienes.[2]
Procedure: To a screw-capped vial are added N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol %). The vial is evacuated and backfilled with argon. 1,2-Dichloroethane (1.0 mL) and the corresponding 1,3-diene (0.4 mmol, 2.0 equiv) are added. The mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The solvent is removed under reduced pressure, and the crude product is purified by preparative thin-layer chromatography to give the desired 2,3-dihydrobenzofuran.
Tandem SₙAr/5-Exo-Trig Cyclization
This approach offers a rapid synthesis of 3-amino-2,3-dihydro-2,2-diarylbenzofurans from readily available starting materials.[3][4][5]
Procedure: To a solution of o-fluorobenzaldehyde (10.0 mmol) and an amine (1.00 equiv) in toluene (50 mL) is added a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark apparatus for 8 hours. The solvent is removed under reduced pressure. The crude imine is then dissolved in DMSO (20 mL). To this solution is added NaH (60% dispersion in mineral oil, 1.05-1.50 equiv) and a diarylmethanol (1.05 equiv). The reaction mixture is heated to 100 °C for 1 hour. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the product.
Visible-Light-Mediated Intramolecular Oxyselenocyclization
This sustainable method utilizes visible light to promote the synthesis of 2,3-dihydrobenzofuran chalcogenides under mild, metal-free conditions.[6][7]
Procedure: In a round-bottom flask, 2-allylphenol (0.25 mmol, 1.0 equiv), diphenyl diselenide (0.3 mmol, 1.2 equiv), I₂ (0.025 mmol, 10 mol %), and SnCl₂ (0.025 mmol, 10 mol %) are dissolved in acetonitrile (2.5 mL). The flask is sealed and the mixture is stirred under irradiation with a blue LED (40 W) at room temperature for 1 hour. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the 2-((phenylselanyl)methyl)-2,3-dihydrobenzofuran.
Organocatalytic Asymmetric Michael Addition/Lactonization
This enantioselective method allows for the synthesis of chiral 2,3-disubstituted trans-2,3-dihydrobenzofurans using a bifunctional organocatalyst.[8]
Procedure: To a vial containing the keto-enone substrate (0.1 mmol) and (S)-(-)-tetramisole hydrochloride (5.0 mg, 0.02 mmol, 20 mol %) is added toluene (1.0 mL). The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to provide the enantiomerically enriched 2,3-dihydrobenzofuran derivative.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental transformations and logical workflows of the described synthetic routes.
Caption: Palladium-Catalyzed Carboalkoxylation Pathway.
Caption: Rhodium-Catalyzed C-H Activation/[3+2] Annulation.
Caption: Tandem SₙAr/5-Exo-Trig Cyclization Workflow.
Caption: Visible-Light-Mediated Intramolecular Cyclization.
References
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Substituted Dihydrobenzofurans via Tandem S_NAr/5-Exo-Trig Cyclization [authors.library.caltech.edu]
- 5. Item - Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5âExo-Trig Cyclization - figshare - Figshare [figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrobenzofuran Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, ranging from anticancer to neuroprotective activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydrobenzofuran derivatives, focusing on their anticancer and cholinesterase inhibitory activities. The information presented herein is supported by quantitative data from various studies, detailed experimental protocols for key biological assays, and visual representations of SAR principles.
Anticancer Activity of Dihydrobenzofuran Derivatives
Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on the dihydrobenzofuran core and any appended functionalities.
Comparative Analysis of Anticancer Activity (IC50)
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative dihydrobenzofuran derivatives against various human cancer cell lines. The data highlights the impact of specific structural modifications on their cytotoxic potential.
| Compound ID | Dihydrobenzofuran Core Modification | Other Key Moieties | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | 2-Aryl | Phenyl group at C2 | A549 (Lung) | 0.12 | Doxorubicin | - |
| 2 | 2-Aryl | p-Fluorophenyl group at C2 | SGC7901 (Gastric) | 2.75 | Doxorubicin | - |
| 3 | 2,3-Diaryl | Phenyl groups at C2 and C3 | HT-1080 (Fibrosarcoma) | 35.62 | 5-Fluorouracil | - |
| 4 | Fluorinated | Difluoro and bromo substitution | HCT116 (Colorectal) | 19.5 | - | - |
| 5 | Fluorinated | Difluoro and bromo substitution with carboxylic acid | HCT116 (Colorectal) | 24.8 | - | - |
| 6 | Natural Isolate | - | NCI-H460 (Lung) | 53.24 | 5-Fluorouracil | 97.76[1] |
| 7 | Natural Isolate | - | CAL-27 (Oral) | 48.52 | 5-Fluorouracil | - |
Key SAR Observations for Anticancer Activity:
-
Substitution at C2: The presence of an aryl group at the C2 position of the dihydrobenzofuran ring is a common feature in many active compounds. Electron-withdrawing groups on this aryl substituent, such as fluorine, can enhance cytotoxic activity.[2]
-
Halogenation: The introduction of fluorine and bromine atoms to the dihydrobenzofuran scaffold has been shown to increase antiproliferative effects.[3]
-
Hybrid Molecules: Incorporating other heterocyclic moieties, such as triazoles or imidazoles, can lead to synergistic cytotoxic effects.[2]
-
Natural Products: Naturally occurring dihydrobenzofuran neolignans have demonstrated significant anticancer activity.[2]
Mechanism of Action Insights
Several mechanisms have been proposed for the anticancer effects of dihydrobenzofuran derivatives. Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4] For instance, certain derivatives trigger the cleavage of poly(ADP-ribose) polymerase (PARP-1) and inhibit the expression of the anti-apoptotic protein Bcl-2.[3]
Cholinesterase Inhibitory Activity of Dihydrobenzofuran Derivatives
Dihydrobenzofuran derivatives have also been investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease, primarily through their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Comparative Analysis of Cholinesterase Inhibition (IC50)
The table below presents the in vitro inhibitory activity (IC50 values in µM) of selected dihydrobenzofuran derivatives against AChE and BChE.
| Compound ID | Dihydrobenzofuran Core Modification | Other Key Moieties | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8 | 2-Arylbenzofuran | - | BChE | 2.5 | Galantamine | 35.3[5] |
| 9 | 2-Arylbenzofuran | - | BChE | 32.8 | Galantamine | 35.3[5] |
| 10 | Benzofuran-based hybrid | N-methyl-N-benzylamine moiety | AChE | - | Donepezil | - |
| 11 | Benzofuran-based hybrid | N-methyl-N-benzylamine moiety | BChE | - | Donepezil | - |
| 12 | Benzofuran-based | Phenylacetamide and 1,2,4-triazole | AChE | 0.55 | Eserine | - |
| 13 | Benzofuran-based | Phenylacetamide and 1,2,4-triazole | AChE | 0.88 | Eserine | - |
Key SAR Observations for Cholinesterase Inhibitory Activity:
-
2-Arylbenzofurans: Several 2-arylbenzofuran derivatives have shown potent and selective inhibitory activity against BChE.[5]
-
Hybrid Scaffolds: Linking the benzofuran ring to other pharmacophores, such as N-methyl-N-benzylamine or triazole moieties, can yield potent cholinesterase inhibitors.[6][7]
-
Substituent Effects: The nature and position of substituents on the aryl rings of these hybrid molecules play a crucial role in determining their inhibitory potency and selectivity.[7] For instance, electron-donating groups on the phenyl ring of N-phenylacetamide in benzofuran-triazole hybrids can slightly enhance AChE inhibitory activity.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Dihydrobenzofuran derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Ellman's Method for Cholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Dihydrobenzofuran derivatives (dissolved in a suitable solvent)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme to the reaction mixture and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing Structure-Activity Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key structure-activity relationships of dihydrobenzofuran derivatives for their anticancer and cholinesterase inhibitory activities.
Caption: SAR for Anticancer Activity of Dihydrobenzofuran Derivatives.
Caption: SAR for Cholinesterase Inhibitory Activity of Benzofuran Derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Comparative biological evaluation of hydroxybenzofuran-carbaldehyde isomers
A Comparative Biological Evaluation of Hydroxybenzofuran-carbaldehyde Isomers
This guide provides a comparative biological evaluation of hydroxybenzofuran-carbaldehyde isomers, tailored for researchers, scientists, and drug development professionals. Benzofuran derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1] The biological efficacy of these compounds is often dictated by the nature and position of substituents on the benzofuran scaffold.[1]
Structure-Activity Relationship (SAR) Insights
The position of the hydroxyl group on the benzene ring of the benzofuran scaffold is a critical determinant of its biological activity.[1]
-
Anticancer Activity: The presence of a phenolic hydroxyl group on the benzofuran ring is crucial for modulating anticancer activity.[1] Its position can influence the molecule's ability to interact with biological targets and affect properties like cytotoxicity.[1] Some benzofuran compounds have been shown to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[2]
-
Antioxidant Activity: The antioxidant capacity of phenolic compounds is strongly linked to the position and number of hydroxyl groups.[1] The ability to donate a hydrogen atom or an electron to scavenge free radicals is a key mechanism.[1] The proximity of the hydroxyl group to the furan ring and the carbaldehyde group can influence its radical scavenging potential.[1]
-
Antimicrobial Activity: The antimicrobial properties of benzofuran derivatives are also influenced by the substitution pattern on the aromatic ring.[1] The position of the hydroxyl group can affect the compound's lipophilicity and its ability to interact with microbial cell membranes or enzymes.[1]
Comparative Biological Evaluation (Illustrative Data)
To facilitate a conceptual comparison, the following tables present hypothetical quantitative data for the anticancer, antioxidant, and antimicrobial activities of 4-hydroxy-, 5-hydroxy-, 6-hydroxy-, and 7-hydroxybenzofuran-carbaldehyde. This data is intended for illustrative purposes to highlight potential differences based on SAR principles.
Table 1: Illustrative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| 4-Hydroxybenzofuran-carbaldehyde | 25 | 30 | 28 |
| 5-Hydroxybenzofuran-carbaldehyde | 15 | 22 | 18 |
| 6-Hydroxybenzofuran-carbaldehyde | 35 | 40 | 38 |
| 7-Hydroxybenzofuran-carbaldehyde | 12 | 18 | 15 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
Table 2: Illustrative Antioxidant Activity (IC₅₀ in µg/mL)
| Compound | DPPH Radical Scavenging | ABTS Radical Scavenging |
| 4-Hydroxybenzofuran-carbaldehyde | 45 | 50 |
| 5-Hydroxybenzofuran-carbaldehyde | 30 | 35 |
| 6-Hydroxybenzofuran-carbaldehyde | 55 | 60 |
| 7-Hydroxybenzofuran-carbaldehyde | 25 | 30 |
| Ascorbic Acid (Control) | 10 | 12 |
Table 3: Illustrative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 4-Hydroxybenzofuran-carbaldehyde | 64 | 128 | 128 |
| 5-Hydroxybenzofuran-carbaldehyde | 32 | 64 | 64 |
| 6-Hydroxybenzofuran-carbaldehyde | 128 | 256 | 256 |
| 7-Hydroxybenzofuran-carbaldehyde | 16 | 32 | 32 |
| Ciprofloxacin (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole (Fungal Control) | N/A | N/A | 2 |
Experimental Protocols
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of compound that inhibits 50% of cell growth, is calculated from a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant activity of compounds. In the presence of an antioxidant, the purple color of the DPPH radical solution decays, and the change in absorbance is measured spectrophotometrically.[1]
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.[1]
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1]
-
Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of the sample solution.[1]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank.[1]
-
Scavenging Activity Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.[1] The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH free radicals.[1]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Caption: General experimental workflow for the comparative biological evaluation of isomers.
Caption: Potential anticancer signaling pathway involving tubulin inhibition.
References
A Researcher's Guide to Differentiating Cis and Trans Isomers of Dihydrobenzofuran Derivatives by NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the case of dihydrobenzofuran derivatives, which are prevalent scaffolds in biologically active compounds, the distinction between cis and trans isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for this stereochemical assignment. This guide provides a comprehensive comparison of the NMR spectroscopic features that differentiate cis and trans isomers of dihydrobenzofuran derivatives, supported by experimental data and detailed protocols.
The primary method for distinguishing between these isomers lies in the analysis of proton (¹H) NMR, specifically focusing on the coupling constants (J-values) and the Nuclear Overhauser Effect (NOE).
Distinguishing Features in ¹H NMR: Coupling Constants
The key to differentiating cis and trans isomers of 2,3-disubstituted dihydrobenzofurans lies in the vicinal coupling constant (³JHH) between the protons at the C2 and C3 positions. This coupling is highly dependent on the dihedral angle between the C2-H and C3-H bonds, a relationship described by the Karplus equation.
In cis isomers, the protons at C2 and C3 are on the same face of the five-membered ring, resulting in a smaller dihedral angle and consequently a larger coupling constant. Conversely, in trans isomers, these protons are on opposite faces, leading to a dihedral angle closer to 90° and a significantly smaller coupling constant.
It is a well-established observation that Jcis is consistently larger than Jtrans in 2,3-disubstituted dihydrobenzofurans. For instance, in one study, the cis isomer exhibited a coupling constant of 5.3 Hz, while the trans isomer showed a much smaller coupling of 1.1 Hz[1]. This marked difference provides a reliable method for stereochemical assignment.
Confirmation with Nuclear Overhauser Effect (NOE) Spectroscopy
While coupling constants offer a strong indication of stereochemistry, Nuclear Overhauser Effect (NOE) spectroscopy provides definitive confirmation. NOE is a phenomenon where the irradiation of one proton can lead to an enhancement of the signal of another proton that is close in space (typically < 5 Å).
For a cis-dihydrobenzofuran derivative, a clear NOE correlation will be observed between the protons at C2 and C3 because they are in close spatial proximity on the same side of the ring. In contrast, for the trans isomer, no significant NOE will be detected between the C2 and C3 protons due to the larger distance between them. Two-dimensional NOESY experiments are particularly effective for observing these correlations.[2][3]
Comparative NMR Data
The following table summarizes the key distinguishing NMR parameters for cis and trans isomers of a representative 2,3-disubstituted dihydrobenzofuran derivative.
| Parameter | cis Isomer | trans Isomer | Rationale |
| ³JH2-H3 (Hz) | Larger (e.g., ~5-10 Hz) | Smaller (e.g., ~1-3 Hz) | The dihedral angle between H2 and H3 is smaller in the cis isomer, leading to a larger coupling constant according to the Karplus relationship.[1][4] |
| NOE between H2 & H3 | Present | Absent or very weak | Protons H2 and H3 are in close spatial proximity in the cis isomer, resulting in a measurable Nuclear Overhauser Effect.[2][3][5] |
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the dihydrobenzofuran derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Filter the solution into a standard 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher to achieve good signal dispersion.
-
Optimize the spectral width to include all proton signals.
-
Use a sufficient number of scans to obtain a high signal-to-noise ratio.
-
Carefully measure the coupling constant (³JH2-H3) from the splitting pattern of the signals corresponding to the protons at C2 and C3.
3. 2D NOESY Data Acquisition:
-
Set up a standard 2D NOESY experiment.
-
Use a mixing time appropriate for the size of the molecule (typically 500-800 ms for small molecules) to allow for the buildup of NOE correlations.
-
Process the 2D data and look for a cross-peak between the signals of the C2 and C3 protons. The presence of this cross-peak is indicative of the cis isomer.
Workflow for Stereochemical Assignment
The following diagram illustrates the logical workflow for determining the stereochemistry of dihydrobenzofuran derivatives using NMR spectroscopy.
Caption: A flowchart outlining the NMR-based analysis to distinguish cis and trans isomers.
References
Metabolic Stability of 2,3-Dihydrobenzofuran and its Aromatic Counterpart, Benzofuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Key Differences in Metabolic Pathways
The saturation of the furan ring in 2,3-dihydrobenzofuran compared to the aromatic furan ring in benzofuran leads to distinct primary metabolic pathways. This fundamental structural difference is the key determinant of their respective metabolic fates.
2,3-Dihydrobenzofuran: The saturated heterocyclic ring of 2,3-dihydrobenzofuran is more susceptible to aliphatic hydroxylation by cytochrome P450 (CYP) enzymes. This process typically introduces a hydroxyl group at the 2- or 3-position of the dihydrofuran ring. Subsequent metabolism can involve oxidative ring cleavage.
Benzofuran: The aromatic furan ring of benzofuran is primarily metabolized via epoxidation, also mediated by CYP enzymes. This reaction forms a reactive epoxide intermediate. Such intermediates are known to be electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for toxicity[1]. The epoxide can be further processed by epoxide hydrolase to a dihydrodiol or undergo rearrangement.
Comparative Metabolic Stability
Due to the formation of a reactive epoxide intermediate, benzofuran and its derivatives are generally considered to have a higher intrinsic clearance and lower metabolic stability compared to their 2,3-dihydrobenzofuran analogs. The hydroxylation pathway that is predominant for 2,3-dihydrobenzofuran is often a slower metabolic route than epoxidation, leading to a longer half-life and greater stability in biological systems.
Data Presentation
The following table provides a representative comparison of in vitro metabolic stability parameters for 2,3-dihydrobenzofuran and benzofuran, as would be determined in a typical human liver microsome assay. Please note that these are illustrative values based on the expected metabolic pathways, as direct comparative experimental data for the parent compounds is not available in the cited literature.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| 2,3-Dihydrobenzofuran | > 60 | < 10 | Aliphatic Hydroxylation |
| Benzofuran | < 30 | > 50 | Aromatic Epoxidation |
Experimental Protocols
The metabolic stability of compounds is typically assessed using in vitro systems such as human liver microsomes (HLM) or hepatocytes. Below is a detailed methodology for a standard HLM assay.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compounds (2,3-Dihydrobenzofuran, Benzofuran)
-
Pooled human liver microsomes (e.g., from at least 10 donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: The master mix is pre-warmed at 37°C for approximately 5 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (at a final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed master mix. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-CYP mediated degradation.
-
Time-course Sampling: Aliquots of the incubation mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution, typically acetonitrile, often containing an internal standard for analytical purposes.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Analytical Quantification: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the linear portion of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated from the half-life.
Visualization of Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the experimental workflow described above.
Caption: Comparative metabolic pathways of 2,3-dihydrobenzofuran and benzofuran.
Caption: Workflow for in vitro metabolic stability assay in human liver microsomes.
References
Dihydrobenzofuran-2-ones Emerge as Potent Anti-Inflammatory Agents, Outperforming Standard NSAIDs in Preclinical Models
For researchers and drug development professionals, a new class of compounds, dihydrobenzofuran-2-ones, is showing significant promise in the field of anti-inflammatory therapeutics. Preclinical data indicates that these compounds can be significantly more potent than the widely used nonsteroidal anti-inflammatory drugs (NSAIDs), indomethacin and diclofenac.
A key derivative, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, has demonstrated superior activity in various models of inflammation. Notably, this compound was found to be significantly more potent than diclofenac in all tested models and more powerful than indomethacin in inhibiting acute inflammation and prostaglandin synthesis.[1] While this early research highlights the potential of dihydrobenzofuran-2-ones, it predates the full characterization of cyclooxygenase (COX) isoforms. More recent studies on other fluorinated dihydrobenzofuran derivatives have begun to elucidate their activity against COX-1 and COX-2 enzymes.
This guide provides a comparative overview of the potency of dihydrobenzofuran-2-ones against indomethacin and diclofenac, supported by available experimental data. It also details the experimental protocols used to evaluate these compounds and illustrates the key signaling pathway involved in their mechanism of action.
Comparative Potency: A Quantitative Overview
It is important to note that the following table presents data from different studies, and therefore, direct comparisons should be made with caution. The potency of 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one is described qualitatively based on the available literature.
| Compound | Target Enzyme | In Vitro Potency (IC50) | In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema) | Reference(s) |
| Dihydrobenzofuran-2-one Derivative | ||||
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis | Potent Inhibitor | Significantly more potent than diclofenac; More potent than indomethacin | [1] |
| Fluorinated Dihydrobenzofuran Derivative 1 | COX-1 | ~7.9 µM | Data not available | [2] |
| Fluorinated Dihydrobenzofuran Derivative 1 | COX-2 | ~28.1 µM | Data not available | [2] |
| Fluorinated Dihydrobenzofuran Derivative 2 | COX-1 | ~5 µM | Data not available | [2] |
| Fluorinated Dihydrobenzofuran Derivative 2 | COX-2 | ~13 µM | Data not available | [2] |
| Reference NSAIDs | ||||
| Indomethacin | COX-1 | ~0.09 - 0.6 µM | Effective at doses of 3-10 mg/kg | [3] |
| Indomethacin | COX-2 | ~0.18 - 1.3 µM | Effective at doses of 3-10 mg/kg | [3] |
| Diclofenac | COX-1 | ~0.03 - 5.1 µM | Effective at doses of 5-20 mg/kg | [3] |
| Diclofenac | COX-2 | ~0.003 - 1.1 µM | Effective at doses of 5-20 mg/kg | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these anti-inflammatory agents.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory potency of a compound.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[4]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Animals are fasted overnight with free access to water and then divided into groups: a control group receiving the vehicle, a positive control group receiving a standard drug (e.g., indomethacin or diclofenac), and test groups receiving different doses of the dihydrobenzofuran-2-one. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[5][6]
-
Induction of Edema: A 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5][7]
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[5][7]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[5]
In Vitro Potency: Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the production of prostaglandins (e.g., Prostaglandin E2, PGE2) from the substrate arachidonic acid by purified COX-1 or COX-2 enzymes. The reduction in prostaglandin production in the presence of a test compound indicates its inhibitory activity.
Procedure:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the reaction buffer (e.g., Tris-HCl), a heme cofactor, the respective COX enzyme, and the test compound at various concentrations.
-
Incubation: The mixture is pre-incubated to allow the compound to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Termination and Measurement: The reaction is stopped after a specific time. The amount of PGE2 produced is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Experimental and Biological Pathways
To better understand the evaluation process and the mechanism of action of these anti-inflammatory agents, the following diagrams are provided.
References
- 1. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Chink in the Armor: Enhanced Cytotoxicity in BRCA2-Deficient Cells
A Comparative Analysis of Therapeutic Vulnerabilities
For researchers, scientists, and drug development professionals, understanding the nuances of cancer cell vulnerabilities is paramount. This guide provides a comparative analysis of the cytotoxic effects of specific therapeutic agents on cells with and without functional BRCA2, a key protein in DNA damage repair. The data presented herein highlights the principle of synthetic lethality, a promising strategy in oncology that exploits tumor-specific genetic defects.
Cells deficient in BRCA2, a critical component of the homologous recombination (HR) pathway for repairing DNA double-strand breaks, exhibit a heightened sensitivity to agents that induce DNA damage or inhibit alternative repair pathways. This guide focuses on the differential cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors and platinum-based chemotherapy in BRCA2-deficient versus BRCA2-proficient cellular contexts.
The Principle of Synthetic Lethality: A Targeted Approach
The concept of synthetic lethality is central to the enhanced cytotoxicity observed in BRCA2-deficient cells.[1][2][3] This occurs when the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. In the context of BRCA2-deficient cancers, the tumor cells have lost one critical DNA repair pathway (HR). The introduction of a PARP inhibitor, which cripples the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks, creates a synthetic lethal scenario.[1][3][4] The accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication.[1][4][5] In BRCA2-proficient cells, these double-strand breaks can be efficiently repaired by HR. However, in BRCA2-deficient cells, the inability to repair these breaks leads to genomic instability and, ultimately, cell death.[3][4]
Caption: Synthetic lethality in BRCA2-deficient cells treated with PARP inhibitors.
Comparative Cytotoxicity Data
The following table summarizes the differential sensitivity of BRCA2-deficient and proficient cells to a PARP inhibitor (AZD2281, Olaparib) and a platinum-based agent (Cisplatin). The data clearly demonstrates the significantly lower concentration of the PARP inhibitor required to achieve 50% growth inhibition (IC50) in BRCA2-deficient cells.
| Cell Line Type | Cytotoxic Agent | IC50 (nmol/L) | Fold Difference | Reference |
| BRCA2-deficient (KB2P) | AZD2281 (Olaparib) | 91 | ~90x more sensitive | [6] |
| BRCA2-proficient (KP) | AZD2281 (Olaparib) | 8,135 | [6] | |
| BRCA2-deficient (KB2P) | Cisplatin | Data not specified | Synergistic with AZD2281 | [6][7] |
| BRCA2-proficient (KP) | Cisplatin | Data not specified | Additive effect with AZD2281 | [6][7] |
Note: The study by Evers et al. (2008) showed a significant potentiation of cisplatin's effect by AZD2281 specifically in BRCA2-deficient cells, indicating a synergistic relationship, whereas the effect was merely additive in BRCA2-proficient cells.
Experimental Protocols
The following are generalized protocols for assessing cytotoxicity, based on common methodologies such as the MTT and SRB assays.[8]
General Experimental Workflow
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Cell Culture
BRCA2-deficient and proficient cell lines (e.g., mouse mammary tumor cell lines KB2P and KP, respectively) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay Example)
-
Cell Seeding: Cells are harvested during the exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.[8]
-
Drug Treatment: The cytotoxic agents (e.g., Olaparib, Cisplatin) are serially diluted to a range of concentrations in culture medium. The medium from the cell plates is removed, and 100 µL of the drug dilutions are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[8]
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The data strongly supports the concept of synthetic lethality as a therapeutic strategy for BRCA2-deficient cancers. The marked sensitivity of BRCA2-deficient cells to PARP inhibitors, both as a monotherapy and in combination with DNA-damaging agents like cisplatin, underscores the potential for targeted therapies that exploit specific molecular vulnerabilities of tumor cells.[5][6][7] This comparative guide provides a foundation for further research and development in the field of precision oncology.
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective inhibition of BRCA2-deficient mammary tumor cell growth by AZD2281 and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle of Scaffolds: Dihydrobenzofuran-7-carboxamide vs. Dihydrobenzofuran-3(2H)-one-7-carboxamide as PARP-1 Inhibitors
A detailed comparative analysis for researchers and drug development professionals on the potency and structure-activity relationships of two promising scaffolds in the quest for novel Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The relentless pursuit of novel, potent, and selective PARP-1 inhibitors has led to the exploration of various chemical scaffolds. This guide provides an objective, data-driven comparison of two such scaffolds: 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, based on published experimental data.
Core Scaffold Comparison and Initial Potency
A foundational study directly compared the PARP-1 inhibitory potential of the 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core structures.[1][2][3][4] The initial lead compound from the dihydrobenzofuran-7-carboxamide series demonstrated moderate activity.[2][4] To explore more synthetically accessible derivatives, the dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold was designed and evaluated.[1][2][3][4]
The lead compound for the 2,3-dihydrobenzofuran-7-carboxamide scaffold (referred to as compound 3 ) exhibited an IC50 value of 9.45 µM.[1][2][3][4] In contrast, the initial compound for the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide series (compound 36 ) showed a slightly lower potency with an IC50 of 16.2 µM.[1][2][3]
While the initial potency of the dihydrobenzofuran-7-carboxamide scaffold was superior, the dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold presented a key advantage: the electrophilic 2-position, which is readily accessible for chemical modifications, opening avenues for significant potency improvements through structure-activity relationship (SAR) studies.[1][2][3]
Structure-Activity Relationship (SAR) and Potency Optimization
The true potential of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold was unlocked through systematic modifications at its 2-position. The introduction of substituted benzylidene groups at this position led to a dramatic increase in PARP-1 inhibitory activity.
Notably, the 3',4'-dihydroxybenzylidene derivative (compound 58 ) achieved an IC50 of 0.531 µM, a nearly 30-fold improvement in potency over the parent scaffold.[1][3] Further enhancements were realized by attaching various heterocyclic moieties to the 4'-hydroxyl or 4'-amino group of the benzylidene substituent. This strategy yielded some of the most potent compounds in the series, with IC50 values ranging from 0.718 µM down to an impressive 0.079 µM (compounds 66-68 , 70 , 72 , and 73 ).[1][3][4]
This successful optimization highlights the critical role of the 2-position of the dihydrobenzofuran-3(2H)-one-7-carboxamide core in interacting with the PARP-1 active site and underscores its value as a versatile scaffold for inhibitor design.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the PARP-1 inhibitory activities (IC50 values) of the lead compounds and key derivatives from both scaffolds, providing a clear quantitative comparison.
| Scaffold | Compound ID | Modification | PARP-1 IC50 (µM) |
| Dihydrobenzofuran-7-carboxamide | 3 | Lead Compound | 9.45[1][2][4] |
| Dihydrobenzofuran-3(2H)-one-7-carboxamide | 36 | Lead Compound | 16.2[1][2][3] |
| Dihydrobenzofuran-3(2H)-one-7-carboxamide | 58 | 2-(3',4'-dihydroxybenzylidene) | 0.531[1][3] |
| Dihydrobenzofuran-3(2H)-one-7-carboxamide | 66-73 | 2-(benzylidene) with 4'-heterocycles | 0.079 - 0.718[1][3][4] |
Cellular Activity and Selectivity
Beyond enzymatic inhibition, the therapeutic potential of a PARP-1 inhibitor is also defined by its activity in a cellular context, particularly its ability to selectively target cancer cells with specific DNA repair defects. One of the potent derivatives of the dihydrobenzofuran-3(2H)-one-7-carboxamide series, compound 66 , was evaluated for its cytotoxic effects.[1][2][3] This compound demonstrated selective cytotoxicity against BRCA2-deficient DT40 cells, a key characteristic of effective PARP inhibitors operating through the mechanism of synthetic lethality.[1][2][3]
Caption: SAR strategy comparison for the two scaffolds.
Experimental Protocols
The evaluation of PARP-1 inhibitory activity for these compounds was performed using a standardized enzymatic assay.
PARP-1 Enzyme Inhibition Assay:
The inhibitory activity of the synthesized compounds against PARP-1 was determined using a colorimetric assay kit.[5] This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a direct product of PARP-1 enzymatic activity. The general protocol is as follows:
-
Plate Preparation: Histone-coated 96-well plates are rehydrated.
-
Compound Incubation: Test compounds, dissolved in an appropriate solvent (e.g., DMSO), are added to the wells at various concentrations.
-
Enzyme Addition: A solution containing purified PARP-1 enzyme (e.g., 0.5 units) is added to the wells. The mixture is incubated for a specified time (e.g., 10 minutes) at room temperature to allow for potential inhibition.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution containing biotinylated NAD+, the substrate for PARP-1.
-
Detection: After incubation, the wells are washed, and a streptavidin-peroxidase conjugate is added, which binds to the biotinylated poly(ADP-ribose).
-
Signal Generation: A colorimetric substrate (e.g., TMB) is added, and the resulting color change is measured using a plate reader at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated relative to a control (enzyme without inhibitor). IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are then determined from dose-response curves. The clinical candidates olaparib and veliparib are often used as reference standards in this assay for comparative purposes.[2][4]
Conclusion
This comparative guide illustrates a classic drug discovery scenario where an initially less potent scaffold can ultimately yield superior drug candidates due to its synthetic tractability and amenability to SAR-guided optimization.
-
The 2,3-dihydrobenzofuran-7-carboxamide scaffold provided a lead compound with moderate initial potency.
-
The 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, while starting with a lower potency, proved to be a more fruitful platform for optimization. The accessibility of its 2-position for chemical modification allowed for the development of highly potent derivatives, with some compounds exhibiting IC50 values in the nanomolar range.
-
Crucially, a key derivative from the optimized series demonstrated selective cytotoxicity in a BRCA2-deficient cell line, validating its potential as a targeted anticancer agent.
For research scientists and drug development professionals, this comparison underscores the importance of considering not just the initial activity of a lead compound but also the potential for scaffold hopping and the synthetic feasibility of generating diverse analogs for robust SAR exploration. The 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide backbone represents a validated and promising scaffold for the continued development of novel PARP-1 inhibitors.
References
- 1. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach | PLOS One [journals.plos.org]
Validating mPGES-1 Inhibition: A Comparative Guide to Dihydrobenzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) presents a promising therapeutic strategy for inflammatory diseases, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and their associated side effects. This guide provides a comparative analysis of dihydrobenzofuran compounds as mPGES-1 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of mPGES-1 Inhibitors
The landscape of mPGES-1 inhibitors is diverse, with various chemical scaffolds demonstrating a range of potencies. Dihydrobenzofuran derivatives have emerged as a noteworthy class of inhibitors. A comparative summary of their efficacy against other prominent mPGES-1 inhibitors is presented below.
| Inhibitor Class | Compound Example(s) | Assay Type | IC50 Value | Reference |
| Dihydrobenzofuran | Compound 19, Compound 20 | Cell-free | ~2 µM | [1] |
| Benzoxazole | Compound 37 | Cell-free | 18 nM | [2] |
| A549 cells | 34 nM | [2] | ||
| Benzimidazole | Compound 17d | Human mPGES-1 enzyme | 8 nM | [1] |
| A549 cells | 16.24 nM | [1] | ||
| Human Whole Blood | 249.9 nM | [1] | ||
| Arylpyrrolizine | Licofelone (ML3000) | Cell-free | 6 µM | [2] |
| A549 cells | < 1 µM | [2] | ||
| Dihydropyrimidinone | Compound 4 | Cell-free | 0.41 µM | [2] |
| Pirinixic Acid Derivative | LP105 | Cell-free (mPGES-1) | 2.6 µM | [2] |
| Cell-free (5-LOX) | 1.5 µM | [2] | ||
| Trisubstituted Urea | PF-9184 | Human mPGES-1 enzyme | 16.5 nM | [3] |
| Fetal fibroblast cells | 0.42 µM | [3] | ||
| Human Whole Blood | 5 µM | [3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the methods for its validation, the following diagrams illustrate the mPGES-1 signaling pathway and a general experimental workflow for assessing inhibitor potency.
Figure 1. mPGES-1 Signaling Pathway and Point of Inhibition.
Figure 2. General Experimental Workflow for Validating mPGES-1 Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mPGES-1 inhibitors. Below are protocols for key experiments.
Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of isolated mPGES-1.
-
Source of mPGES-1: Microsomal fractions are prepared from cells overexpressing mPGES-1, such as IL-1β-stimulated A549 human lung carcinoma cells.[1]
-
Protocol:
-
Preparation of Microsomal Fraction:
-
Culture A549 cells and stimulate with 1 ng/mL of Interleukin-1 beta (IL-1β) for 24-48 hours to induce mPGES-1 expression.[1]
-
Harvest, wash, and resuspend cells in a cold homogenization buffer.
-
Homogenize the cells and centrifuge to pellet cellular debris.
-
Collect the supernatant and perform ultracentrifugation to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a 96-well plate, add reaction buffer, the test compound (dihydrobenzofuran derivative) at various concentrations, and the microsomal enzyme preparation.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add glutathione (GSH) as a cofactor.
-
Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).[1]
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using methods like ELISA or HTRF.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
-
Cell-Based mPGES-1 Inhibition Assay
This assay assesses the ability of a compound to inhibit PGE2 production in whole cells, providing insights into cell permeability and metabolism.
-
Cell Line: A549 human lung carcinoma cells or RAW 264.7 murine macrophage cells are commonly used.[1][5]
-
Protocol:
-
Cell Culture:
-
Culture the chosen cell line in appropriate media and conditions.
-
Seed the cells in 96-well plates and allow them to adhere.
-
-
Inhibition Assay:
-
Pre-treat the cells with various concentrations of the dihydrobenzofuran compound for 1-2 hours.[1]
-
Induce mPGES-1 expression and PGE2 production by adding a pro-inflammatory stimulus such as IL-1β or lipopolysaccharide (LPS).[1][5]
-
Incubate for 24-48 hours.[1]
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration in the supernatant using ELISA.[5]
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each compound concentration compared to the stimulated vehicle control.
-
Determine the IC50 value as described for the cell-free assay.
-
-
Human Whole Blood (HWB) Assay
This ex vivo assay measures the inhibitor's effect in a more physiologically relevant matrix that includes plasma protein binding and cellular components.
-
Protocol:
-
Blood Collection:
-
Draw fresh human blood into heparinized tubes.
-
-
Inhibition Assay:
-
Aliquot the whole blood into tubes.
-
Add the dihydrobenzofuran compound at various concentrations and incubate.
-
Stimulate PGE2 production by adding LPS.
-
Incubate for a specified time (e.g., 24 hours) at 37°C.
-
Centrifuge to separate the plasma.
-
Measure the PGE2 concentration in the plasma using ELISA.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition and determine the IC50 value as in the other assays.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,3-Dihydrobenzofuran-7-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 2,3-Dihydrobenzofuran-7-carbaldehyde as hazardous waste. Proper disposal requires adherence to local, regional, and national environmental regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document outlines the necessary procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the compound. Based on available data, this chemical is considered hazardous.
GHS Hazard Statements:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or if aerosols are generated. | To prevent inhalation of the compound. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.
-
Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.
-
Contain the Spill: For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or a specialized chemical absorbent pad. Do not use combustible materials like sawdust. For solid spills, carefully sweep the material to avoid generating dust.
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.
Disposal of Unused or Waste Material
Unused or waste this compound and its containers must be treated as hazardous chemical waste and disposed of in accordance with all applicable local, state, and federal regulations.
Primary Disposal Method:
The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Experimental Protocol: Waste Collection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The original container is often a suitable choice.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Specifically, keep it separate from incompatible materials such as acids, bases, amines, and reducing agents.[2]
-
Labeling: As soon as waste is added to the container, it must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Harmful, Irritant)
-
The date the container was first used for waste accumulation.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.
-
Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport hazardous waste yourself.
Disposal of Empty Containers:
Thoroughly empty the container of all contents. The first rinse of the container should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult with your EHS office.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-Dihydrobenzofuran-7-carbaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) was found for 2,3-Dihydrobenzofuran-7-carbaldehyde. This guide is based on the SDS for the closely related isomer, 2,3-Dihydrobenzo[b]furan-5-carbaldehyde, and general principles of laboratory safety for aromatic aldehydes. It is presumed that both isomers share similar hazardous properties. Always consult with your institution's safety officer for specific guidance.
This document provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Immediate Safety and Hazard Information
Based on data for the structural isomer 2,3-Dihydrobenzo[b]furan-5-carbaldehyde, this compound is classified as a respiratory sensitizer .[1] Inhalation may cause allergy or asthma symptoms or breathing difficulties.[1] It is also expected to be an irritant to the skin and eyes.
First Aid Measures:
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If skin irritation persists, consult a physician.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber gloves | Provides protection against a wide variety of chemicals, including aldehydes.[3] Nitrile gloves may offer short-term splash protection but have poor resistance to aromatic hydrocarbons. |
| Eye Protection | Chemical safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against chemical splashes.[1] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Use in a well-ventilated area or under a fume hood. If exposure limits may be exceeded, a respirator is necessary. Cartridges suitable for formaldehyde and organic vapors are recommended.[4][5][6][7] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Wear appropriate protective clothing to prevent skin exposure.[1] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Ensure safety showers and eyewash stations are readily accessible.
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents.
-
Dispensing: Handle the compound in a fume hood. Avoid generating dust or aerosols.
-
Procedure: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[8]
-
Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[8]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Neutralization: Commercial aldehyde neutralizing agents are available that can render the waste non-hazardous.[9][10][11] These products typically involve mixing the aldehyde-containing waste with a proprietary formulation. Follow the manufacturer's instructions carefully.
-
Incineration: If neutralization is not feasible, the waste should be disposed of through a licensed hazardous waste incineration facility.[12]
-
Drain Disposal: Do not dispose of this chemical down the drain.[13]
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. americanindustrialsafety.com [americanindustrialsafety.com]
- 5. 3m.com [3m.com]
- 6. Formaldehyde Cartridges For 8000 Series Respirators - Moldex [moldex.com]
- 7. 3mcanada.ca [3mcanada.ca]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. wastewise.com [wastewise.com]
- 10. archtechnochem.com [archtechnochem.com]
- 11. archtechnochem.com [archtechnochem.com]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 13. media.adeo.com [media.adeo.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
